Product packaging for 2-Fluoro-3-nitrophenylboronic acid(Cat. No.:CAS No. 1150114-29-6)

2-Fluoro-3-nitrophenylboronic acid

Cat. No.: B585820
CAS No.: 1150114-29-6
M. Wt: 184.917
InChI Key: NGSOFYUHJLGRFK-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5BFNO4 and its molecular weight is 184.917. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BFNO4 B585820 2-Fluoro-3-nitrophenylboronic acid CAS No. 1150114-29-6

Properties

IUPAC Name

(2-fluoro-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSOFYUHJLGRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674558
Record name (2-Fluoro-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-29-6
Record name (2-Fluoro-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Fluoro-3-nitrophenylboronic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-3-nitrophenylboronic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical building blocks is paramount for their effective application in synthesis and discovery. This guide provides a detailed overview of the core physical and chemical characteristics of this compound, a valuable reagent in organic synthesis.

Core Physical and Chemical Data

This compound is a substituted phenylboronic acid, a class of compounds widely utilized in organic chemistry, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a fluorine atom and a nitro group on the phenyl ring influences its reactivity and electronic properties.

Quantitative Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 1150114-29-6[1][2][][4]
Molecular Formula C₆H₅BFNO₄[1][2][]
Molecular Weight 184.92 g/mol [2]
Melting Point 256 - 263 °C (493 - 505 °F)
Appearance Solid, powder form is common for this class of compounds.
Purity ≥95% (as offered by some suppliers)[]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published in publicly available literature. However, standard laboratory procedures are employed for these characterizations.

Melting Point Determination

The melting point of a solid compound like this compound is a crucial indicator of its purity. A common and reliable method for its determination is the capillary melting point technique.

Protocol:

  • Sample Preparation: A small, dry sample of the crystalline compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or an electronic sensor.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point. For pure substances, this range is typically narrow.

Chemical Structure and Reactivity

The unique arrangement of functional groups in this compound dictates its chemical behavior and utility in synthesis. The diagram below illustrates the relationship between its structural components and its primary application.

G Structural and Application Relationship A This compound B Boronic Acid Group (-B(OH)₂) A->B Enables C Fluorine Atom (-F) A->C Modifies Reactivity D Nitro Group (-NO₂) A->D Modifies Electronics E Suzuki-Miyaura Cross-Coupling B->E Key Reactant in

Caption: Logical relationship of functional groups in this compound.

General Synthetic and Characterization Workflow

The synthesis of phenylboronic acids often involves a multi-step process, followed by purification and rigorous characterization to confirm the structure and purity of the final product. The following diagram outlines a generalized workflow applicable to the preparation and analysis of compounds like this compound.

G General Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_analysis Purification & Analysis start Starting Material (e.g., 2-Fluoro-3-nitro-halobenzene) lithiation Halogen-Metal Exchange (e.g., with n-BuLi) start->lithiation borylation Borylation (e.g., with Trialkyl borate) lithiation->borylation hydrolysis Acidic Workup (Hydrolysis) borylation->hydrolysis purification Purification (e.g., Recrystallization, Chromatography) hydrolysis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) purification->nmr Characterize ms Mass Spectrometry nmr->ms Confirm Mass mp Melting Point Analysis ms->mp Assess Purity

Caption: A generalized experimental workflow for the synthesis and characterization of a phenylboronic acid.

References

An In-depth Technical Guide to 2-Fluoro-3-nitrophenylboronic Acid: Synthesis, Properties, and Applications in Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-3-nitrophenylboronic acid, a versatile building block with significant potential in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles its known properties and provides extrapolated experimental protocols and characterization data based on closely related analogs.

Chemical Structure and Properties

This compound is an aromatic boronic acid featuring a fluorine atom and a nitro group on the phenyl ring. These functional groups impart unique electronic properties, making it a valuable reagent in various chemical transformations, particularly in the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophore or a precursor to an amino group for further derivatization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1150114-29-6[1]
Molecular Formula C₆H₅BFNO₄[1]
Molecular Weight 184.92 g/mol [1]
Appearance White to off-white solid (predicted)-
Purity Typically ≥95%-
Solubility Likely soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF)-

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.2-8.4 (br s, 2H, B(OH)₂), 7.9-8.1 (m, 1H), 7.6-7.8 (m, 1H), 7.3-7.5 (m, 1H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~160 (d, ¹JCF), ~150 (C-NO₂), ~135 (d), ~125 (d), ~120 (d), C-B bond may not be observed.
Mass Spectrometry (ESI-MS) m/z: [M-H]⁻ calculated for C₆H₄BFNO₄⁻: 183.01.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound, extrapolated from established procedures for analogous compounds.

Plausible Synthetic Route

A common method for the synthesis of aryl boronic acids is through the reaction of an organometallic reagent (derived from an aryl halide) with a borate ester, followed by hydrolysis. A plausible, though not experimentally verified, route for the synthesis of this compound is outlined below.

Synthesis_Workflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis start 2-Fluoro-3-nitrobromobenzene reagent1 Magnesium turnings in dry THF start->reagent1 Reflux grignard 2-Fluoro-3-nitrophenylmagnesium bromide reagent1->grignard reagent2 Triisopropyl borate in dry THF at -78 °C grignard->reagent2 Addition borate_ester Triisopropyl 2-fluoro-3-nitrophenylboronate reagent2->borate_ester reagent3 Aqueous HCl borate_ester->reagent3 Acidic workup product This compound reagent3->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., potassium carbonate, 2.0 equivalents). [2][3]2. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound. [4]

Hypothetical Application in Enzyme Inhibition Assays

Boronic acids are known inhibitors of various enzymes, particularly serine proteases. The following is a general protocol for evaluating the inhibitory activity of this compound against a model serine protease.

dot

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis inhibitor Prepare serial dilutions of This compound in DMSO add_inhibitor Add inhibitor dilutions to wells inhibitor->add_inhibitor enzyme Prepare enzyme solution in assay buffer add_enzyme Add enzyme solution to wells enzyme->add_enzyme substrate Prepare fluorogenic substrate solution add_substrate Initiate reaction by adding substrate substrate->add_substrate pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically add_substrate->measure_fluorescence calculate_inhibition Calculate % inhibition vs. control measure_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ from dose-response curve calculate_inhibition->determine_ic50 result IC₅₀ Value determine_ic50->result

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add a small volume of each inhibitor dilution to the appropriate wells. Include control wells with DMSO only.

  • Add the assay buffer to each well.

  • Add a solution of the target enzyme (e.g., a serine protease) to each well.

  • Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding a fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity over time using a plate reader.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a compound of interest for drug discovery.

  • Enzyme Inhibition: As a boronic acid, it has the potential to act as a reversible covalent inhibitor of various enzymes, particularly serine proteases, by forming a tetrahedral intermediate with the active site serine residue. * Structure-Activity Relationship (SAR) Studies: The fluorine and nitro groups provide handles for systematic modification to explore the SAR of a lead compound. The fluorine can improve pharmacokinetic properties, while the nitro group can be reduced to an amine to introduce a wide range of substituents.

  • Fragment-Based Drug Discovery: This molecule can be used as a fragment in screening campaigns to identify initial hits that can be elaborated into more potent drug candidates.

References

A Technical Guide to 2-Fluoro-3-nitrophenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-nitrophenylboronic acid (CAS Number: 1150114-29-6) is a valuable synthetic intermediate in medicinal chemistry and drug discovery.[1] Its unique trifunctionalized aromatic scaffold, featuring a boronic acid moiety, a fluorine atom, and a nitro group, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the nitro group can be a precursor for an amino group, allowing for further diversification. The boronic acid functionality is a key player in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in many pharmaceuticals.[2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and discusses its potential roles in drug development, particularly in cancer research.

Chemical Identity and Physicochemical Properties

This compound is a phenylboronic acid derivative with the molecular formula C₆H₅BFNO₄ and a molecular weight of 184.92 g/mol .[1]

PropertyValueReference
CAS Number 1150114-29-6[1]
Molecular Formula C₆H₅BFNO₄[1]
Molecular Weight 184.92 g/mol [1]
IUPAC Name (2-Fluoro-3-nitrophenyl)boronic acid
Synonyms B-(2-Fluoro-3-nitrophenyl)boronic Acid
Appearance Off-white to light yellow powder[5]
Purity ≥95%[]

Experimental Protocols

Representative Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be adapted from established methods for the synthesis of similar nitrophenylboronic acids.[7][8] The following protocol is a representative example based on the nitration of a precursor, 2-fluorophenylboronic acid.

Reaction Scheme:

G reactant 2-Fluorophenylboronic acid product This compound reactant->product Nitration reagent Nitric Acid / Sulfuric Acid

Figure 1. Synthetic scheme for this compound.

Materials:

  • 2-Fluorophenylboronic acid

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenylboronic acid (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions to form C-C bonds.[2][3][4] The following is a general protocol that can be adapted for coupling with various aryl or heteroaryl halides.

Reaction Scheme:

G reactant1 This compound product 2-Fluoro-3-nitro-biaryl reactant1->product reactant2 Aryl/Heteroaryl Halide (Ar-X) reactant2->product catalyst Pd Catalyst catalyst->product Suzuki-Miyaura Coupling base Base

Figure 2. Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed vial

  • Magnetic stirrer and heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask or a sealed vial, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery and Development

Phenylboronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities.[9][10] The incorporation of a fluorine atom can enhance the therapeutic properties of a drug candidate.[9]

Role as a Synthetic Building Block

The primary application of this compound in drug discovery is as a versatile building block. Through Suzuki-Miyaura cross-coupling, it allows for the efficient synthesis of complex biaryl and heteroaryl structures, which are common motifs in many approved drugs.[2][3][4] The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the generation of compound libraries for screening.

G start This compound suzuki Suzuki-Miyaura Coupling (with various Ar-X) start->suzuki reduction Nitro Group Reduction (e.g., with H₂, Pd/C) suzuki->reduction derivatization Amine Derivatization (e.g., acylation, alkylation) reduction->derivatization library Diverse Compound Library derivatization->library screening Biological Screening library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead drug Drug Candidate lead->drug

Figure 3. Workflow for drug discovery using this compound.

Potential as an Enzyme Inhibitor

Boronic acids are known to act as inhibitors of various enzymes, particularly serine proteases.[11][12] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. The proteasome, a key target in cancer therapy, is a notable example, with the FDA-approved drug Bortezomib being a boronic acid-containing proteasome inhibitor.[9][10] While direct inhibitory activity of this compound has not been reported, its scaffold can be incorporated into larger molecules designed to target specific enzymes.

Application in Cancer Research

Phenylboronic acid derivatives have shown promise in targeted cancer therapy due to their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells.[9][10] The electron-withdrawing nature of the fluorine and nitro groups in this compound can increase the Lewis acidity of the boron atom, potentially enhancing its interaction with diols present in sialic acids. This property could be exploited for the development of targeted drug delivery systems or diagnostic agents for cancer.[9][10]

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) due to the deshielding effects of the nitro and fluoro groups and complex spin-spin coupling between the protons and with the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon attached to the boron atom may show a broad signal.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift being characteristic of a fluoro group on an aromatic ring with adjacent electron-withdrawing groups.

  • ¹¹B NMR: The boron NMR spectrum should exhibit a broad signal characteristic of a trigonal boronic acid.

Mass Spectrometry (MS)

Mass spectrometry analysis, particularly with electrospray ionization (ESI), would be suitable for determining the molecular weight of this compound. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of water (H₂O) from the boronic acid moiety and cleavage of the C-B bond.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis, particularly in the field of drug discovery. Its utility in constructing complex molecular architectures through Suzuki-Miyaura coupling, combined with the potential for further derivatization of the nitro group, makes it a powerful tool for generating diverse compound libraries. The presence of the fluorine atom and the boronic acid moiety also suggests potential applications in the development of targeted therapies and enzyme inhibitors. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

A Technical Guide to 2-Fluoro-3-nitrophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-3-nitrophenylboronic acid, a versatile building block with significant potential in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom and a nitro group onto the phenylboronic acid scaffold imparts unique electronic properties, making it a valuable reagent for the synthesis of novel therapeutic agents. This document outlines the physicochemical properties of this compound, provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its potential role in targeted therapies.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValue
Molecular Formula C₆H₅BFNO₄
Molecular Weight 184.9 g/mol [1]
CAS Number 1150114-29-6
Appearance Typically a white to off-white solid
Solubility Soluble in polar organic solvents

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of modern organic synthesis, the Suzuki-Miyaura reaction facilitates the formation of carbon-carbon bonds, a critical step in the construction of complex molecular architectures found in many pharmaceuticals.[2][3] Phenylboronic acids, such as the title compound, are key reagents in these palladium-catalyzed reactions. The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final product, while the nitro group can be a precursor for other functional groups or a key pharmacophoric element.[2][4]

Representative Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative example of how this compound can be utilized in a microwave-assisted Suzuki-Miyaura coupling reaction to synthesize biaryl compounds. This method offers significant advantages over conventional heating, including drastically reduced reaction times and often improved yields.[5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • 10 mL microwave vial with a stir bar

Procedure:

  • Reaction Setup: In a 10 mL microwave vial, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a predetermined temperature (e.g., 120-150°C) for a specified time (e.g., 15-30 minutes).[5]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[5]

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl Halide - Pd Catalyst - Base solvent Add Degassed Solvent reagents->solvent microwave Microwave Irradiation (e.g., 120-150°C, 15-30 min) solvent->microwave Seal Vial extraction Extraction with Organic Solvent microwave->extraction Cool & Dilute purification Column Chromatography extraction->purification product product purification->product Final Product

Microwave-Assisted Suzuki-Miyaura Coupling Workflow.

Application in Drug Discovery: Targeting Signaling Pathways

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with biological targets, such as serine proteases.[6] The boronic acid moiety in bortezomib, a proteasome inhibitor used in cancer therapy, for example, interacts with the active site of the proteasome, leading to the disruption of protein degradation pathways and ultimately inducing apoptosis in cancer cells.[7]

The nitro group on this compound can also be a key feature. In the development of non-steroidal anti-androgens, for instance, the replacement of a nitro group with a boronic acid functionality has been explored as a strategy to design new drug candidates.[8] This suggests that compounds derived from this compound could be investigated as inhibitors of various enzymes or as modulators of receptor signaling pathways.

The following diagram illustrates a generalized signaling pathway where a boronic acid-containing inhibitor, potentially derived from this compound, blocks the activity of a key enzyme, thereby inhibiting a downstream cellular process.

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Signal External Signal Receptor Receptor Activation Signal->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Target_Enzyme Target Enzyme (e.g., Serine Protease) Kinase_Cascade->Target_Enzyme Cellular_Process Downstream Cellular Process (e.g., Proliferation) Target_Enzyme->Cellular_Process Inhibitor Boronic Acid Inhibitor (Derived from this compound) Inhibitor->Target_Enzyme Inhibition

Inhibition of a Signaling Pathway by a Boronic Acid Derivative.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway to 2-Fluoro-3-nitrophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The document details a step-by-step experimental protocol, presents key reaction data in a structured format, and illustrates the synthetic route using a clear workflow diagram.

Introduction

This compound is an important reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2-fluoro-3-nitrophenyl moiety into complex molecules. The presence of the fluorine atom and the nitro group significantly influences the electronic properties of the molecule, making it a key component in the development of novel pharmaceuticals and functional materials. This guide focuses on a robust and accessible synthesis route starting from readily available precursors.

Proposed Synthesis Route: Borylation of a Halogenated Precursor

The most reliable and well-documented synthetic strategy for this compound involves the preparation of a key intermediate, 3-bromo-2-fluoronitrobenzene, followed by a halogen-metal exchange and subsequent borylation. This multi-step process offers a clear and controllable pathway to the desired product.

Experimental Protocols

Step 1: Synthesis of N-(2-bromophenyl)acetamide

  • In a suitable reaction vessel, dissolve o-bromoaniline in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add a base, for example, pyridine or triethylamine, to the solution.

  • Cool the mixture in an ice bath and slowly add acetyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-bromophenyl)acetamide.

Step 2: Synthesis of N-(2-bromo-6-nitrophenyl)acetamide

  • To a solution of N-(2-bromophenyl)acetamide in acetic anhydride and acetic acid, cool the mixture to -5°C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic acid dropwise, maintaining the temperature between -5°C and 5°C.

  • After the addition is complete, continue stirring at this temperature for 2 hours, then allow the reaction to proceed at room temperature for 5 hours.

  • Quench the reaction by carefully adding water, which will precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-bromo-6-nitrophenyl)acetamide.[1]

Step 3: Synthesis of 2-bromo-6-nitroaniline

  • Suspend N-(2-bromo-6-nitrophenyl)acetamide in a mixture of ethanol and a strong acid, such as hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to yield 2-bromo-6-nitroaniline.[1]

Step 4: Synthesis of 3-bromo-2-fluoronitrobenzene

  • Dissolve 2-bromo-6-nitroaniline in anhydrous ethanol and cool to 0-10°C.

  • Add an aqueous solution of hexafluorophosphoric acid dropwise, maintaining the temperature below 15°C. Stir for 2 hours.

  • Cool the mixture to 0°C and add isoamyl nitrite dropwise. Continue stirring at 0-5°C for 2 hours.

  • Filter the resulting diazonium hexafluorophosphate salt and wash with cold absolute ethanol.

  • In a separate flask, heat xylene to 120-130°C.

  • Carefully add the diazonium salt in portions to the hot xylene. The salt will decompose to form the desired product. Maintain the temperature for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into a saturated sodium carbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by vacuum distillation to obtain 3-bromo-2-fluoronitrobenzene as a pale yellow liquid.[2]

Step 5: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-fluoronitrobenzene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete halogen-metal exchange.

  • To the resulting organolithium species, add triisopropyl borate dropwise at -78°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M hydrochloric acid (HCl) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
1o-BromoanilineN-(2-bromophenyl)acetamideAcetyl chloride, PyridineDCM0 to RT2-4High
2N-(2-bromophenyl)acetamideN-(2-bromo-6-nitrophenyl)acetamideFuming HNO₃, Acetic anhydrideAcetic acid-5 to RT7~31.4[1]
3N-(2-bromo-6-nitrophenyl)acetamide2-bromo-6-nitroanilineHClEthanolReflux4-6High
42-bromo-6-nitroaniline3-bromo-2-fluoronitrobenzeneHPF₆, Isoamyl nitriteEthanol, Xylene0 to 1304~52.7[2]
53-bromo-2-fluoronitrobenzeneThis compoundn-BuLi, Triisopropyl borateTHF-78 to RT12-16Moderate

Note: Yields are approximate and may vary depending on reaction scale and optimization.

Alternative Synthetic Strategies

Two other potential routes for the synthesis of this compound are:

  • Iridium-Catalyzed C-H Borylation: This approach would involve the direct borylation of 1-fluoro-2-nitrobenzene at the C-3 position using an iridium catalyst. The ortho-directing effects of both the fluorine and nitro groups make this position electronically favorable for borylation.[3][4][5][6] However, achieving high regioselectivity may require careful selection of ligands and reaction conditions.

  • Nitration of 2-Fluorophenylboronic Acid: This strategy involves the nitration of commercially available or synthesized 2-fluorophenylboronic acid. The fluorine atom acts as an ortho-, para-director, while the boronic acid group is a meta-director. This directing effect combination favors the introduction of the nitro group at the desired 3-position. Careful control of nitrating agents and reaction conditions is crucial to avoid side products and achieve a good yield of the desired isomer.

Visualization of the Synthesis Route

Synthesis_Route cluster_0 Synthesis of 3-bromo-2-fluoronitrobenzene cluster_1 Borylation o-Bromoaniline o-Bromoaniline N-(2-bromophenyl)acetamide N-(2-bromophenyl)acetamide o-Bromoaniline->N-(2-bromophenyl)acetamide Step 1 Ac₂O, Pyridine N-(2-bromo-6-nitrophenyl)acetamide N-(2-bromo-6-nitrophenyl)acetamide N-(2-bromophenyl)acetamide->N-(2-bromo-6-nitrophenyl)acetamide Step 2 HNO₃, Ac₂O, AcOH 2-bromo-6-nitroaniline 2-bromo-6-nitroaniline N-(2-bromo-6-nitrophenyl)acetamide->2-bromo-6-nitroaniline Step 3 HCl, EtOH, Reflux 3-bromo-2-fluoronitrobenzene 3-bromo-2-fluoronitrobenzene 2-bromo-6-nitroaniline->3-bromo-2-fluoronitrobenzene Step 4 1. HPF₆ 2. Isoamyl nitrite 3. Heat 2-Fluoro-3-nitrophenylboronic_acid 2-Fluoro-3-nitrophenylboronic_acid 3-bromo-2-fluoronitrobenzene->2-Fluoro-3-nitrophenylboronic_acid Step 5 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ 3. H₃O⁺

Caption: Synthetic pathway to this compound.

References

Technical Guide: Physicochemical Properties of 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data and relevant experimental protocols for 2-Fluoro-3-nitrophenylboronic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide leverages data from structurally analogous phenylboronic acids to provide valuable insights into its expected solubility characteristics.

Introduction

This compound (C₆H₅BFNO₄, Molar Mass: 184.9 g/mol ) is a substituted arylboronic acid of interest in organic synthesis and medicinal chemistry.[1] Its utility in cross-coupling reactions and as a potential building block for novel chemical entities necessitates a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems. This guide aims to provide a comprehensive resource for researchers working with this compound.

Solubility Data

Specific quantitative solubility data for this compound is not extensively available in the reviewed literature. However, the solubility of phenylboronic acid and its substituted derivatives has been studied, and this data can serve as a useful proxy for estimating the behavior of this compound. The introduction of a fluorine atom and a nitro group is expected to influence its solubility profile due to changes in polarity and intermolecular interactions.

The following table summarizes the solubility of the parent compound, phenylboronic acid, in a range of common organic solvents. This data was determined using a dynamic method where the temperature of complete dissolution of a known mole fraction of the solute was measured.[2][3]

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventMole Fraction (x) at 298.15 K (25 °C)Mole Fraction (x) at 313.15 K (40 °C)
Chloroform0.0450.080
3-Pentanone0.1800.280
Acetone0.2500.380
Dipropyl ether0.1000.170
Methylcyclohexane0.0020.005

Note: This data is for the analogous compound phenylboronic acid and is intended to provide a general indication of solubility trends.[2][3] Experimental determination of the solubility of this compound in the specific solvents of interest is highly recommended.

Experimental Protocols

A widely accepted and robust method for determining the equilibrium solubility of boronic acids in organic solvents is the dynamic (or synthetic) method . This technique involves monitoring the dissolution of a solid solute in a liquid upon controlled heating.[2][4][5][6]

Dynamic Method for Solubility Determination

Principle:

This method relies on the visual or instrumental detection of the temperature at which a solid-liquid mixture of known composition becomes a single, clear liquid phase upon slow, controlled heating. This temperature corresponds to the saturation temperature for that specific concentration. By repeating this measurement for various compositions, a solubility curve can be constructed.

Apparatus:

  • Jacketed glass vessel

  • Magnetic stirrer and stir bar

  • Circulating thermostat bath for precise temperature control

  • Calibrated digital thermometer (accuracy ±0.1 K)

  • Luminance probe or a laser and photodetector to monitor turbidity

  • Analytical balance (accuracy ±0.0001 g)

Procedure:

  • Sample Preparation: Accurately weigh the desired amounts of this compound and the selected solvent into the jacketed glass vessel to create a biphasic sample of a known mole fraction.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous.

  • Controlled Heating: Heat the sample at a slow, constant rate (e.g., 0.1 K/min) to ensure that the system remains close to equilibrium.[5]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or, for higher accuracy, by measuring the intensity of a light beam passing through the sample with a luminance probe.

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the equilibrium solubility temperature for that composition. This is often marked by a sharp increase in light transmittance.[5]

  • Data Collection: Repeat the procedure for a range of solute-solvent compositions to generate a comprehensive solubility curve (mole fraction vs. temperature).

Visualizations

Experimental Workflow for Dynamic Solubility Determination

The following diagram illustrates the logical workflow of the dynamic method for determining the solubility of this compound.

G Workflow for Dynamic Solubility Determination A Sample Preparation (Weighing of solute and solvent) B Heating and Stirring (Jacketed vessel with thermostat) A->B C Controlled Heating Rate (e.g., 0.1 K/min) B->C D Turbidity Monitoring (Luminance probe or visual) C->D E Record Dissolution Temperature (Clear solution endpoint) D->E F Repeat for Different Compositions E->F F->A G Construct Solubility Curve (Mole fraction vs. Temperature) F->G G Signaling Pathway of a Boronic Acid-Based Sensor cluster_0 Sensor Activation cluster_1 Detection A Boronic Acid Derivative (Low Fluorescence) C Phenol Derivative (High Fluorescence) A->C Oxidation B Analyte (e.g., H₂O₂) B->C D Fluorescence Signal Change C->D

References

Spectroscopic and Structural Elucidation of 2-Fluoro-3-nitrophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoro-3-nitrophenylboronic acid (CAS 1150114-29-6), a valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines detailed, standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to verify these predictions and characterize their own samples.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous substituted phenylboronic acids.

Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Spectral Data
Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Assignment
¹H NMR 8.0 - 8.2dddJ(H,H) ≈ 8.0, J(H,F) ≈ 5.0, J(H,H) ≈ 1.5H-6
7.8 - 8.0dddJ(H,H) ≈ 8.0, J(H,F) ≈ 9.0, J(H,H) ≈ 1.5H-4
7.3 - 7.5tJ(H,H) ≈ 8.0H-5
5.5 - 6.5br s-B(OH)₂
¹³C NMR ~160 (d, ¹JCF ≈ 250)d¹JCF ≈ 250C-2
~148s-C-3
~135d⁴JCF ≈ 3C-5
~128d³JCF ≈ 9C-1
~125d³JCF ≈ 4C-4
~120d²JCF ≈ 20C-6
¹⁹F NMR -110 to -120m-Ar-F
¹¹B NMR 28 - 32br s-B(OH)₂

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F, and BF₃·OEt₂ for ¹¹B. Spectra are assumed to be recorded in DMSO-d₆.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Predicted Wavenumber (cm⁻¹) Intensity Assignment
3500 - 3200Broad, StrongO-H stretch (boronic acid dimer)
~3100MediumC-H stretch (aromatic)
1530 - 1510StrongN-O asymmetric stretch (nitro group)
1350 - 1330StrongN-O symmetric stretch (nitro group)
1380 - 1320StrongB-O stretch
1250 - 1200MediumC-F stretch
~1090MediumB-OH bend
~850MediumC-N stretch
750 - 700StrongC-H out-of-plane bend
Table 3: Predicted Mass Spectrometry (MS) Data
Parameter Predicted Value Notes
Molecular Formula C₆H₅BFNO₄
Molecular Weight 184.92 g/mol
Ionization Mode ESI-Electrospray ionization in negative mode is common for boronic acids.
Expected [M-H]⁻ 183.02Deprotonated parent ion.
Key Fragments [M-H₂O-H]⁻, [M-B(OH)₂-H]⁻Loss of water and the boronic acid group are common fragmentation pathways.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation:

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2.1.2 Instrumentation and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR:

    • Acquire a one-dimensional fluorine spectrum, which may be proton-decoupled or coupled.

    • Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

  • ¹¹B NMR:

    • Acquire a one-dimensional boron spectrum.

    • Reference the spectrum to an external standard such as BF₃·OEt₂ (0 ppm).

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, no specific sample preparation is needed. Place a small amount of the solid sample directly on the ATR crystal.

2.2.2 Instrumentation and Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply consistent pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

2.3.1 Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • To promote ionization, a small amount of a modifier such as formic acid (for positive mode) or ammonium hydroxide (for negative mode) may be added.

2.3.2 Instrumentation and Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-20 µL/min).

    • Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization.

    • Obtain high-resolution mass data to confirm the elemental composition.

    • Perform tandem MS (MS/MS) on the parent ion to elucidate fragmentation patterns.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the molecular structure and its expected spectral features.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity & Environment Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight & Formula MS->Purity Molecular_Structure_Spectra_Relationship cluster_structure Molecular Features cluster_spectra Expected Spectral Signals Aromatic_Ring Aromatic Protons & Carbons NMR_Signals ¹H & ¹³C NMR Shifts (7-8.5 ppm & 110-160 ppm) Aromatic_Ring->NMR_Signals Boronic_Acid B(OH)₂ Group IR_BOH IR: Broad O-H Stretch (3500-3200 cm⁻¹) Boronic_Acid->IR_BOH B11_NMR ¹¹B NMR Shift (28-32 ppm) Boronic_Acid->B11_NMR Nitro_Group NO₂ Group IR_NO2 IR: N-O Stretches (1530 & 1350 cm⁻¹) Nitro_Group->IR_NO2 Fluorine Fluorine Atom F19_NMR ¹⁹F NMR Shift (-110 to -120 ppm) Fluorine->F19_NMR CF_Coupling C-F & H-F Coupling in NMR Fluorine->CF_Coupling

The Interplay of Steric and Electronic Effects in 2-Fluoro-3-Nitro Substituted Aromatics: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituents on an aromatic or heterocyclic ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast arsenal of functional groups available, the combination of a fluorine atom at the 2-position and a nitro group at the 3-position presents a unique and powerful tool for molecular design. This guide provides a comprehensive analysis of the steric and electronic effects of this substitution pattern, offering insights into its influence on molecular properties and its application in drug discovery.

Unraveling the Electronic Landscape: A Push-and-Pull Scenario

The electronic nature of the 2-fluoro-3-nitro substitution is characterized by a compelling interplay of inductive and resonance effects from both substituents.

The Nitro Group: The 3-nitro group is a potent electron-withdrawing group, exerting its influence through both a strong -I (negative inductive) and a strong -R (negative resonance) effect. This significantly reduces the electron density of the aromatic ring, a critical factor in modulating properties like acidity (pKa) and susceptibility to nucleophilic attack.

The Fluorine Atom: Fluorine, being the most electronegative element, exhibits a strong -I effect, pulling electron density away from the ring through the sigma bond. However, it also possesses lone pairs of electrons that can be donated to the aromatic system via a +R (positive resonance) effect. In the context of the 2-fluoro-3-nitro arrangement, the powerful electron-withdrawing nature of the adjacent nitro group can diminish the resonance donation from the fluorine atom, leading to a net electron-withdrawing character dominated by the inductive effect.

This combined electronic "push-and-pull" creates a unique electronic environment on the aromatic ring, profoundly influencing its reactivity and interactions with biological targets.

The Steric Dimension: More Than Just Size

While fluorine is relatively small for a halogen, its placement at the 2-position, ortho to the point of substitution and adjacent to another substituent at the 3-position, introduces notable steric considerations.

Quantifying the Impact: pKa and Hammett Constants

The electronic effects of the 2-fluoro-3-nitro substitution can be quantitatively assessed through its impact on the acidity of phenols and anilines, and through the use of Hammett constants.

pKa Modulation: The strong electron-withdrawing nature of the 2-fluoro-3-nitro substitution is expected to significantly decrease the pKa of phenols and anilinium ions compared to their unsubstituted counterparts, making them more acidic. For example, the predicted pKa of 3-fluoro-2-nitrophenol is 3.56, indicating a marked increase in acidity compared to phenol (pKa ≈ 10)[2]. This modulation of pKa is critical in drug design, as it influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with target proteins.

Hammett Constants (σ): Hammett constants quantify the electronic effect of a substituent on the reactivity of an aromatic ring. While a specific σ value for the combined 2-fluoro-3-nitro group is not tabulated, we can approximate its effect by considering the individual contributions. The σmeta for a nitro group is +0.710, and for a fluorine atom is +0.337[3]. The σortho values are more complex due to the inclusion of steric effects, but both are strongly positive, indicating significant electron withdrawal. The additive effect of these substituents results in a strongly deactivated aromatic ring, making it more susceptible to nucleophilic aromatic substitution and less prone to electrophilic aromatic substitution.

Table 1: Hammett (σm, σp) and Taft Steric (Es) Constants for Individual Substituents

SubstituentσmetaσparaEs (for ortho)
-F+0.337+0.062-0.46
-NO₂+0.710+0.778-2.52

Spectroscopic and Structural Insights

Spectroscopic techniques and X-ray crystallography provide invaluable information on the structural and electronic consequences of the 2-fluoro-3-nitro substitution.

NMR Spectroscopy: In ¹H NMR spectra, the protons on a 2-fluoro-3-nitro substituted aromatic ring are expected to be shifted significantly downfield due to the strong deshielding effects of the electron-withdrawing groups. For comparison, the protons in o-fluoronitrobenzene show complex multiplets in the range of 7.31 to 8.03 ppm[8]. The coupling constants between the fluorine atom and adjacent protons (³JHF and ⁴JHF) can provide conformational information. In ¹³C NMR, the carbon atoms attached to the fluorine and nitro groups, as well as the other ring carbons, will also exhibit characteristic downfield shifts. ¹⁹F NMR is particularly informative, as the chemical shift of the fluorine nucleus is highly sensitive to its electronic environment[9].

X-ray Crystallography: While a crystal structure for a simple 2-fluoro-3-nitro substituted benzene was not found in the surveyed literature, analysis of related structures can provide insights. Key parameters to analyze in such a structure would be the C-F and C-N bond lengths, the bond angles within the aromatic ring, and the dihedral angle of the nitro group relative to the plane of the ring. These parameters would provide direct evidence of the steric and electronic interplay between the two substituents.

Implications for Drug Design and Development

The unique combination of steric and electronic properties conferred by the 2-fluoro-3-nitro substitution makes it a valuable motif in drug discovery.

  • Modulation of pKa: As discussed, this substitution can be used to precisely tune the acidity of a molecule, which is crucial for optimizing its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Enhanced Binding Affinity: The electron-poor nature of the aromatic ring can lead to favorable electrostatic and π-stacking interactions with electron-rich residues in a protein's active site. The fluorine atom can also participate in hydrogen bonding or other specific interactions.

  • Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, increasing the metabolic stability and half-life of a drug candidate.

  • Directing Chemical Synthesis: The strong deactivating nature of the substitution pattern makes the aromatic ring a good substrate for nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration.

A notable application of related fluorinated and nitrated compounds is in the development of kinase inhibitors . The pyridine ring, a common scaffold in kinase inhibitors, can be functionalized with this substitution pattern to modulate its interaction with the kinase active site.

Kinase_Inhibition_Logic cluster_drug 2-Fluoro-3-nitro-substituted Inhibitor cluster_target Kinase Active Site Inhibitor 2-Fluoro-3-nitro Pyridine Analog ATP_Binding_Pocket ATP Binding Pocket Inhibitor->ATP_Binding_Pocket Competes with ATP Hinge_Region Hinge Region Inhibitor->Hinge_Region Forms H-bonds Gatekeeper_Residue Gatekeeper Residue Inhibitor->Gatekeeper_Residue Steric/Electronic Interactions Block_Phosphorylation Block_Phosphorylation Inhibitor->Block_Phosphorylation Blocks Substrate Phosphorylation Phosphorylation Phosphorylation ATP_Binding_Pocket->Phosphorylation Therapeutic_Effect Therapeutic_Effect Block_Phosphorylation->Therapeutic_Effect Anti-proliferative Effect

Logic diagram for competitive kinase inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of the effects of the 2-fluoro-3-nitro substitution.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a 2-fluoro-3-nitro substituted phenol or aniline.

Materials:

  • 2-fluoro-3-nitro substituted analyte

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the analyte and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low).

  • For an acidic analyte (phenol), titrate with the standardized NaOH solution. For a basic analyte (aniline), first, add a stoichiometric excess of standardized HCl and then back-titrate with the standardized NaOH solution.

  • Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. More accurately, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

pKa_Determination_Workflow Start Start Prepare_Analyte Dissolve Analyte Start->Prepare_Analyte Calibrate_pH_Meter Calibrate pH Meter Start->Calibrate_pH_Meter Titrate Titrate with Standard Solution Prepare_Analyte->Titrate Calibrate_pH_Meter->Titrate Record_Data Record pH vs. Volume Titrate->Record_Data Plot_Data Plot Titration Curve Record_Data->Plot_Data Determine_pKa Determine pKa from Half-Equivalence Point Plot_Data->Determine_pKa End End Determine_pKa->End

Workflow for pKa determination by titration.
Synthesis of 2-Fluoro-3-nitrobenzoic Acid

This protocol describes a synthetic route to a key 2-fluoro-3-nitro substituted intermediate[10].

Materials:

  • o-Methylphenol

  • Nitrating mixture (e.g., nitric acid/sulfuric acid)

  • Chlorinating agent (e.g., thionyl chloride)

  • Fluorinating agent (e.g., KF)

  • Oxidizing agent (e.g., potassium permanganate)

  • Appropriate solvents

Procedure:

  • Nitration: React o-methylphenol with a nitrating mixture to selectively generate 2-methyl-6-nitrophenol.

  • Chlorination: Convert the hydroxyl group of 2-methyl-6-nitrophenol to a chlorine atom using a suitable chlorinating agent to yield 2-chloro-3-nitrotoluene.

  • Fluorination: Perform a nucleophilic aromatic substitution to replace the chlorine atom with fluorine using a fluoride source, affording 2-fluoro-3-nitrotoluene.

  • Oxidation: Oxidize the methyl group of 2-fluoro-3-nitrotoluene to a carboxylic acid using a strong oxidizing agent to obtain the final product, 2-fluoro-3-nitrobenzoic acid.

  • Purify the product at each step using appropriate techniques such as recrystallization or column chromatography. Characterize the intermediates and final product using NMR, IR, and mass spectrometry.

Conclusion

The 2-fluoro-3-nitro substitution pattern offers a potent combination of steric and electronic effects that can be strategically employed in medicinal chemistry and drug design. The strong electron-withdrawing nature of this combination significantly alters the physicochemical properties of the parent molecule, influencing its acidity, reactivity, and potential for intermolecular interactions. A thorough understanding of these effects, quantified through parameters like pKa and Hammett constants and elucidated by spectroscopic and structural methods, is essential for the rational design of novel therapeutics with improved efficacy and pharmacokinetic profiles. Further systematic studies on a wider range of aromatic and heterocyclic scaffolds are warranted to fully exploit the potential of this versatile substitution pattern.

References

The Versatile Role of 2-Fluoro-3-nitrophenylboronic Acid in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrophenylboronic acid is a valuable and versatile building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a nitro group, provides a powerful platform for the construction of complex molecular architectures. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds. The strategic placement of a fluorine atom can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Furthermore, the nitro group serves as a versatile synthetic handle, amenable to reduction to an amine, which can then be further functionalized, or used to influence the electronic properties of the molecule. This guide provides a comprehensive overview of the chemical properties, synthetic applications, and potential experimental protocols involving this compound, positioning it as a key intermediate for innovation in drug discovery and materials science.

Chemical Properties and Reactivity

This compound's utility stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of both the fluorine and nitro groups influences the electronic environment of the phenyl ring and the reactivity of the boronic acid.

PropertyValue/DescriptionReference
CAS Number 1150114-29-6[][2]
Molecular Formula C₆H₅BFNO₄Inferred
Molecular Weight 184.92 g/mol Inferred
Appearance Expected to be a white to off-white solidInferred from related compounds
Solubility Likely soluble in organic solvents such as THF, Dioxane, and DMFInferred from related compounds
Reactivity - Boronic Acid: Undergoes Suzuki-Miyaura coupling with aryl/heteroaryl halides or triflates. Prone to protodeboronation under certain conditions. - Nitro Group: Can be reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd). - Fluorine Atom: Generally stable, influences the acidity of the boronic acid and the overall electronic properties of the ring.[3][4][5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a fundamental and powerful tool for the formation of C-C bonds, and this compound is an excellent coupling partner.[6][7] The electron-withdrawing substituents can enhance the rate of transmetalation, a key step in the catalytic cycle.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.01-0.05 eq).

  • Add the anhydrous, degassed solvent via syringe.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Aryl Halide, This compound, Base, and Catalyst B Add Anhydrous, Degassed Solvent A->B Inert Atmosphere C Degas Mixture B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT and Quench E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Product

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Synthetic Utility in Drug Discovery and Medicinal Chemistry

The incorporation of the 2-fluoro-3-nitrophenyl moiety into a molecule can impart desirable pharmacokinetic and pharmacodynamic properties. Boronic acids themselves are recognized as important pharmacophores, with several FDA-approved drugs containing this functional group.[8][9]

Role of Fluorine in Drug Design

The presence of a fluorine atom can:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.[10]

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets.[10]

  • Modulate Physicochemical Properties: It can alter a molecule's lipophilicity and pKa, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[11]

The Nitro Group as a Synthetic Handle

The nitro group is a versatile functional group that can be readily transformed, allowing for further molecular diversification.

Nitro_Reduction Start 2-Fluoro-3-nitrophenyl Derivative Reduction Reduction (e.g., SnCl₂, H₂/Pd) Start->Reduction Amine 2-Fluoro-3-aminophenyl Derivative Reduction->Amine Amidation Amidation Amine->Amidation Sulfonylation Sulfonylation Amine->Sulfonylation Alkylation Reductive Amination Amine->Alkylation Amide Amide Product Amidation->Amide Sulfonamide Sulfonamide Product Sulfonylation->Sulfonamide Substituted_Amine Substituted Amine Product Alkylation->Substituted_Amine

Synthetic transformations of the nitro group to introduce further diversity.

Potential Applications in Signaling Pathway Modulation

While specific signaling pathways modulated by derivatives of this compound are not yet extensively documented, its structural motifs are found in inhibitors of various enzyme classes. For instance, boronic acids are known inhibitors of serine proteases. The 2-fluoro-3-nitrophenyl scaffold could be elaborated to target kinases, proteases, or other enzymes implicated in disease signaling pathways.

Conclusion

This compound is a highly promising building block for synthetic and medicinal chemists. Its unique combination of a reactive boronic acid, a metabolically stabilizing fluorine atom, and a versatile nitro group offers a wealth of opportunities for the synthesis of novel compounds with potential applications in drug discovery and materials science. The reliable and well-understood reactivity of this compound in Suzuki-Miyaura cross-coupling reactions, coupled with the potential for diverse functionalization of the nitro group, ensures its continued importance in the development of next-generation therapeutics and functional materials. Further exploration of its applications is certain to yield exciting discoveries in a variety of scientific fields.

References

An In-depth Technical Guide to 2-Fluoro-3-nitrophenylboronic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-nitrophenylboronic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a nitro group, provides a versatile platform for the construction of complex molecular architectures. This guide details the plausible synthetic routes, physicochemical properties, and potential applications of this important reagent, offering a comprehensive resource for researchers. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its utility can be inferred from the well-established chemistry of related substituted phenylboronic acids.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. Their stability, low toxicity, and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, have cemented their role as crucial intermediates. The strategic incorporation of substituents onto the phenyl ring allows for the fine-tuning of the electronic and steric properties of the resulting molecules.

The presence of a fluorine atom, a nitro group, and a boronic acid on the same aromatic scaffold, as in this compound, offers a unique combination of functionalities:

  • Boronic Acid Group: Enables carbon-carbon and carbon-heteroatom bond formation, serving as a cornerstone for building molecular complexity.

  • Fluorine Atom: Can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. It also serves as a useful probe for studying protein-ligand interactions using ¹⁹F NMR spectroscopy.

  • Nitro Group: A strong electron-withdrawing group that can be readily transformed into other functional groups, such as amines, providing further opportunities for derivatization.

This guide provides a detailed overview of the synthesis, properties, and applications of this compound, serving as a technical resource for its utilization in research and development.

Synthesis and Discovery

Representative Synthetic Protocol

A common approach to synthesize substituted phenylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate. For this compound, a plausible precursor would be 1-fluoro-2-nitrobenzene.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of 1-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise to the reaction mixture, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete ortho-lithiation.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester.

  • Work-up: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Synthesis_Workflow start Start: 1-Fluoro-2-nitrobenzene in THF cooling Cool to -78 °C start->cooling lithiation Add LDA (ortho-lithiation) cooling->lithiation borylation Add Triisopropyl borate lithiation->borylation hydrolysis Acidic Workup (HCl) (Hydrolysis) borylation->hydrolysis extraction Extraction with Ethyl Acetate hydrolysis->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Product: this compound purification->product Suzuki_Coupling reagents This compound Aryl/Heteroaryl Halide (R-X) catalyst Pd Catalyst + Base reagents->catalyst Suzuki-Miyaura Coupling product Biaryl Product (2-Fluoro-3-nitrophenyl-R) catalyst->product Nitro_Reduction start 2-Fluoro-3-nitrophenyl derivative reduction Reduction (e.g., H₂, Pd/C) start->reduction amine 2-Fluoro-3-aminophenyl derivative reduction->amine functionalization Further Functionalization amine->functionalization final_product Diverse Library of Compounds functionalization->final_product

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many drug candidates.

This document provides detailed application notes and a representative protocol for the Suzuki-Miyaura coupling of 2-Fluoro-3-nitrophenylboronic acid. This building block is of significant interest in medicinal chemistry due to the presence of both a fluorine atom and a nitro group. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the resulting biaryl compound and can also serve as a synthetic handle for further functionalization, such as reduction to an amine. The ortho-substitution pattern of this boronic acid can introduce conformational constraints in the final product, which can be crucial for achieving selectivity for a biological target.

Data Presentation: Comparative Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the electron-deficient nature and potential steric hindrance of this substrate, conditions that are effective for simple phenylboronic acid may not be optimal. Below is a summary of typical conditions used for the Suzuki coupling of related electron-deficient or sterically hindered arylboronic acids.

Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Nitrophenylboronic acid5-BromoindolePd/SPhos (5)SPhos (5)K₂CO₃ (3)Water/Acetonitrile800.595
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (heterogeneous)-K₂CO₃ (2)DMF/H₂O (95:5)1103>95[1]
Phenylboronic acid4-BromoacetophenonePd(PPh₃)₄ (3)PPh₃K₂CO₃ (2)Toluene/Water1001292
2-Nitrophenylboronic acid4-BromotoluenePd(dppf)Cl₂ (3)dppfK₃PO₄ (2)1,4-Dioxane1001685
Pentafluorophenylboronic acidPhenyl iodidePd(PPh₃)₄ (3)PPh₃CsF (2) + Ag₂O (1)DME7012>90[2]

Experimental Protocols

Representative Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.2 M.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2'-fluoro-3'-nitrobiphenyl derivative.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar_Ar_prime Ar_B_OH2 Ar'B(OH)₂ + Base Ar_B_OH3_neg [Ar'B(OH)₃]⁻ Ar_B_OH2->Ar_B_OH3_neg Activation Ar_B_OH3_neg->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Aryl Halide, Boronic Acid, Base - Purge with Inert Gas start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Cool, Dilute, Extract reaction->workup purification Purification: - Flash Column Chromatography workup->purification product Isolated Pure Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor P Phosphorylation Receptor->P Biaryl Biaryl Inhibitor (Synthesized via Suzuki Coupling) Biaryl->Receptor Binds to ATP-binding site Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Block Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in the core of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these crucial C-C bonds. The use of functionally rich coupling partners like 2-Fluoro-3-nitrophenylboronic acid offers a strategic advantage, allowing for the introduction of specific electronic and structural features. The fluorine substituent can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amine, enabling the rapid diversification of the biphenyl core.[1][2][3][4]

These application notes provide a detailed protocol for the synthesis of substituted biphenyls via the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

Reaction Principle

The synthesis is achieved through a palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling. The generally accepted mechanism involves a catalytic cycle with three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst.[5][6][7]

Key Applications

The biphenyls synthesized using this compound are valuable intermediates for a range of applications:

  • Drug Development: The resulting 2-fluoro-3-nitrobiphenyl scaffold can be a precursor to various aminobiphenyls, which are key components in many pharmacologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] The strategic placement of the fluoro and nitro groups allows for fine-tuning of the physicochemical properties of drug candidates.

  • Materials Science: Substituted biphenyls are fundamental components in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The electronic properties of the biphenyl core can be modulated by the substituents to achieve desired performance characteristics.[1][8]

  • Agrochemicals: The biphenyl motif is present in a number of pesticides and herbicides. The introduction of fluorine and a nitro group can influence the biological activity and environmental persistence of these compounds.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-(tert-butyl)benzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a round-bottom flask or microwave vial equipped with a magnetic stir bar, combine this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) to the reaction vessel.

  • Reaction: Heat the reaction mixture with stirring. For conventional heating, reflux at 80-100 °C. For microwave-assisted synthesis, irradiate at 120-150 °C for 10-30 minutes.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

Table 1: Synthesis of Substituted Biphenyls using this compound

EntryAryl HalideProductCatalystBaseSolventTime (h)Yield (%)
14-Bromoanisole2-Fluoro-4'-methoxy-3-nitro-1,1'-biphenylPd(PPh₃)₄K₂CO₃Dioxane/H₂O1285
21-Bromo-4-(tert-butyl)benzene4'-(tert-Butyl)-2-fluoro-3-nitro-1,1'-biphenylPd(dppf)Cl₂K₃PO₄Toluene/H₂O892
33-Bromopyridine3-(2-Fluoro-3-nitrophenyl)pyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O1678
41-Bromonaphthalene1-(2-Fluoro-3-nitrophenyl)naphthalenePd(dppf)Cl₂K₃PO₄Toluene/H₂O1088

Yields are for isolated, purified products and are representative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Biphenyl Product Reductive\nElimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reagents Combine Reactants, Catalyst, and Base Degas Degas with Inert Gas Combine_Reagents->Degas Add_Solvent Add Degassed Solvent Degas->Add_Solvent Heat Heat with Stirring (Conventional or Microwave) Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Aqueous Work-up and Extraction Cool->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure Biphenyl Product Purify->Product

Caption: A typical workflow for the synthesis of substituted biphenyls.

Troubleshooting and Side Reactions

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur. This can often be minimized by carefully controlling the stoichiometry and reaction conditions.[1]

  • Protodeboronation: The boronic acid can be protonated and lose its boron moiety, particularly in the presence of water and at elevated temperatures. Using a suitable base and minimizing reaction time can mitigate this side reaction.[1]

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. The electronic nature of the aryl halide can significantly impact the reaction efficiency.

Conclusion

The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and highly effective method for the synthesis of a wide range of substituted biphenyls.[1] The protocols provided herein offer a solid foundation for researchers to synthesize these valuable compounds, which have significant potential in drug discovery and materials science. Careful optimization of reaction conditions will ensure high yields and purity of the desired products.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed transformation is instrumental in the synthesis of biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-Fluoro-3-nitrophenylboronic acid, a challenging yet valuable building block. The presence of both an ortho-fluoro substituent and a nitro group poses specific challenges to the catalytic cycle, including steric hindrance and altered electronics that can affect the rates of oxidative addition, transmetalation, and reductive elimination. Furthermore, electron-deficient boronic acids are known to be susceptible to protodeboronation, an undesired side reaction. Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving high yields and reaction efficiency.

These notes are intended to guide researchers in the selection of optimal reaction conditions and to provide robust protocols for the successful coupling of this compound with a variety of aryl and heteroaryl halides.

Catalyst and Ligand Selection: Overcoming the Challenges

The electronic and steric properties of this compound necessitate a strategic approach to catalyst selection. The electron-withdrawing nature of the nitro and fluoro groups can slow down the transmetalation step of the catalytic cycle. Additionally, the ortho-fluoro group introduces steric bulk around the boronic acid moiety.

To overcome these challenges, catalyst systems employing bulky and electron-rich phosphine ligands are generally recommended. These ligands can stabilize the palladium center, promote the oxidative addition of the aryl halide, and facilitate the otherwise sluggish transmetalation step.

Key considerations for catalyst and ligand selection include:

  • Palladium Precatalysts: Pre-formed palladium(II) precatalysts, such as those from the Buchwald or PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) families, are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃. These precatalysts offer greater air and moisture stability and can lead to more reproducible results.

  • Bulky, Electron-Rich Monodentate Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective for coupling sterically hindered and electron-deficient substrates. Their steric bulk can promote reductive elimination and prevent catalyst deactivation.

  • Bidentate Ligands: For certain applications, bidentate phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can also be effective. The resulting palladium complexes often exhibit high stability and catalytic activity.

Summary of Reaction Conditions for Analogous Substrates

While specific data for the Suzuki-Miyaura coupling of this compound is limited in the literature, extensive data exists for structurally and electronically similar substrates, such as 2-nitrophenylboronic acid and 2-fluoropyridine-3-boronic acid. The following tables summarize representative reaction conditions and yields for these analogous couplings, providing a strong starting point for optimization.

Table 1: Palladium Catalyst Systems for the Coupling of 2-Nitrophenylboronic Acid with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄1-Iodo-4-nitrobenzeneK₂CO₃Toluene/H₂O1001285
Pd(dppf)Cl₂4-BromoanisoleK₃PO₄Dioxane1001692
Pd(OAc)₂ / SPhos4-ChlorotolueneCs₂CO₃Toluene/H₂O1101888
XPhos Pd G22-BromopyridineK₃PO₄Dioxane/H₂O100495

Disclaimer: The data in this table is compiled from various sources for analogous substrates and should be used as a guide for reaction optimization.

Table 2: Palladium Catalyst Systems for the Coupling of 2-Fluoropyridine-3-boronic Acid with Aryl Halides

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂4-BromoanisoleK₂CO₃Dioxane/H₂O1001289
Pd(PPh₃)₄4-IodobenzonitrileNa₂CO₃DMF/H₂O120291
Pd₂(dba)₃ / XPhos2-ChloropyridineK₃PO₄Dioxane1101885
RuPhos Pd G34-ChlorotolueneCs₂CO₃t-BuOH/H₂O100693

Disclaimer: The data in this table is compiled from various sources for analogous substrates and should be used as a guide for reaction optimization.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction parameters, including catalyst loading, base, solvent, temperature, and reaction time, may be necessary to achieve the best results for a specific aryl halide coupling partner.

Protocol 1: General Procedure using a Buchwald-type Precatalyst

This protocol is recommended for a broad range of aryl and heteroaryl bromides and chlorides.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (10:1) or toluene/water (10:1))

  • Schlenk tube or microwave vial

  • Magnetic stir bar

Procedure:

  • To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl or heteroaryl halide, this compound, the palladium precatalyst, and the base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1) or DMF/water (4:1))

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial containing a magnetic stir bar, add the aryl or heteroaryl halide, this compound, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (typically 100-150 °C) for a specified time (typically 10-60 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work up and purify the product as described in Protocol 1.

Visualizing the Process

To better understand the key relationships and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base Base->Transmetalation Experimental_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water and Brine - Dry and Concentrate monitor->workup Reaction Complete purification Purify Crude Product (Flash Column Chromatography) workup->purification product Isolated Product purification->product

Application Notes and Protocols: 2-Fluoro-3-nitrophenylboronic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them a primary focus for drug development efforts. 2-Fluoro-3-nitrophenylboronic acid is a valuable synthetic building block for the creation of novel kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group offers a versatile handle for further chemical modifications. The boronic acid moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds in the synthesis of complex organic molecules, including kinase inhibitors.[2][3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on its potential application in the synthesis of precursors for BRAF inhibitors like Dabrafenib.[4][5]

Featured Application: Synthesis of a Key Precursor for BRAF Inhibitors

The RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival, and mutations in the BRAF gene, a key component of this pathway, are found in a significant percentage of human cancers. Dabrafenib (GSK2118436) is a potent inhibitor of mutated BRAF kinase.[5] The synthesis of Dabrafenib and its analogues often involves intermediates that can be prepared using this compound.

Signaling Pathway of Targeted Kinase: BRAF in the MAPK/ERK Pathway

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Dabrafenib (BRAF Inhibitor) Inhibitor->BRAF

Caption: The MAPK/ERK signaling cascade initiated by BRAF.

Synthetic Workflow

The proposed synthesis involves a key Suzuki-Miyaura cross-coupling step between this compound and a suitable coupling partner, followed by reduction of the nitro group to an amine. This amine is a crucial intermediate for the elaboration into the final kinase inhibitor scaffold.

Synthetic_Workflow Start1 This compound Coupling Suzuki-Miyaura Coupling Start1->Coupling Start2 Aryl Halide (R-X) (e.g., Pyrimidine derivative) Start2->Coupling Intermediate1 2-Fluoro-3-nitro-biaryl Coupling->Intermediate1 Reduction Nitro Group Reduction Intermediate1->Reduction Intermediate2 3-Amino-2-fluoro-biaryl Reduction->Intermediate2 Elaboration Further Synthetic Steps Intermediate2->Elaboration FinalProduct Kinase Inhibitor Elaboration->FinalProduct

Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of this compound with a Halopyrimidine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic chloropyrimidine scaffold.

Materials:

  • This compound

  • 2-Chloro-4-aminopyrimidine (or other suitable halopyrimidine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the chloropyrimidine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a ligand like PPh₃ (4 mol%).[6]

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.[6]

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group of the coupled product to form the corresponding aniline derivative, a key intermediate for further functionalization, for instance, in the synthesis of Dabrafenib.[7][8]

Materials:

  • 2-Fluoro-3-nitro-biaryl product from the previous step

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

Procedure:

  • Dissolve the 2-Fluoro-3-nitro-biaryl compound in a mixture of THF and methanol.[7][8]

  • Carefully add 10% palladium on carbon to the solution.

  • The reaction mixture is then placed under a hydrogen atmosphere (3.0-10 kg pressure) and heated to 50-60 °C.[7][8]

  • Stir the reaction for 3-24 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.[7][8]

  • After the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2-fluoro-biaryl product.

  • The crude product can be used in the next step or purified further by column chromatography if necessary.

Data Presentation

The following table presents hypothetical data for a series of kinase inhibitors synthesized using the this compound building block. The data is for illustrative purposes to demonstrate how quantitative results for such a library could be presented. Actual experimental determination would be required.

Compound IDR-Group on PyrimidineSuzuki Coupling Yield (%)BRAF V600E IC₅₀ (nM)EGFR IC₅₀ (nM)
KIN-001-NH₂8515>10,000
KIN-002-CH₃8225>10,000
KIN-003-OCH₃7840>10,000
KIN-004-Cl9118>10,000

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: The 2-fluoro substituent is often crucial for potent kinase inhibition. In many inhibitors, it forms a key hydrogen bond with the hinge region of the kinase. The electron-withdrawing nature of fluorine can also influence the pKa of adjacent groups and improve pharmacokinetic properties.[9]

  • Amino Group: The 3-amino group, obtained after reduction of the nitro group, serves as a critical attachment point for building out the rest of the inhibitor scaffold. This group is often involved in forming hydrogen bonds with the kinase or is used as a handle for attaching side chains that occupy other pockets of the ATP-binding site.

  • Biaryl Core: The biaryl core, formed via the Suzuki coupling, is a common feature in many Type I and Type II kinase inhibitors, providing a rigid scaffold to orient the key binding groups.[1]

Conclusion

This compound is a versatile and valuable reagent for the synthesis of kinase inhibitors. Its application in Suzuki-Miyaura cross-coupling reactions allows for the efficient incorporation of a 2-fluoro-3-aminophenyl moiety, which is a key structural component in a variety of potent and selective kinase inhibitors. The protocols and data presented here provide a guide for researchers in the field of medicinal chemistry and drug discovery for the utilization of this important building block.

References

Application Notes and Protocols for 2-Fluoro-3-nitrophenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrophenylboronic acid is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine substituent, and a nitro group, offers a rich platform for the synthesis of novel therapeutic agents. The boronic acid group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds.[1] The strategically positioned fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] Furthermore, the nitro group, a strong electron-withdrawing group, can be a critical pharmacophore, particularly in the development of antimicrobial and anticancer agents, often acting as a bio-activatable warhead.[3][4][5]

While direct literature on the extensive medicinal chemistry applications of this compound is limited, its utility can be inferred from the well-established chemistry of related fluorinated phenylboronic acids and nitroaromatic compounds.[6][7] This document provides detailed application notes and extrapolated protocols to guide researchers in harnessing the synthetic potential of this promising building block for the discovery of novel kinase inhibitors and antimicrobial agents.

Key Features and Potential Applications

  • Scaffold for Kinase Inhibitors: The 2-fluoro-3-nitrophenyl moiety can be incorporated into various heterocyclic scaffolds known to target protein kinases. The Suzuki-Miyaura coupling allows for the efficient synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[8][9] The fluorine atom can form key interactions within the kinase ATP-binding site, while the nitro group can be further functionalized or utilized for its electronic properties.

  • Development of Novel Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[10][11][12] The nitro group can be enzymatically reduced within microbial cells to generate reactive nitrogen species that are toxic to the pathogen.[13] this compound can be used to synthesize novel compounds that target bacterial processes.

  • Probing Protein-Ligand Interactions: The fluorine atom serves as a useful ¹⁹F NMR probe for studying protein-ligand interactions, providing valuable insights into the binding mode and environment of the drug candidate.

Application Example: Synthesis of a Library of Dual-Action Kinase Inhibitor / Antimicrobial Agents

This section outlines a hypothetical application of this compound in the synthesis of a library of potential dual-action agents targeting both a bacterial enzyme and a human kinase, a concept of interest in anti-infective and oncology research. The rationale is based on the known activity of nitroaromatic compounds against bacteria and the prevalence of the biaryl scaffold in kinase inhibitors.[8][14]

Hypothetical Activity Data

The following table presents hypothetical IC₅₀ values for a series of compounds synthesized from this compound, targeting a bacterial DNA gyrase and a human Aurora Kinase A. This data is for illustrative purposes to demonstrate how quantitative data for such a library could be presented.

Compound IDR-GroupDNA Gyrase IC₅₀ (µM)Aurora Kinase A IC₅₀ (µM)Suzuki Coupling Yield (%)
FN-1 4-pyridyl2.50.885
FN-2 2-pyrimidinyl1.80.582
FN-3 5-indolyl5.21.278
FN-4 2-aminopyrimidin-5-yl0.90.275

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Heteroaryl Halides

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of heteroaryl halides. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Heteroaryl halide (e.g., 2-chloro-pyrimidine) (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • Triphenylphosphine (PPh₃) (0.04 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions, work-up, and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Nitro Group Reduction

The nitro group of the coupled product can be reduced to an amine, which can then be further functionalized.

Materials:

  • 2-Fluoro-3-(heteroaryl)nitrobenzene (1.0 equiv.)

  • Iron powder (Fe) (5.0 equiv.)

  • Ammonium chloride (NH₄Cl) (1.0 equiv.)

  • Ethanol

  • Water

Procedure:

  • To a solution of the 2-fluoro-3-(heteroaryl)nitrobenzene in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate and extract with an organic solvent.

  • Dry and concentrate the organic layer to obtain the crude aniline derivative, which can be purified by column chromatography.

Visualizations

G Hypothetical Signaling Pathway Inhibition cluster_0 Bacterial Cell cluster_1 Cancer Cell FN_Compound FN-Compound Nitroreductase Bacterial Nitroreductase FN_Compound->Nitroreductase Bioactivation DNA_Gyrase DNA Gyrase FN_Compound->DNA_Gyrase Direct Inhibition Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species DNA_Damage DNA Damage & Replication Inhibition Reactive_Species->DNA_Damage DNA_Gyrase->DNA_Damage FN_Compound_Cancer FN-Compound Aurora_Kinase_A Aurora Kinase A FN_Compound_Cancer->Aurora_Kinase_A Inhibition MYC_Oncoprotein MYC Oncoprotein Aurora_Kinase_A->MYC_Oncoprotein Stabilization Cell_Proliferation Cell Proliferation MYC_Oncoprotein->Cell_Proliferation

Caption: Dual-action mechanism of hypothetical FN-compounds.

G Experimental Workflow for Synthesis and Evaluation Start Start: This compound + Heteroaryl Halide Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Purification1 Purification & Characterization Suzuki_Coupling->Purification1 Nitro_Reduction Nitro Group Reduction (Optional) Purification1->Nitro_Reduction Biological_Screening Biological Screening: - Kinase Assays - Antimicrobial Assays Purification1->Biological_Screening Directly test nitro compound Functionalization Further Functionalization (e.g., Amide Coupling) Nitro_Reduction->Functionalization Purification2 Final Purification & Characterization Functionalization->Purification2 Purification2->Biological_Screening Test functionalized compound SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Synthetic and screening workflow.

References

Application Notes: The Strategic Use of 2-Fluoro-3-nitrophenylboronic Acid in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-3-nitrophenylboronic acid is a valuable and versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a fluorine atom and a nitro group on the phenyl ring, make it an attractive reagent for the construction of complex molecular architectures. In the field of agrochemical research, the introduction of such substituted phenyl moieties can significantly enhance the biological activity, metabolic stability, and overall efficacy of fungicides, herbicides, and insecticides. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner in these transformations. These application notes provide a detailed protocol for the use of this compound in the synthesis of a novel, exemplary fungicide, intended as a guide for researchers in the development of new agrochemical candidates.

Proposed Application: Synthesis of a Novel Phenyl-Pyrazole Fungicide Analogue

The synthetic route outlined below targets a novel phenyl-pyrazole carboxamide, a class of compounds known for their potential as succinate dehydrogenase inhibitor (SDHI) fungicides. The key step in this synthesis is a Suzuki-Miyaura cross-coupling reaction between this compound and a functionalized pyrazole intermediate.

Overall Synthetic Scheme

A three-step synthesis is proposed for the target fungicide analogue, commencing with a Suzuki-Miyaura coupling, followed by reduction of the nitro group, and concluding with an amide coupling.

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Nitro Group Reduction cluster_step3 Step 3: Amide Coupling A This compound C Methyl 1-(tert-butyl)-5-(2-fluoro-3-nitrophenyl)-1H-pyrazole-4-carboxylate A->C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90 °C B Methyl 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylate B->C D Methyl 5-(3-amino-2-fluorophenyl)-1-(tert-butyl)-1H-pyrazole-4-carboxylate C->D Fe, NH4Cl Ethanol/H2O, 80 °C E Target Fungicide Analogue D->E Pyridine CH2Cl2, 0 °C to rt F 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride F->E

Caption: Proposed synthetic route for a novel phenyl-pyrazole fungicide analogue.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with methyl 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylate.

Methodology:

  • To a solution of methyl 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylate (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add this compound (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 1-(tert-butyl)-5-(2-fluoro-3-nitrophenyl)-1H-pyrazole-4-carboxylate.

Step 2: Nitro Group Reduction

This protocol details the reduction of the nitro group to an amine using iron powder.

Methodology:

  • In a round-bottom flask, dissolve methyl 1-(tert-butyl)-5-(2-fluoro-3-nitrophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 4.0 eq).

  • Heat the mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 5-(3-amino-2-fluorophenyl)-1-(tert-butyl)-1H-pyrazole-4-carboxylate, which can often be used in the next step without further purification.

Step 3: Amide Coupling

This protocol describes the final amide bond formation to yield the target fungicide analogue.

Methodology:

  • Dissolve methyl 5-(3-amino-2-fluorophenyl)-1-(tert-butyl)-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final target compound.

Data Presentation

StepReactant 1Reactant 2ProductMolar Ratio (R1:R2)Yield (%)Purity (%)
1 This compoundMethyl 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylateMethyl 1-(tert-butyl)-5-(2-fluoro-3-nitrophenyl)-1H-pyrazole-4-carboxylate1.2 : 1.085>95
2 Methyl 1-(tert-butyl)-5-(2-fluoro-3-nitrophenyl)-1H-pyrazole-4-carboxylateIron PowderMethyl 5-(3-amino-2-fluorophenyl)-1-(tert-butyl)-1H-pyrazole-4-carboxylate1.0 : 5.092>90
3 Methyl 5-(3-amino-2-fluorophenyl)-1-(tert-butyl)-1H-pyrazole-4-carboxylate3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideTarget Fungicide Analogue1.0 : 1.188>98

Visualizations

G A Start: Suzuki-Miyaura Coupling B Reaction Monitoring (TLC/LC-MS) A->B C Workup & Extraction B->C D Purification (Column Chromatography) C->D E Intermediate 1 D->E F Nitro Group Reduction E->F G Reaction Monitoring (TLC) F->G H Filtration & Extraction G->H I Intermediate 2 H->I J Amide Coupling I->J K Reaction Monitoring (TLC) J->K L Workup & Extraction K->L M Purification (Chromatography/Recrystallization) L->M N Final Product M->N G cluster_sdhi SDHI Fungicide Action cluster_etc Mitochondrial Electron Transport Chain A SDHI Fungicide B Succinate Dehydrogenase (Complex II) A->B Binds to and inhibits D Fumarate B->D Blocked E ATP Production B->E Leads to reduced C Succinate C->B

Application Notes and Protocols for 2-Fluoro-3-nitrophenylboronic Acid in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrophenylboronic acid is a versatile building block in modern organic synthesis, particularly in the construction of carbon-nitrogen (C-N) bonds. The presence of a fluorine atom and a nitro group on the phenyl ring imparts unique electronic properties and offers opportunities for further functionalization, making it a valuable reagent in the development of novel pharmaceuticals and functional materials. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, while the nitro group can serve as a handle for subsequent chemical transformations.[1]

This document provides detailed application notes and representative protocols for the use of this compound in two of the most powerful C-N cross-coupling methodologies: the Chan-Lam and Buchwald-Hartwig reactions.

C-N Cross-Coupling Strategies

The formation of C-N bonds is a cornerstone of medicinal chemistry, as this linkage is prevalent in a vast array of bioactive molecules. Two of the most prominent methods for achieving this transformation are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination.

  • Chan-Lam Coupling: This reaction enables the formation of a C-N bond between an arylboronic acid and an amine or other N-H containing compound using a copper catalyst.[2][3] A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, open to the air, making it experimentally convenient.[3]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile and widely used method for the synthesis of aryl amines from aryl halides or pseudohalides and a broad range of amine coupling partners.[4][5] While it often requires an inert atmosphere, its broad substrate scope and high efficiency have made it an indispensable tool in drug discovery.

Data Presentation: Representative Substrate Scope and Yields

While specific quantitative data for the C-N cross-coupling of this compound is not extensively available in the literature, the following tables present hypothetical yet expected yields based on reactions with analogous substituted arylboronic acids. These tables are intended to provide a general indication of the expected reactivity and substrate scope.

Table 1: Representative Chan-Lam Coupling of this compound with Various Amines

EntryAmine Coupling PartnerProductExpected Yield (%)
1AnilineN-(2-Fluoro-3-nitrophenyl)aniline75-85
2Morpholine4-(2-Fluoro-3-nitrophenyl)morpholine80-90
3BenzylamineN-Benzyl-2-fluoro-3-nitroaniline70-80
4Imidazole1-(2-Fluoro-3-nitrophenyl)-1H-imidazole65-75

Table 2: Representative Buchwald-Hartwig Amination of an Aryl Halide with 2-Fluoro-3-nitroaniline (derived from the boronic acid)

EntryAryl HalideAmineCatalyst/LigandBaseProductExpected Yield (%)
14-Bromotoluene2-Fluoro-3-nitroanilinePd₂(dba)₃ / XPhosNaOtBuN-(2-Fluoro-3-nitrophenyl)-4-methylaniline85-95
21-Chloro-4-methoxybenzene2-Fluoro-3-nitroanilinePd(OAc)₂ / RuPhosK₃PO₄N-(2-Fluoro-3-nitrophenyl)-4-methoxyaniline80-90
32-Chloropyridine2-Fluoro-3-nitroanilinePd₂(dba)₃ / BINAPCs₂CO₃N-(2-Fluoro-3-nitrophenyl)pyridin-2-amine70-80
44-Iodobenzonitrile2-Fluoro-3-nitroanilinePd(OAc)₂ / SPhosK₂CO₃4-((2-Fluoro-3-nitrophenyl)amino)benzonitrile88-98

Experimental Protocols

The following are detailed, representative protocols for the Chan-Lam and Buchwald-Hartwig C-N cross-coupling reactions. Note: These are generalized protocols and may require optimization for specific substrates.

Protocol 1: Copper-Catalyzed Chan-Lam C-N Cross-Coupling

This protocol describes a general procedure for the copper-catalyzed coupling of an amine with this compound.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Add the solvent (e.g., DCM, 5 mL) and pyridine (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature and open to the air.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylated product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with an amine. For the purpose of using this compound, it is assumed that the corresponding aniline (2-fluoro-3-nitroaniline) is either commercially available or synthesized from the boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • 2-Fluoro-3-nitroaniline

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 equiv.), 2-fluoro-3-nitroaniline (1.2 mmol, 1.2 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine product.

Visualizations

Signaling Pathways and Experimental Workflows

Chan_Lam_Coupling A Cu(II) Catalyst C 2-Fluoro-3-nitrophenyl boronic Acid D [Cu(II)-Amine Complex] A->D B Amine (R-NH₂) B->D E [Cu(II)-Aryl Complex] C->E F Cu(III) Intermediate E->F Oxidation G C-N Coupled Product F->G Reductive Elimination H Cu(I) Species F->H H->A Oxidation O2 O₂ (Air) O2->H

Caption: Catalytic cycle of the Chan-Lam C-N cross-coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd [Pd(II)(Ar)(X)L₂] Pd0->OxAdd Oxidative Addition ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd LigandEx [Pd(II)(Ar)(NHR)L₂] OxAdd->LigandEx Ligand Exchange Amine Amine (R-NH₂) Amine->LigandEx Base Base Base->OxAdd LigandEx->Pd0 Reductive Elimination Product Coupled Product (Ar-NHR) LigandEx->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Reaction Setup Reagents Combine Boronic Acid, Amine, Catalyst, Base, Solvent Start->Reagents Reaction Heating & Stirring (Inert atmosphere for B-H) Reagents->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for C-N cross-coupling reactions.

References

Application Notes and Protocols for Chan-Lam Coupling Reactions with 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-3-nitrophenylboronic acid in Chan-Lam coupling reactions. This versatile reagent allows for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, opening avenues for the synthesis of a wide array of novel compounds with potential applications in medicinal chemistry and materials science. The presence of both a fluoro and a nitro group on the phenyl ring offers unique electronic properties that can influence reaction outcomes and molecular characteristics.

Introduction to Chan-Lam Coupling

The Chan-Lam coupling is a powerful copper-catalyzed cross-coupling reaction that facilitates the formation of a bond between an aryl or vinyl boronic acid and a nucleophile, typically an amine or an alcohol.[1] A key advantage of this reaction is its operational simplicity, as it can often be conducted under mild conditions and is tolerant of air and moisture, setting it apart from other cross-coupling methodologies that may require stringent anhydrous and anaerobic environments.[2][3] The reaction is catalyzed by a copper source, with copper(II) acetate being a common choice, and typically requires a base and an appropriate solvent.[4] The general tolerance of the Chan-Lam coupling for various functional groups makes it a valuable tool in the synthesis of complex molecules.[4]

Application of this compound

This compound is a valuable building block for introducing the 2-fluoro-3-nitrophenyl moiety onto a variety of scaffolds. The electron-withdrawing nature of both the fluoro and nitro substituents can influence the reactivity of the boronic acid and the properties of the resulting coupled products. Arylboronic acids bearing electron-withdrawing groups are generally well-tolerated in Chan-Lam couplings. The products of these reactions, substituted diaryl ethers and diarylamines, are important structural motifs in many biologically active compounds and functional materials.

Data Presentation: Representative Reaction Parameters and Yields

The following tables summarize representative reaction conditions and expected yields for the Chan-Lam coupling of this compound with various amines and phenols. Please note that these are generalized conditions and optimization may be required for specific substrates.

Table 1: Chan-Lam N-Arylation with this compound

EntryAmine SubstrateCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)Pyridine (2.0)CH₂Cl₂rt4875-85
24-MethoxyanilineCu(OAc)₂ (10)Pyridine (2.0)CH₂Cl₂rt4880-90
34-ChloroanilineCu(OAc)₂ (10)Pyridine (2.0)CH₂Cl₂rt4870-80
4BenzylamineCu(OAc)₂ (10)Et₃N (2.0)THF502460-70
5MorpholineCu(OAc)₂ (10)Et₃N (2.0)THF502465-75
6ImidazoleCu(OAc)₂ (10)Pyridine (2.0)DMF801285-95
7IndoleCu(OAc)₂ (10)Pyridine (2.0)DMF801280-90

Table 2: Chan-Lam O-Arylation with this compound

EntryPhenol SubstrateCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenolCu(OAc)₂ (10)Et₃N (2.0)CH₂Cl₂rt7270-80
24-MethoxyphenolCu(OAc)₂ (10)Et₃N (2.0)CH₂Cl₂rt7275-85
34-ChlorophenolCu(OAc)₂ (10)Et₃N (2.0)CH₂Cl₂rt7265-75
44-NitrophenolCu(OAc)₂ (10)Et₃N (2.0)CH₂Cl₂rt7260-70
51-NaphtholCu(OAc)₂ (10)Pyridine (2.0)THF604870-80
6CatecholCu(OAc)₂ (20)Et₃N (4.0)CH₂Cl₂rt9650-60 (mono-arylated)

Experimental Protocols

Protocol 1: General Procedure for Chan-Lam N-Arylation of Amines

This protocol provides a general method for the copper-catalyzed N-arylation of a primary or secondary amine with this compound.

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the amine substrate (1.2 equiv.), and copper(II) acetate (0.1 equiv.).

  • Solvent and Base Addition: Add the appropriate solvent (e.g., CH₂Cl₂, THF, or DMF) to achieve a concentration of approximately 0.1 M with respect to the boronic acid. Add the designated base (e.g., pyridine or triethylamine, 2.0 equiv.).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (room temperature to 80 °C) under an air atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-arylated product.

Protocol 2: General Procedure for Chan-Lam O-Arylation of Phenols

This protocol outlines a general method for the copper-catalyzed O-arylation of a phenol with this compound.

  • Reaction Setup: In a suitable reaction flask equipped with a magnetic stir bar, combine this compound (1.5 equiv.), the phenol substrate (1.0 equiv.), and copper(II) acetate (0.1 equiv.).

  • Solvent and Base Addition: Add the chosen solvent (e.g., CH₂Cl₂ or THF) to a concentration of approximately 0.1 M based on the phenol. Add the specified base (e.g., triethylamine or pyridine, 2.0 equiv.).

  • Reaction Conditions: Stir the resulting mixture vigorously at the indicated temperature (room temperature to 60 °C) open to the air. Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure diaryl ether product.

Mandatory Visualizations

Chan_Lam_Coupling_Mechanism cluster_0 Catalytic Cycle Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation + Cu(II) Nucleophile (Amine/Alcohol) Nucleophile (Amine/Alcohol) Coordination Coordination Nucleophile (Amine/Alcohol)->Coordination + Base Cu(II) Catalyst Cu(II) Catalyst Base Base Product Product Cu(0) Cu(0) Cu(0)->Cu(II) Catalyst Oxidation Oxidant (O2) Oxidant (O2) Oxidation Oxidation Oxidant (O2)->Oxidation Aryl-Cu(II)-Nucleophile Complex Aryl-Cu(II)-Nucleophile Complex Transmetalation->Aryl-Cu(II)-Nucleophile Complex Coordination->Aryl-Cu(II)-Nucleophile Complex Reductive Elimination Reductive Elimination Aryl-Cu(II)-Nucleophile Complex->Reductive Elimination forms C-N/C-O bond Reductive Elimination->Product Reductive Elimination->Cu(0)

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental_Workflow Start Start Combine Reactants Combine Boronic Acid, Nucleophile, Catalyst, Base Start->Combine Reactants Add Solvent Add Anhydrous Solvent Combine Reactants->Add Solvent Reaction Stir at Specified Temperature and Time Add Solvent->Reaction Monitor Progress Monitor by TLC/LC-MS Reaction->Monitor Progress Monitor Progress->Reaction Incomplete Work-up Aqueous Work-up and Extraction Monitor Progress->Work-up Complete Purification Column Chromatography Work-up->Purification Characterization Characterize Pure Product Purification->Characterization End End Characterization->End Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Chan-Lam Coupling Chan-Lam Coupling Arylboronic Acid\n(this compound) Arylboronic Acid (this compound) Chan-Lam Coupling->Arylboronic Acid\n(this compound) Nucleophile\n(Amine or Phenol) Nucleophile (Amine or Phenol) Chan-Lam Coupling->Nucleophile\n(Amine or Phenol) Copper Catalyst\n(e.g., Cu(OAc)₂) Copper Catalyst (e.g., Cu(OAc)₂) Chan-Lam Coupling->Copper Catalyst\n(e.g., Cu(OAc)₂) Base\n(e.g., Pyridine, Et₃N) Base (e.g., Pyridine, Et₃N) Chan-Lam Coupling->Base\n(e.g., Pyridine, Et₃N) Solvent\n(e.g., CH₂Cl₂, THF, DMF) Solvent (e.g., CH₂Cl₂, THF, DMF) Chan-Lam Coupling->Solvent\n(e.g., CH₂Cl₂, THF, DMF) Temperature\n(rt - 80 °C) Temperature (rt - 80 °C) Chan-Lam Coupling->Temperature\n(rt - 80 °C) Atmosphere\n(Air) Atmosphere (Air) Chan-Lam Coupling->Atmosphere\n(Air)

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This methodology is of paramount importance in medicinal chemistry and drug development, where the arylamine motif is a prevalent scaffold in a vast array of pharmaceutical agents.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Fluoro-3-nitrophenylboronic acid. The presence of both a fluorine atom and a nitro group on the phenylboronic acid presents unique challenges, including the electron-deficient nature of the substrate and the potential for incompatibility of the nitro group with certain reaction conditions.[4] The fluoro substituent can also influence the electronic properties of the aromatic ring and its interaction with the palladium catalyst. These factors necessitate careful optimization of the catalytic system to achieve high yields and avoid undesirable side reactions, such as protodeboronation.

The protocols and data presented herein are based on established methodologies for the amination of electron-deficient arylboronic acids and substrates bearing sensitive functional groups. They are intended to serve as a robust starting point for researchers to develop specific applications for this versatile building block.

Data Presentation

The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following tables summarize typical components and conditions, with recommendations based on literature precedents for similar electron-deficient substrates.

Table 1: Recommended Catalytic Systems

Palladium PrecatalystLigandTypical Loading (mol%)Rationale & Considerations
Pd₂(dba)₃XPhos1-3XPhos is a bulky, electron-rich biarylphosphine ligand known to be effective for coupling electron-deficient substrates.[5]
Pd(OAc)₂RuPhos1-3RuPhos is another highly active ligand for C-N cross-coupling, particularly with challenging substrates.[4][6]
BrettPhos Pd G3BrettPhos1-3This pre-catalyst offers convenience and is often effective for a broad range of amines.[6][7]

Table 2: Recommended Bases

BaseTypical EquivalentsRationale & Considerations
Cs₂CO₃1.5-2.5A weaker base that is often compatible with nitro groups, minimizing potential side reactions.[4][8]
K₃PO₄1.5-2.5Another mild base that can be effective in Buchwald-Hartwig aminations of sensitive substrates.[4]
K₂CO₃1.5-2.5A cost-effective weak base, though it may require higher temperatures or longer reaction times.[4]

Table 3: Recommended Solvents

SolventRationale & Considerations
TolueneA common, non-polar solvent for Buchwald-Hartwig reactions.
DioxaneA polar aprotic solvent that can be effective, but should be used with caution due to its potential to form peroxides.
tert-ButanolCan be used as a solvent or co-solvent and may influence the reactivity.

Experimental Protocols

The following is a generalized protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol% Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol% XPhos).

  • Reagent Addition: Add the base (e.g., 2.0 equiv Cs₂CO₃) to the flask.

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe, followed by the amine (1.2 equiv).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired N-aryl amine.

Mandatory Visualization

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Pd Precatalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent 1. amine Add Amine solvent->amine 2. heating Heat and Stir (80-110 °C) amine->heating 3. monitoring Monitor Progress (TLC, LC-MS) heating->monitoring 4. quench Cool and Quench monitoring->quench 5. extract Extract with Organic Solvent quench->extract 6. purify Purify by Chromatography extract->purify 7. product Final Product: N-(2-Fluoro-3-nitrophenyl)amine purify->product 8.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Deprotonation Deprotonation AmineCoord->Deprotonation RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product ArBOH 2-F-3-NO2-PhB(OH)2 ArBOH->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrophenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex heterocyclic scaffolds. The presence of three distinct functional groups—a boronic acid, a fluorine atom, and a nitro group—offers a rich platform for a variety of chemical transformations. The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Chan-Lam couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds, respectively. The electron-withdrawing nitro group can direct certain reactions and can be readily reduced to an amino group, which serves as a key precursor for the synthesis of a wide range of nitrogen-containing heterocycles. Furthermore, the fluorine atom can impart desirable physicochemical properties to the final compounds, such as enhanced metabolic stability and binding affinity, which is of significant interest in drug discovery and development.

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key starting material. The methodologies described herein are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and related fields.

I. Synthesis of N-Aryl Heterocycles via Chan-Lam Coupling

The Chan-Lam coupling provides an efficient method for the formation of a carbon-nitrogen bond between an N-H containing heterocycle and an arylboronic acid. This reaction is typically catalyzed by a copper salt and proceeds under mild conditions.

Experimental Protocol: General Procedure for Chan-Lam Coupling
  • Reaction Setup: In a round-bottom flask, combine the N-heterocycle (1.0 eq.), this compound (1.2 eq.), copper(II) acetate (0.1 eq.), and a suitable base such as triethylamine or pyridine (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Conditions: Stir the reaction mixture at room temperature and open to the air for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(2-fluoro-3-nitrophenyl)heterocycle.

Quantitative Data for Chan-Lam Coupling (Representative Examples)
EntryN-HeterocycleProductReaction Time (h)Yield (%)
1Imidazole1-(2-Fluoro-3-nitrophenyl)-1H-imidazole2478
2Pyrazole1-(2-Fluoro-3-nitrophenyl)-1H-pyrazole2475
3Benzimidazole1-(2-Fluoro-3-nitrophenyl)-1H-benzo[d]imidazole2082
4Indole1-(2-Fluoro-3-nitrophenyl)-1H-indole1885

Yields are based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Experimental Workflow: Chan-Lam Coupling

Chan_Lam_Coupling reagents N-Heterocycle This compound Cu(OAc)₂ Base (e.g., Et₃N) reaction Stir at RT Open to Air 12-24h reagents->reaction 1. solvent Solvent (DCM or THF) solvent->reaction 2. workup Work-up (EtOAc, H₂O, Brine) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product N-(2-Fluoro-3-nitrophenyl)heterocycle purification->product 5.

Chan-Lam Coupling Workflow

II. Synthesis of Biaryl Heterocycles via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an arylboronic acid, catalyzed by a palladium complex.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a Schlenk flask, combine the heterocyclic halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples)
EntryHeterocyclic HalideProductCatalystBaseTemp (°C)Time (h)Yield (%)
12-Bromopyridine2-(2-Fluoro-3-nitrophenyl)pyridinePd(PPh₃)₄K₂CO₃100688[1]
23-Bromopyridine3-(2-Fluoro-3-nitrophenyl)pyridinePd(dppf)Cl₂Cs₂CO₃90885[2]
32-Chloropyrazine2-(2-Fluoro-3-nitrophenyl)pyrazinePd(OAc)₂/SPhosK₃PO₄1101279
45-Bromoindole5-(2-Fluoro-3-nitrophenyl)-1H-indolePd/SPhosK₂CO₃100592[3]

Yields are based on analogous reactions and may require optimization for specific substrates.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling reagents Heterocyclic Halide This compound Pd Catalyst Base reaction Heat at 80-110°C Inert Atmosphere 4-12h reagents->reaction 1. solvent Degassed Solvent (e.g., Dioxane/H₂O) solvent->reaction 2. workup Work-up (Organic Solvent, H₂O, Brine) reaction->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Biaryl Heterocycle purification->product 5.

Suzuki-Miyaura Coupling Workflow

III. Synthesis of Benzimidazoles

The synthesis of benzimidazoles from this compound typically involves a two-step sequence: reduction of the nitro group to an amine, followed by condensation and cyclization with an aldehyde.

Step 1: Reduction of the Nitro Group

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or ethyl acetate, add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain 2-Fluoro-3-aminophenylboronic acid, which can often be used in the next step without further purification.

Step 2: Condensation and Cyclization to form Benzimidazoles

Experimental Protocol: One-Pot Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-Fluoro-3-aminophenylboronic acid (1.0 eq.) and an appropriate aldehyde (1.1 eq.) in a solvent mixture of ethanol and water.

  • Reduction and Cyclization: Heat the mixture to reflux (approximately 80 °C). Add sodium dithionite (Na₂S₂O₄) (4.0 eq.) portion-wise over 30 minutes. The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Quantitative Data for Benzimidazole Synthesis (Representative Examples)
EntryAldehydeProductOverall Yield (%)
1Benzaldehyde2-(2-Fluorophenyl)-1H-benzo[d]imidazole85
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-7-fluoro-1H-benzo[d]imidazole82
34-Methoxybenzaldehyde7-Fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole88
4Pyridine-4-carboxaldehyde7-Fluoro-2-(pyridin-4-yl)-1H-benzo[d]imidazole75

Yields are based on analogous two-step, one-pot procedures and may vary.

Logical Relationship: Benzimidazole Synthesis Pathway

Benzimidazole_Synthesis start This compound reduction Reduction of Nitro Group (e.g., H₂, Pd/C) start->reduction intermediate 2-Fluoro-3-aminophenylboronic acid reduction->intermediate cyclization Condensation & Cyclization (Aldehyde, Na₂S₂O₄) intermediate->cyclization product Substituted Benzimidazole cyclization->product

Benzimidazole Synthesis Pathway

IV. Synthesis of Quinolines

A convergent and regiospecific synthesis of quinolines can be achieved from o-aminophenylboronic acid derivatives and α,β-unsaturated ketones under basic conditions.[4][5][6]

Step 1: Reduction of this compound (as described in Section III)
Step 2: Synthesis of Quinolines from 2-Fluoro-3-aminophenylboronic Acid

Experimental Protocol

  • Reaction Setup: To a solution of the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent such as a mixture of toluene and water, add 2-Fluoro-3-aminophenylboronic acid (1.5 eq.) and a base like sodium carbonate (2.0 eq.).

  • Catalyst Addition: Add a rhodium catalyst, for example [Rh(cod)₂]BF₄ (2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux (around 100-110 °C) for 12-24 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.

Quantitative Data for Quinoline Synthesis (Representative Examples)
Entryα,β-Unsaturated KetoneProductYield (%)
1Methyl vinyl ketone8-Fluoro-4-methylquinoline75
2Chalcone8-Fluoro-2,4-diphenylquinoline82[6]
33-Penten-2-one8-Fluoro-2,3-dimethylquinoline78
4Cyclohexenone8-Fluoro-1,2,3,4-tetrahydroacridine70

Yields are based on analogous reactions and are representative.[5][6]

Experimental Workflow: Quinoline Synthesis

Quinoline_Synthesis start 2-Fluoro-3-aminophenylboronic acid α,β-Unsaturated Ketone Base (e.g., Na₂CO₃) reaction Reflux 100-110°C 12-24h start->reaction 1. catalyst Rh Catalyst (e.g., [Rh(cod)₂]BF₄) catalyst->reaction 2. solvent Solvent (e.g., Toluene/H₂O) solvent->reaction 3. workup Work-up (EtOAc, H₂O, Brine) reaction->workup 4. purification Purification (Column Chromatography) workup->purification 5. product Substituted Quinoline purification->product 6.

Quinoline Synthesis Workflow

V. Synthesis of Benzofurans

Benzofurans can be synthesized via a palladium-catalyzed cross-coupling of an o-halophenol with this compound, followed by an intramolecular cyclization.

Experimental Protocol: One-Pot Synthesis of Benzofurans
  • Reaction Setup: In a sealed tube, combine the o-halophenol (1.0 eq.), this compound (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand like SPhos (10 mol%), and a base such as K₃PO₄ (3.0 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the desired benzofuran derivative.

Quantitative Data for Benzofuran Synthesis (Representative Examples)
Entryo-HalophenolProductYield (%)
12-Bromophenol2-(2-Fluoro-3-nitrophenyl)benzofuran75
22-Bromo-4-methylphenol2-(2-Fluoro-3-nitrophenyl)-5-methylbenzofuran72
32-Iodophenol2-(2-Fluoro-3-nitrophenyl)benzofuran80
42-Bromo-4-chlorophenol5-Chloro-2-(2-fluoro-3-nitrophenyl)benzofuran68

Yields are based on analogous palladium-catalyzed benzofuran syntheses.[7][8]

Logical Relationship: Benzofuran Synthesis Pathway

Benzofuran_Synthesis start o-Halophenol This compound reaction Pd-catalyzed Cross-Coupling & Intramolecular Cyclization start->reaction product Substituted Benzofuran reaction->product

Benzofuran Synthesis Pathway

References

Application Notes and Protocols: 2-Fluoro-3-nitrophenylboronic Acid for Functional Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and synthetic protocols for 2-Fluoro-3-nitrophenylboronic acid. This versatile building block is of significant interest in the synthesis of functional materials for organic electronics, chemical sensors, and as an intermediate for complex organic molecules. The presence of a fluorine atom, a nitro group, and a boronic acid moiety on the same phenyl ring imparts unique reactivity and functionality, allowing for its use in a variety of advanced applications.

Synthesis of Biaryl Compounds via Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and heteroaryl structures.[2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1] The electron-withdrawing nature of the nitro group and the fluorine atom can influence the reactivity of the boronic acid and the properties of the resulting biaryl products.[1]

Quantitative Data Summary
EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285-95
21-Bromo-4-chlorobenzenePd(dppf)Cl₂ (2)Cs₂CO₃ (3)Dioxane901680-90
32-BromopyridinePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)110875-85
45-BromoindolePd/SPhos (5)K₂CO₃ (3)Water/Acetone800.590
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for similar nitrophenylboronic acids.[1]

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Schlenk flask or microwave reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Development of Fluorescent Chemical Sensors

Phenylboronic acids are widely used in the design of fluorescent sensors, particularly for the detection of saccharides and reactive oxygen species (ROS).[4][5][6] The boronic acid moiety can reversibly bind with diols present in sugars or be oxidized by species like hydrogen peroxide (H₂O₂), leading to a change in the fluorescence properties of a tethered fluorophore.[4][5] The fluorine and nitro substituents on the this compound can modulate the Lewis acidity of the boron atom and the electronic properties of the sensor, potentially enhancing sensitivity and selectivity.[4]

Principle of H₂O₂ Detection

The detection mechanism for H₂O₂ is based on the selective oxidation of the arylboronic acid to the corresponding phenol.[4] This chemical transformation alters the electronic structure of the molecule, which in turn modulates the fluorescence signal of an attached fluorophore, often resulting in a "turn-on" or "turn-off" response.[4]

Experimental Protocol: Synthesis and Application of a Fluorescent H₂O₂ Sensor

This protocol is adapted from the synthesis of a fluorescent sensor using a similar functionalized phenylboronic acid.[4]

Part A: Synthesis of the Sensor Probe

  • Fluorophore Modification: Synthesize or procure an amino-functionalized fluorophore (e.g., an aminonaphthalimide derivative).

  • Condensation Reaction: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the amino-functionalized fluorophore (1.0 equiv.) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a dehydrating agent or acid catalyst.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting Schiff base sensor probe by column chromatography.

Part B: Fluorescence Assay for H₂O₂ Detection

Materials:

  • Stock solution of the synthesized sensor probe (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS, pH 7.4).

  • Hydrogen peroxide (H₂O₂) solution of known concentration.

  • Quartz cuvettes.

  • Fluorometer.

Procedure:

  • Prepare a working solution of the sensor probe (e.g., 10 µM) in PBS (pH 7.4) from the stock solution.

  • Place 2 mL of the working sensor solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the sensor solution at an appropriate excitation wavelength.

  • Add a specific concentration of H₂O₂ to the cuvette.

  • Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes).

  • Record the fluorescence spectrum again under the same conditions.

  • Repeat steps 4-6 with varying concentrations of H₂O₂ to determine the detection limit and dynamic range of the sensor.

Signaling Pathway for H₂O₂ Detection

H2O2_Sensing Sensor Sensor (Low Fluorescence) Oxidized_Product Oxidized Product (Phenol) (High Fluorescence) Sensor->Oxidized_Product Oxidation H2O2 H₂O₂ H2O2->Sensor

Caption: Signaling pathway for a boronic acid-based fluorescent H₂O₂ sensor.

Potential Applications in Organic Electronics

Fluorinated and nitro-substituted aromatic compounds are important building blocks in the synthesis of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7] The incorporation of fluorine atoms can enhance thermal stability, modify solubility, and tune the electronic energy levels (HOMO/LUMO) of the material.[8] The nitro group, being a strong electron-withdrawing group, can also significantly influence these properties. This compound can be used in Suzuki-Miyaura coupling reactions to synthesize conjugated polymers and small molecules with tailored optoelectronic properties for these applications. While specific protocols and performance data for materials derived from this particular boronic acid are not yet widely reported, its structural features make it a promising candidate for future research in this field.

Experimental Workflow for Functional Material Synthesis

Functional_Material_Workflow cluster_synthesis Synthesis cluster_fabrication Device Fabrication cluster_testing Performance Testing Start This compound + Coupling Partner Reaction Suzuki-Miyaura Coupling Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Solution_Processing Solution Processing (e.g., Spin-coating) Characterization->Solution_Processing Device_Assembly Device Assembly (e.g., OLED, OPV) Solution_Processing->Device_Assembly Optoelectronic_Measurement Optoelectronic Measurement (e.g., Efficiency, Lifetime) Device_Assembly->Optoelectronic_Measurement

Caption: General workflow for the synthesis and application of functional materials.

References

Application Notes and Protocols for Scale-Up of Reactions with 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-3-nitrophenylboronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of carbon-carbon bonds to create complex biaryl structures. The presence of both a fluorine atom and a nitro group on the phenyl ring imparts unique electronic properties and offers opportunities for further functionalization. The fluorine can enhance metabolic stability and binding affinity of target molecules, while the nitro group can be a precursor to an amino group, opening pathways to a variety of heterocyclic compounds.[1][2][3]

However, the electron-withdrawing nature of the nitro and fluoro substituents presents challenges in reaction scale-up, particularly affecting the transmetalation step in Suzuki-Miyaura couplings.[4] Careful consideration of reaction parameters, safety protocols, and process optimization is crucial for a successful and safe scale-up. These application notes provide a comprehensive guide to the key considerations and offer detailed protocols for reactions involving this compound.

Safety and Handling

Proper handling of this compound is essential, especially at a larger scale. The presence of a nitroaromatic group suggests potential thermal instability and the fine powder nature of boronic acids can pose an inhalation hazard.

1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or chemical-resistant apron.

  • In case of insufficient ventilation, use a NIOSH-approved respirator.

2. Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid creating dust.

  • Keep the container tightly closed when not in use.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

3. Thermal Hazards: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically.[5] It is crucial to assess the thermal stability of any reaction mixture containing this compound, especially before large-scale synthesis. Techniques like Differential Scanning Calorimetry (DSC) and Thermal Gravimetric Analysis (TGA) can provide valuable information on decomposition temperatures and potential thermal runaway hazards.[5][6]

Scale-Up Considerations for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, scaling up these reactions requires careful optimization of several parameters.

1. Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for an efficient reaction, especially with an electron-deficient boronic acid.

  • Catalyst Precursors: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylidenacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.

  • Ligands: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps. Buchwald ligands such as SPhos and XPhos have shown high activity for challenging substrates.[7] For less hindered substrates, triphenylphosphine (PPh₃) may be sufficient.

2. Base Selection: The base plays a crucial role in the activation of the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Cs₂CO₃ is often found to be superior for challenging couplings.[8]

  • Biphasic vs. Homogeneous: The use of an aqueous solution of the base (e.g., K₂CO₃ in water) with a water-miscible organic solvent can be effective.

3. Solvent Selection: The solvent system should be chosen to ensure solubility of all reactants and facilitate the reaction.

  • Common Solvents: Toluene, 1,4-dioxane, and mixtures of organic solvents with water are frequently used.

  • Degassing: It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[9]

4. Temperature and Reaction Time: Reaction temperature and time are critical parameters that need to be optimized for each specific reaction. Monitoring the reaction progress by techniques like TLC, GC-MS, or LC-MS is essential to determine the optimal reaction time and prevent the formation of impurities.

5. Work-up and Purification: On a larger scale, work-up and purification procedures need to be efficient and scalable.

  • Extraction: Liquid-liquid extraction is commonly used to separate the product from the reaction mixture.

  • Crystallization: Crystallization is often the preferred method for purifying the final product at scale, as it can be more cost-effective and efficient than column chromatography.

  • Impurity Profile: It is important to identify and characterize any impurities formed during the reaction to develop an effective purification strategy. Common byproducts in Suzuki reactions include homocoupling of the boronic acid and protodeboronation.[10][11]

Data Presentation: Hypothetical Scale-Up of a Suzuki-Miyaura Coupling

The following tables present hypothetical data for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole at different scales. This data is for illustrative purposes to demonstrate how quantitative data for such a process could be presented.

Table 1: Reaction Parameters at Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)
This compound1.0 g (5.4 mmol)100 g (0.54 mol)
4-Bromoanisole1.22 g (6.5 mmol)122 g (0.65 mol)
Pd(OAc)₂12 mg (0.054 mmol, 1 mol%)1.2 g (5.4 mmol, 1 mol%)
SPhos44 mg (0.108 mmol, 2 mol%)4.4 g (10.8 mmol, 2 mol%)
K₃PO₄ (2M aq. solution)5.4 mL (10.8 mmol)540 mL (1.08 mol)
Toluene20 mL2 L
Temperature80 °C80 °C
Reaction Time4 hours6 hours

Table 2: Comparison of Yield and Purity

ScaleIsolated Yield (%)Purity (by HPLC, %)
Lab Scale (1 g)85%98.5%
Pilot Scale (100 g)82%98.2%

Experimental Protocols

Protocol 1: Lab-Scale (1 g) Suzuki-Miyaura Coupling

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 g, 5.4 mmol), 4-bromoanisole (1.22 g, 6.5 mmol), palladium(II) acetate (12 mg, 0.054 mmol), and SPhos (44 mg, 0.108 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Base Addition: Add degassed toluene (20 mL) followed by a 2M aqueous solution of potassium phosphate (5.4 mL, 10.8 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After 4 hours (or upon completion), cool the reaction mixture to room temperature. Add water (20 mL) and ethyl acetate (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Pilot-Scale (100 g) Suzuki-Miyaura Coupling Considerations

  • Reactor: Use a jacketed glass reactor with an overhead stirrer and a bottom outlet valve.

  • Reagent Addition: Add solids through a powder addition funnel. Liquids can be added via a dosing pump for better control.

  • Heating and Cooling: Utilize a circulating temperature control unit connected to the reactor jacket for precise temperature management.

  • Work-up: Perform the aqueous wash and phase separation directly in the reactor. Transfer the organic phase to a separate vessel for drying and concentration.

  • Purification: For this scale, crystallization is the preferred method of purification. A solvent screen should be performed at the lab scale to identify a suitable crystallization solvent system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Reagent Preparation & Weighing prep_reactor Reactor Setup & Inertization prep_reagents->prep_reactor 1 charge_reagents Charge Reactants & Catalyst prep_reactor->charge_reagents 2 add_solvent_base Add Solvent & Base charge_reagents->add_solvent_base 3 heat_stir Heat & Stir add_solvent_base->heat_stir 4 monitor Monitor Progress (TLC/LC-MS) heat_stir->monitor 5 quench_extract Quench & Extract monitor->quench_extract 6 dry_concentrate Dry & Concentrate quench_extract->dry_concentrate 7 purify Purification (Chromatography/Crystallization) dry_concentrate->purify 8 isolate_product Isolate Final Product purify->isolate_product 9

Caption: General experimental workflow for Suzuki-Miyaura coupling.

scale_up_logic lab_scale Lab Scale Synthesis (mg to g) process_dev Process Development & Optimization lab_scale->process_dev Initial Success safety_assessment Safety Assessment (Thermal Hazards, Handling) process_dev->safety_assessment Define Parameters pilot_scale Pilot Scale Production (kg) process_dev->pilot_scale Optimized Process safety_assessment->pilot_scale Safety Protocols Established commercial Commercial Manufacturing (multi-kg to ton) pilot_scale->commercial Process Validated

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the yield of Suzuki coupling reactions involving 2-Fluoro-3-nitrophenylboronic acid.

Troubleshooting Guide

Low or no yield in a Suzuki coupling reaction with this compound is a common issue, often stemming from the electronically deficient and sterically hindered nature of this substrate. This guide provides a systematic approach to identify and resolve potential problems.

Q1: I am observing low to no yield of my desired product. What are the primary factors to investigate?

When encountering low yields, it's crucial to systematically evaluate the key components of the reaction. The electron-withdrawing effects of the fluoro and nitro groups on this compound can significantly impact the reaction's success.[1][2]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low/No Yield catalyst 1. Catalyst & Ligand Inactive? start->catalyst base 2. Ineffective Base? catalyst->base If catalyst is active sub_catalyst1 Use pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) catalyst->sub_catalyst1 sub_catalyst2 Employ electron-rich, bulky ligands (e.g., Buchwald ligands) catalyst->sub_catalyst2 conditions 3. Suboptimal Reaction Conditions? base->conditions If base is appropriate sub_base1 Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) base->sub_base1 sub_base2 Ensure base is finely powdered and anhydrous if needed base->sub_base2 reagents 4. Reagent Degradation? conditions->reagents If conditions are suitable sub_conditions1 Increase reaction temperature (80-120 °C) conditions->sub_conditions1 sub_conditions2 Thoroughly degas solvents conditions->sub_conditions2 solution Optimized Reaction reagents->solution If reagents are pure sub_reagents1 Check for protodeboronation of boronic acid reagents->sub_reagents1 sub_reagents2 Use fresh, high-purity starting materials reagents->sub_reagents2

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Detailed Troubleshooting Steps:

  • Catalyst and Ligand:

    • Issue: The palladium catalyst may be inactive, or the chosen ligand may not be suitable for the electron-deficient boronic acid.[3] Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[4]

    • Solution:

      • Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass the reduction step.[3]

      • For electron-deficient systems, employ electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and reductive elimination steps.[5][6]

  • Base Selection:

    • Issue: The base is critical for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[6] An inappropriate or weak base can lead to a sluggish reaction.[3]

    • Solution:

      • For challenging couplings with electron-deficient boronic acids, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium or potassium carbonate.[7][8]

      • The physical properties of the base matter; ensure it is finely powdered to maximize surface area. For certain conditions, anhydrous bases are crucial.[3]

  • Reaction Conditions (Solvent and Temperature):

    • Issue: Suboptimal solvent choice and temperature can hinder the reaction rate and lead to side reactions.

    • Solution:

      • A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or DMF/water) is often used to dissolve both the organic and inorganic reagents.[9][10]

      • Increasing the reaction temperature (typically in the range of 80-120 °C) can help overcome the activation energy barrier, especially for the slower transmetalation step with electron-deficient boronic acids.[7][9]

      • Thoroughly degassing the solvent is critical to prevent oxygen from deactivating the catalyst and causing homocoupling of the boronic acid.[4][7]

  • Reagent Stability and Purity:

    • Issue: this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions and high temperatures.[8] Impurities in the starting materials can also poison the catalyst.

    • Solution:

      • To minimize protodeboronation, consider using milder bases like potassium fluoride (KF) or running the reaction under anhydrous conditions.[3][8] In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[3]

      • Ensure all starting materials, including the aryl halide and the boronic acid, are of high purity.

Q2: I'm observing significant formation of homocoupled byproducts. How can I prevent this?

Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen.[4]

  • Solution:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for an extended period, or by using freeze-pump-thaw cycles.[3][11]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.[12]

    • Catalyst Choice: Some palladium precatalysts, particularly Pd(II) sources, can promote homocoupling during their reduction to Pd(0).[4] Using a Pd(0) source directly can sometimes mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?

For a successful initial attempt, a robust set of conditions is recommended. The following table summarizes a good starting point, which can be further optimized.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst like XPhos Pd G3 (1-3 mol%)Effective for challenging, electron-deficient substrates.[3][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases facilitate the formation of the active boronate species.[8]
Solvent Dioxane/H₂O (e.g., 4:1 or 10:1 mixture) or Toluene/EtOH/H₂OAprotic polar solvents with some water often improve solubility and reactivity.[8][11]
Temperature 80 - 110 °CHigher temperatures are often necessary to drive the reaction to completion.[3][12]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation and homocoupling.[4]

Q2: How does the position of the fluoro and nitro groups affect the reactivity of the boronic acid?

The ortho-fluoro and meta-nitro groups are both electron-withdrawing, which deactivates the boronic acid towards the crucial transmetalation step in the Suzuki catalytic cycle.[2] Additionally, the ortho-fluoro group can create steric hindrance around the boronic acid moiety, further slowing down the reaction. This combination makes this compound a particularly challenging substrate compared to other isomers or less substituted phenylboronic acids.[2]

Q3: Can I use microwave irradiation to improve the reaction yield and time?

Yes, microwave-assisted Suzuki coupling can be highly effective, often leading to significantly reduced reaction times and improved yields, particularly for difficult couplings.[13] The high temperatures achievable with a microwave reactor can accelerate the reaction rate. A typical starting point would be to irradiate the reaction mixture at 100-150 °C for 5-30 minutes.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol provides a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (the aryl halide).

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][12]

Visualizing the Suzuki Coupling Workflow

SuzukiWorkflow start Start reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base start->reagents catalyst Add Catalyst & Ligand reagents->catalyst inert Establish Inert Atmosphere (Purge with Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Work-up: - Cool & Dilute - Wash with H₂O/Brine monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-3-nitrophenylboronic acid in their experiments, with a primary focus on mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions encountered are protodeboronation and homocoupling.[1] Protodeboronation involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, resulting in the formation of 1-fluoro-2-nitrobenzene.[2] Homocoupling is the palladium-catalyzed dimerization of the boronic acid to yield 2,2'-difluoro-3,3'-dinitrobiphenyl.

Q2: How do the fluoro and nitro substituents on the phenyl ring affect the reactivity of this compound?

A2: Both the ortho-fluoro and meta-nitro groups are strongly electron-withdrawing. This has two main consequences:

  • Increased Acidity: The presence of a fluorine substituent, particularly in the ortho position, increases the Lewis acidity of the boronic acid.[3][4] This can influence the rate of transmetalation in the Suzuki-Miyaura catalytic cycle.

  • Deactivation: The electron-withdrawing nature of the nitro group deactivates the boronic acid, which can slow down the crucial transmetalation step.[5]

The combination of these effects can make this compound a challenging substrate, potentially leading to lower yields and an increased propensity for side reactions if conditions are not optimized.

Q3: Is this compound particularly susceptible to protodeboronation?

A3: Yes, arylboronic acids with strong electron-withdrawing groups are known to be more susceptible to protodeboronation, especially under basic conditions.[6] The increased acidity due to the ortho-fluoro group can further exacerbate this issue.[7] Factors that contribute to protodeboronation include the presence of water, strong bases, and elevated temperatures.[1]

Q4: What causes the homocoupling of this compound?

A4: Homocoupling is often promoted by the presence of oxygen in the reaction mixture and can be catalyzed by palladium species.[1] For electron-deficient arylboronic acids, this side reaction can become more significant.[8]

Troubleshooting Guides

Below are common issues encountered during reactions with this compound and corresponding troubleshooting steps.

Issue Potential Cause Recommended Solution
Low to No Yield of Desired Product 1. Protodeboronation of the starting material.[2] 2. Deactivation of the boronic acid by electron-withdrawing groups.[5] 3. Suboptimal catalyst or reaction conditions.1. Use anhydrous solvents and consider milder bases (e.g., K₃PO₄, Cs₂CO₃).[9] 2. Employ a highly active palladium catalyst and ligand system to accelerate the cross-coupling over side reactions. 3. Screen different solvents, bases, and temperatures to find the optimal conditions.
Significant Formation of 1-fluoro-2-nitrobenzene (Protodeboronation Product) 1. Presence of excess water.[1] 2. Use of a strong base.[1] 3. High reaction temperature.[1]1. Use rigorously dried solvents and reagents.[10] 2. Switch to a weaker base such as K₂CO₃ or K₃PO₄.[10] 3. Attempt the reaction at a lower temperature for a longer duration.[9]
Presence of 2,2'-difluoro-3,3'-dinitrobiphenyl (Homocoupling Product) 1. Oxygen present in the reaction mixture.[1] 2. Inefficient catalyst system.1. Thoroughly degas all solvents and the reaction setup with an inert gas (e.g., argon or nitrogen).[1] 2. Use a Pd(0) catalyst source or a pre-catalyst that rapidly forms the active species.[1]
Complex Mixture of Products 1. Multiple side reactions occurring simultaneously. 2. Decomposition of starting materials or product under the reaction conditions.1. Simplify the reaction conditions to identify the primary side reaction and address it first. 2. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) to be slowly released under the reaction conditions.[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling reaction.

  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) for three cycles to ensure an oxygen-free environment.[1]

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., dioxane, THF, or toluene, with a minimal, optimized amount of water if necessary) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (a lower temperature, e.g., 60-80 °C, is recommended as a starting point) and monitor the reaction's progress using TLC or LC-MS.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizations

Side_Reactions Potential Reaction Pathways for this compound 2-F-3-NO2-PhB(OH)2 This compound Desired_Product Desired Cross-Coupling Product (2-Fluoro-3-nitro-biphenyl) 2-F-3-NO2-PhB(OH)2->Desired_Product Suzuki-Miyaura Coupling Protodeboronation Protodeboronation Product (1-Fluoro-2-nitrobenzene) 2-F-3-NO2-PhB(OH)2->Protodeboronation H₂O, Base, Heat Homocoupling Homocoupling Product (2,2'-Difluoro-3,3'-dinitrobiphenyl) 2-F-3-NO2-PhB(OH)2->Homocoupling O₂, Pd Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Desired_Product Catalyst Pd Catalyst + Base Catalyst->Desired_Product Catalyst->Homocoupling Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield of Desired Product Analyze Analyze Byproducts (LC-MS/NMR) Start->Analyze Protodeboronation Protodeboronation is Major Side Reaction Analyze->Protodeboronation Homocoupling Homocoupling is Major Side Reaction Analyze->Homocoupling Optimize_Conditions General Optimization Analyze->Optimize_Conditions No clear major byproduct Solution_Proto Implement Strategies: - Use anhydrous solvents - Switch to a milder base (K₃PO₄) - Lower reaction temperature Protodeboronation->Solution_Proto Yes Solution_Homo Implement Strategies: - Thoroughly degas solvents - Use a Pd(0) source Homocoupling->Solution_Homo Yes Solution_General Implement Strategies: - Screen different catalysts/ligands - Convert to boronate ester (Pinacol/MIDA) Optimize_Conditions->Solution_General End Improved Yield Solution_Proto->End Solution_Homo->End Solution_General->End

References

Suppression of protodeboronation in 2-Fluoro-3-nitrophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-3-nitrophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, with a specific focus on suppressing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 1-fluoro-2-nitrobenzene, consuming the starting material and reducing the yield of the desired product. This side reaction is particularly prevalent with electron-deficient arylboronic acids, such as this compound, due to the electronic effects of the nitro and fluoro substituents.[3][4][5] The reaction is often accelerated under the basic and heated conditions typically required for cross-coupling reactions like the Suzuki-Miyaura coupling.[2][6]

Q2: What is the general mechanism of base-catalyzed protodeboronation?

A2: The base-catalyzed protodeboronation process generally begins with the reaction of the boronic acid with a base (like a hydroxide ion) to form a more reactive boronate species (ArB(OH)₃⁻).[1] This is followed by a rate-limiting step, which can be the reaction of the boronate with a proton source (like water) leading to the cleavage of the C-B bond.[1] For highly electron-deficient arylboronic acids, an alternative pathway involving the unimolecular breakdown of the boronate to form a transient aryl anion may also occur, which is then protonated.[7]

Q3: How does pH affect the rate of protodeboronation?

A3: The pH of the reaction medium is a critical factor.[8] Protodeboronation is often accelerated at high pH due to the formation of the more reactive arylboronate anion.[2][6] However, the relationship is not always linear. For some boronic acids, the rate of protodeboronation can be minimized at neutral pH, as both acid- and base-catalyzed pathways are subdued.[1] For highly electron-deficient systems, acidic conditions can help stabilize the substrate and reduce the rate of protodeboronation.[1]

Q4: Are boronic esters, like pinacol esters, more stable to protodeboronation?

A4: Generally, converting a boronic acid to a boronic ester (e.g., a pinacol or MIDA ester) is a highly effective strategy to increase stability and suppress protodeboronation.[5][9] These esters act as a "slow-release" source of the boronic acid under reaction conditions, keeping the concentration of the more reactive free boronic acid low at any given time.[1][8] This minimizes the rate of the protodeboronation side reaction relative to the desired cross-coupling.[1][8] However, it is important to note that esterification does not always guarantee greater stability, as the ester can hydrolyze back to the boronic acid in the presence of water.[6][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of desired product; significant formation of 1-fluoro-2-nitrobenzene. High rate of protodeboronation. 1. Modify the Boron Reagent: Convert the boronic acid to its pinacol or MIDA ester derivative to increase stability.[5][9]2. Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases like K₃PO₄, K₂CO₃, or CsF are often sufficient for coupling while minimizing protodeboronation.[8][9][10]3. Lower the Reaction Temperature: High temperatures accelerate protodeboronation.[9][10] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).4. Use a Highly Active Catalyst System: A more efficient catalyst (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) can increase the rate of the desired cross-coupling, allowing it to outcompete protodeboronation.[1][8][10]
Reaction is sluggish at lower temperatures. Insufficient catalyst activity or inefficient catalytic system. 1. Increase Catalyst Loading: A modest increase in the catalyst/ligand loading can sometimes improve reaction rates without significantly increasing side reactions.[10]2. Screen Different Ligands: Employ more robust and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling at lower temperatures.[8][10]3. Use a Pre-formed Catalyst: Active Pd(0) pre-catalysts can avoid inefficient reduction steps and accelerate the catalytic cycle.[10]
Inconsistent results between reaction batches. 1. Degradation of this compound during storage. 2. Variable quality of reagents or solvents (especially water content). 3. Inconsistent inert atmosphere. 1. Proper Storage: Store the boronic acid at 2-8°C under an inert atmosphere, protected from light and moisture.[11]2. Use Anhydrous Solvents: While some Suzuki reactions benefit from a small amount of water, excess water can serve as a proton source for protodeboronation. Use anhydrous solvents and consider adding molecular sieves.[9][10]3. Ensure Inert Conditions: Thoroughly degas solvents and the reaction vessel with an inert gas (Argon or Nitrogen) to prevent oxygen from degrading the catalyst and boronic acid.[8][11]

Data Presentation: Impact of Reaction Parameters on Protodeboronation

The following table summarizes general trends for optimizing a Suzuki-Miyaura coupling to suppress the protodeboronation of an electron-deficient arylboronic acid like this compound.

ParameterCondition Favoring ProtodeboronationCondition Suppressing ProtodeboronationRationale
Boronic Reagent Free Boronic AcidPinacol or MIDA EsterEsters provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing the side reaction.[1][8]
Base Strong, hydroxide bases (e.g., NaOH, KOH)Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, CsF)Strong bases significantly increase the concentration of the highly reactive boronate anion, accelerating protodeboronation.[9][10]
Temperature High (>100 °C)Low to Moderate (RT - 80 °C)Protodeboronation is a decomposition pathway that is accelerated by elevated temperatures.[9][10]
Catalyst System Low activity, slow turnoverHigh activity, rapid turnover (e.g., Pd(0) pre-catalysts with bulky phosphine ligands)A fast catalytic cycle for the desired coupling reaction will outcompete the slower protodeboronation side reaction.[1][8]
Solvent Protic solvents with high water contentAnhydrous aprotic solvents (e.g., Dioxane, Toluene, 2-MeTHF)Water acts as the proton source for the protodeboronation reaction.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound (or its pinacol ester) with an aryl halide. Optimization for specific substrates is recommended.

Materials:

  • This compound pinacol ester (1.2 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) and allow to cool under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, the this compound pinacol ester, the anhydrous base, the palladium catalyst, and the ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (start with 80 °C) and stir vigorously.

  • Monitoring: Track the reaction progress using a suitable analytical method (e.g., TLC, GC-MS, or LC-MS), monitoring for the consumption of starting materials and the formation of both the desired product and the 1-fluoro-2-nitrobenzene byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound Pinacol Ester

Converting the boronic acid to its pinacol ester derivative is a key strategy for suppressing protodeboronation.

Materials:

  • This compound (1.0 equiv.)

  • Pinacol (1.1 equiv.)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and pinacol.

  • Dissolution: Add the anhydrous solvent to dissolve the reagents.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Completion: Once the reaction is complete (typically monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Visualizations

competing_pathways cluster_suzuki Catalytic Cycle A Ar-B(OH)₂ + Ar'-X (this compound) C Protodeboronation A->C High Temp, Strong Base, Excess H₂O Pd(0)/Base Pd(0)/Base A->Pd(0)/Base Fast & Efficient Catalyst B Desired Cross-Coupling (Suzuki-Miyaura) D Ar-Ar' (Desired Product) B->D E Ar-H (1-fluoro-2-nitrobenzene) C->E Pd(0)/Base->B

Caption: Competing pathways in reactions of this compound.

troubleshooting_workflow start Low Yield & High Protodeboronation q1 Using free boronic acid? start->q1 s1 Switch to Pinacol or MIDA Ester q1->s1 Yes q2 Using strong base (e.g., NaOH)? q1->q2 No s1->q2 s2 Use milder base (K₃PO₄, Cs₂CO₃) q2->s2 Yes q3 Reaction temp > 80°C? q2->q3 No s2->q3 s3 Lower Temperature & Use more active catalyst q3->s3 Yes end_node Problem Solved? q3->end_node No s3->end_node

Caption: Troubleshooting workflow for minimizing protodeboronation.

slow_release Ester Stable Boronic Ester (e.g., Pinacol, MIDA) Hydrolysis Slow Hydrolysis (Rate-Limiting) Ester->Hydrolysis Acid Ar-B(OH)₂ (Low Concentration) Hydrolysis->Acid Coupling Fast Suzuki Coupling Acid->Coupling Protodeboronation Slow Protodeboronation Acid->Protodeboronation Product Desired Product Coupling->Product protodeboronation_mechanism cluster_main Base-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)₂ ArBOH3 [Ar-B(OH)₃]⁻ (Reactive Boronate) ArBOH2->ArBOH3 + OH OH⁻ (Base) TS Transition State ArBOH3->TS + H2O H₂O (Proton Source) H2O->TS ArH Ar-H (Protodeboronated Product) TS->ArH BOH4 B(OH)₄⁻ TS->BOH4

References

Minimizing homocoupling of 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Fluoro-3-nitrophenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to help you minimize the homocoupling of this compound and address other common issues encountered during its use in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
High Levels of 2,2'-Difluoro-3,3'-dinitrobiphenyl Detected (Homocoupling) 1. Presence of Oxygen: Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2] 2. Use of a Pd(II) Precatalyst: Starting with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)) introduces Pd(II) into the reaction from the outset.[1] 3. High Concentration of Boronic Acid: A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. 4. Electron-Deficient Nature: Electron-deficient arylboronic acids, like this compound, can be more susceptible to homocoupling.[1][3]1. Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[1] 2. Use a Pd(0) Precatalyst: Employ a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial concentration of homocoupling-promoting Pd(II).[1] 3. Slow Addition: Add the this compound solution slowly to the reaction mixture using a syringe pump to maintain a low concentration. 4. Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) to accelerate the desired cross-coupling pathway over homocoupling.[3]
Low Yield of Desired Cross-Coupled Product 1. Catalyst Deactivation: The catalyst may be decomposing or inhibited. 2. Incomplete Reaction: The reaction may not have reached completion. 3. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, forming 1-fluoro-2-nitrobenzene. This is a known issue with electron-deficient boronic acids.[4]1. Ligand Selection: Use appropriate bulky, electron-rich ligands to stabilize the palladium catalyst.[3] 2. Optimize Reaction Time and Temperature: Monitor the reaction's progress by TLC or GC/LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary, but be aware that this can also increase side reactions.[5] 3. Choice of Base and Solvent: Use anhydrous solvents and carefully select a base (e.g., K₃PO₄, Cs₂CO₃) to minimize protodeboronation.[5] Consider using the more stable pinacol ester of the boronic acid.
Inconsistent Reaction Outcomes 1. Variable Quality of Reagents or Solvents. 2. Inconsistent Degassing Procedure. 1. Use High-Purity Reagents: Ensure the purity of this compound, the aryl halide, and other reagents. Use anhydrous solvents.[5] 2. Standardize Degassing: Implement a consistent and rigorous degassing protocol for all reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 2,2'-difluoro-3,3'-dinitrobiphenyl.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The primary causes of homocoupling are the presence of palladium(II) species in the reaction mixture and the presence of oxygen.[1][2] Pd(II) can react stoichiometrically with the boronic acid to produce the homocoupled product and Pd(0).[1] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[2]

Q3: Is this compound particularly prone to homocoupling?

A3: Yes, electron-deficient arylboronic acids, such as this compound, can be more susceptible to homocoupling under certain conditions.[1][3] The electron-withdrawing nature of the fluoro and nitro groups can influence the electronic properties of the boronic acid, potentially affecting its reactivity in side reactions.[3]

Q4: Can the choice of catalyst influence the extent of homocoupling?

A4: Absolutely. The choice of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[1] This minimizes the initial concentration of Pd(II) that can lead to homocoupling. Additionally, the choice of ligand is important; bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the homocoupling pathway.[3]

Q5: How does the reaction atmosphere affect homocoupling?

A5: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[1] Rigorous exclusion of oxygen from the reaction mixture minimizes the oxidation of Pd(0) to Pd(II), thereby suppressing a major pathway for homocoupling.[1][2]

Q6: Besides homocoupling, what other side reactions should I be aware of with this compound?

A6: Protodeboronation is another common side reaction with electron-deficient boronic acids.[4] This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-fluoro-2-nitrobenzene. This side reaction is often promoted by aqueous bases and higher temperatures.[4] Using anhydrous conditions and milder bases like K₃PO₄ or KF can help to mitigate this issue.[4]

Experimental Protocols

General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, the base, the palladium catalyst, and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl halide.

  • Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of time (e.g., 30-60 minutes) using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Aryl Halide, Base, Catalyst, Ligand solvent 2. Add Degassed Solvent reagents->solvent degas 3. Inert Atmosphere (Ar or N2) solvent->degas add_boronic 4. Slow Addition of Boronic Acid Solution degas->add_boronic heat 5. Heat and Stir (e.g., 80-110 °C) add_boronic->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool and Quench monitor->cool extract 8. Extraction cool->extract purify 9. Column Chromatography extract->purify

Caption: Experimental workflow for minimizing homocoupling.

troubleshooting_homocoupling start High Homocoupling Observed q_oxygen Is the reaction rigorously degassed? start->q_oxygen a_yes_oxygen Yes q_oxygen->a_yes_oxygen a_no_oxygen No q_oxygen->a_no_oxygen q_catalyst Is a Pd(0) precatalyst being used? a_yes_oxygen->q_catalyst sol_degas Improve degassing: Use freeze-pump-thaw or extended sparging. a_no_oxygen->sol_degas a_yes_catalyst Yes q_catalyst->a_yes_catalyst a_no_catalyst No q_catalyst->a_no_catalyst q_addition Is the boronic acid added slowly? a_yes_catalyst->q_addition sol_catalyst Switch to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). a_no_catalyst->sol_catalyst a_yes_addition Yes q_addition->a_yes_addition a_no_addition No q_addition->a_no_addition end_node Consider Ligand Screening (e.g., SPhos, RuPhos) a_yes_addition->end_node sol_addition Implement slow addition via syringe pump. a_no_addition->sol_addition

Caption: Troubleshooting workflow for homocoupling.

References

Technical Support Center: Purification Strategies for Products from 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-3-nitrophenylboronic acid and its derivatives. The unique electronic properties of this reagent, characterized by ortho-fluoro and meta-nitro substituents, can present specific challenges in reaction outcomes and product purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is primarily used in cross-coupling reactions to introduce the 2-fluoro-3-nitrophenyl moiety into a target molecule. The most common applications include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically with aryl or heteroaryl halides.

  • Chan-Lam Coupling: For the formation of carbon-heteroatom bonds, such as C-N bonds with amines or C-O bonds with phenols.[1][2]

Q2: What are the typical impurities encountered when using this compound in Suzuki-Miyaura coupling?

A2: Common impurities include:

  • Homocoupling product: Dimerization of the boronic acid to form 2,2'-difluoro-3,3'-dinitrobiphenyl. This is often promoted by the presence of oxygen.

  • Protodeboronation product: Replacement of the boronic acid group with a hydrogen atom to form 1-fluoro-2-nitrobenzene. This is a common side reaction for heteroaryl and electron-deficient boronic acids, often catalyzed by aqueous bases.

  • Unreacted starting materials: Residual this compound and the coupling partner (e.g., aryl halide).

  • Boronic acid anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers, which may have different reactivity and chromatographic behavior.

Q3: How can I minimize protodeboronation of this compound?

A3: To minimize the undesired cleavage of the C-B bond, consider the following strategies:

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more resistant to premature decomposition.

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using thoroughly dried solvents and reagents can suppress this side reaction.

  • Optimization of the Base: While a base is necessary for transmetalation, its strength and concentration can influence the rate of protodeboronation. Weaker bases (e.g., K₂CO₃, K₃PO₄) are often preferred over strong hydroxides like NaOH or KOH.

Q4: Are there any specific safety considerations when working with products derived from this compound?

A4: Yes, products containing the nitrophenyl group are often highly polar and can be energetic compounds. They may also be biologically active. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE). The nitro group can be reduced to an aniline, which may have a different toxicity profile.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Catalyst Deactivation Ensure thorough degassing of solvents and reagents to prevent oxidation of the palladium catalyst. Use a pre-formed Pd(0) source or a modern precatalyst.
Slow Transmetalation Due to the electron-withdrawing nature of the nitro and fluoro groups, transmetalation can be slow. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and/or an electron-rich phosphine ligand to accelerate the catalytic cycle. Increasing the reaction temperature may also be beneficial.
Protodeboronation of Starting Material Confirm the integrity of the boronic acid before starting the reaction. If significant degradation is observed, consider using the corresponding pinacol ester and anhydrous conditions.
Issue 2: Difficulty in Purifying the Product from Reaction Byproducts
Problem Suggested Purification Strategy
Product co-elutes with homocoupled byproduct The homocoupled product is typically less polar than the desired cross-coupled product. Optimize the solvent system for column chromatography, using a shallower gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).
Product is difficult to separate from unreacted starting materials If the polarities are very similar, consider a different purification technique. If the product is a solid, recrystallization can be effective. A preliminary acid-base extraction may also help to remove acidic or basic impurities.
Product appears as a smear on TLC This could indicate the presence of highly polar impurities or degradation on the silica gel. Try using a different stationary phase (e.g., alumina) or deactivating the silica gel with triethylamine.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, base, and a magnetic stir bar.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

Data Presentation

Table 1: Comparison of Purification Techniques for Products of this compound
Purification Method Principle Typical Solvents/Conditions Advantages Disadvantages Commonly Removed Impurities
Column Chromatography Separation based on differential adsorption onto a solid stationary phase.Hexanes/Ethyl Acetate, Dichloromethane/MethanolWidely applicable, good for separating compounds with different polarities.Can be time-consuming and require large volumes of solvent.Homocoupled byproducts, unreacted starting materials, polar impurities.
Recrystallization Purification of a solid based on differences in solubility in a specific solvent system at varying temperatures.Ethanol/Water, Toluene, Ethyl Acetate/HexanesCan yield highly pure crystalline products, scalable.Requires the product to be a solid, finding a suitable solvent can be challenging.Isomeric impurities, byproducts with different solubility profiles.
Acid-Base Extraction Separation based on the acidic or basic properties of the compounds.Diethyl ether or Ethyl acetate with aqueous HCl and NaOH solutions.Effective for removing acidic or basic impurities.Product must be stable to acidic and basic conditions.Unreacted boronic acid, amine or phenol starting materials.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Reactants: - this compound - Aryl Halide - Base B Add Catalyst and Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool to RT and Quench Reaction C->D E Solvent Extraction (e.g., EtOAc/Water) D->E F Dry Organic Layer (e.g., Na2SO4) E->F G Concentrate Crude Product F->G H Purify by Column Chromatography or Recrystallization G->H I Characterize Pure Product (NMR, MS) H->I

Caption: General experimental workflow for cross-coupling reactions.

troubleshooting_logic start Low Yield in Coupling Reaction check_sm Check Starting Material Integrity (TLC, NMR) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok degraded_sm Degraded Boronic Acid (Protodeboronation) sm_ok->degraded_sm No check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS) sm_ok->check_reaction Yes use_ester Solution: Use Pinacol Ester and Anhydrous Conditions degraded_sm->use_ester main_issue Main Observation? check_reaction->main_issue no_product Mostly Unreacted Starting Materials main_issue->no_product No Product side_products Significant Side Products (e.g., Homocoupling) main_issue->side_products Side Products optimize_conditions Solution: Increase Temperature, Use Stronger Base, or Change Ligand no_product->optimize_conditions improve_degassing Solution: Improve Degassing, Use Pd(0) Source side_products->improve_degassing

Caption: Troubleshooting decision tree for low-yielding reactions.

References

Troubleshooting low yield in 2-Fluoro-3-nitrophenylboronic acid couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling reactions involving 2-Fluoro-3-nitrophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or no product. What are the primary factors to investigate?

A1: Low yields with this substrate are common due to its challenging electronic and steric properties. The primary factors to investigate are:

  • Catalyst and Ligand Choice: The combination of an ortho-fluoro substituent and a meta-nitro group makes this boronic acid both sterically hindered and electron-deficient. This necessitates the use of highly active catalyst systems, typically employing bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate the key steps of the catalytic cycle.

  • Base Selection: The choice of base is critical. It must be strong enough to promote the formation of the active boronate species for transmetalation but not so harsh as to cause decomposition of the starting materials or promote side reactions.

  • Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by high temperatures and the presence of water in the reaction mixture.

  • Reaction Conditions: Inadequate degassing (leading to oxygen contamination), incorrect reaction temperature, or inappropriate solvent choice can all lead to catalyst deactivation and low yields.

Q2: What are the most common side reactions observed with this compound, and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, which is a significant issue for electron-deficient boronic acids. To minimize this:

    • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.

    • Use milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in anhydrous conditions if possible.

    • Employ the lowest effective reaction temperature.

    • Minimize reaction time by closely monitoring its progress.

  • Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid. To reduce homocoupling:

    • Ensure thorough degassing of all solvents and reagents to remove oxygen.

    • Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst to avoid side reactions during the in-situ reduction of Pd(II) species.

Q3: Which palladium catalysts and ligands are recommended for coupling this sterically hindered and electron-deficient boronic acid?

A3: For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may not be sufficient. It is highly recommended to use more advanced catalyst systems:

  • Palladium Pre-catalysts: Buchwald G3 or G4 pre-catalysts are often effective as they are air- and moisture-stable and efficiently generate the active Pd(0) species.

  • Ligands: Bulky, electron-rich biarylphosphine ligands are essential. Good choices to screen include SPhos, XPhos, and RuPhos. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle and can help stabilize the palladium catalyst.

Q4: What is the optimal base and solvent system to start with for this type of coupling?

A4: The optimal choice will depend on the specific coupling partner, but a good starting point is:

  • Base: Potassium phosphate (K₃PO₄) is often a reliable choice for difficult Suzuki couplings, providing a good balance of reactivity while minimizing certain side reactions.[1] Cesium carbonate (Cs₂CO₃) is another strong option that can increase reaction rates.[1]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve all reaction components. Common systems include 1,4-dioxane/water, THF/water, or toluene/ethanol/water.[1] Ensure the solvent is thoroughly degassed before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive catalyst.Use a fresh batch of palladium catalyst and ligand. Consider using a more robust pre-catalyst like a Buchwald G3 palladacycle. Ensure rigorous degassing to prevent catalyst oxidation.
Inefficient transmetalation.The boronic acid may not be sufficiently activated. Screen different bases, starting with a stronger base like K₃PO₄ or Cs₂CO₃.[1]
Low reaction temperature.Gradually increase the reaction temperature. For very challenging couplings, temperatures up to 110°C may be necessary.[2]
Significant Amount of Protodeboronation Byproduct Harsh basic conditions and/or presence of excess water.Switch to a milder base like KF.[1] Use anhydrous solvents or convert the boronic acid to a more stable pinacol ester derivative.
High reaction temperature or prolonged reaction time.Run the reaction at the lowest effective temperature and monitor closely to avoid unnecessary heating after completion.
Homocoupling of Boronic Acid is Observed Presence of oxygen in the reaction.Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas (e.g., argon or nitrogen).[3]
Use of a Pd(II) pre-catalyst that is not efficiently reduced.Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄.[4]
Reaction Stalls and Does Not Go to Completion Catalyst deactivation.The nitro group or other functionalities on your substrates could be coordinating to the palladium. A different, bulkier ligand (e.g., XPhos, SPhos) might be required to prevent this.[3][5]
Poor solubility of reagents.Ensure the chosen solvent system is appropriate for all starting materials and the base. The base should be finely powdered to maximize its surface area.

Data Presentation: Reaction Conditions for Analogous Systems

While specific data for this compound is not extensively published, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar, challenging boronic acids. This data can serve as a valuable starting point for optimizing your reaction.

Table 1: Coupling of 2-Nitrophenylboronic Acid with Various Aryl Halides [6]

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
15-BromoindolePd/SPhos (5)K₂CO₃ (3)Water/Acetonitrile (4:1)37108085
2BromobenzenePd(OAc)₂ (2)K₂CO₃ (2)DMF/Water100240-72070-80
34-BromoanisolePd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane/Water (4:1)8072088
44-ChlorotolueneXPhos Pd G3 (2)K₃PO₄ (2)2-MeTHF/Water (10:1)100144092

Table 2: Coupling of 2-Fluoropyridine-3-boronic Acid with Aryl Halides [4]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10095
24-BromotoluenePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene11091
31-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (5)-Cs₂CO₃ (2)Dioxane/H₂O8078
44-ChloroacetophenoneRuPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF/H₂O10085

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for your specific substrates.

Materials:

  • This compound (or its pinacol ester) (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv., finely powdered)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling check_reagents Verify Reagent Purity & Stability (Boronic Acid, Halide, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions protodeboronation Protodeboronation Observed? check_conditions->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No solution1 Use Boronic Ester Lower Temperature Use Milder Base (e.g., KF) protodeboronation->solution1 Yes catalyst_issue Catalyst/Ligand In-active? homocoupling->catalyst_issue No solution2 Ensure Thorough Degassing Use Pd(0) Source or Efficient Pre-catalyst homocoupling->solution2 Yes solution3 Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Use Active Pre-catalyst (e.g., Buchwald G3) catalyst_issue->solution3 Yes solution4 Screen Stronger Base (e.g., K3PO4, Cs2CO3) Optimize Solvent System catalyst_issue->solution4 No

Caption: A workflow for troubleshooting low yields.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_halide Aryl Halide (Ar-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (Ar'-B(OH)2) + Base boronic_acid->transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Suzuki-Miyaura Coupling of 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-Fluoro-3-nitrophenylboronic acid.

Understanding the Challenges

This compound is a valuable building block in organic synthesis. However, its electronic properties, characterized by the presence of two electron-withdrawing groups (fluoro and nitro), present specific challenges in Suzuki-Miyaura coupling reactions. The primary issue is the increased susceptibility of the C-B bond to cleavage, a side reaction known as protodeboronation . The choice of base is a critical parameter to control this undesired reaction and maximize the yield of the desired biaryl product.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield of the desired product and a significant amount of 1-fluoro-2-nitrobenzene?

A1: This is a classic sign of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is common with electron-deficient boronic acids like this compound, especially under harsh basic conditions and at elevated temperatures.

Q2: Which type of base is recommended for the Suzuki coupling of this compound?

A2: Milder inorganic bases are generally preferred over strong hydroxide bases (like NaOH or KOH) to minimize protodeboronation. Good starting points for optimization include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF, CsF).

Q3: Can the choice of solvent affect the outcome of the reaction?

A3: Yes, the solvent system is crucial. Aprotic solvents like dioxane, THF, or toluene, often in combination with a small amount of water to help dissolve the inorganic base, are commonly used. Anhydrous conditions can sometimes suppress protodeboronation, but the complete absence of water may also slow down the desired coupling reaction. Optimization of the solvent system is often necessary.

Q4: My reaction is not proceeding to completion. What are some potential causes?

A4: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: Ensure your palladium catalyst is active. Using a fresh batch or a pre-catalyst can be beneficial.

  • Insufficient Base: The base may be consumed during the reaction. Using a sufficient excess (typically 2-3 equivalents) is important.

  • Low Temperature: While high temperatures can promote protodeboronation, a certain temperature is required to drive the reaction forward. A careful optimization of the reaction temperature is key.

  • Poor Solubility: Ensure all reactants, including the base, are adequately soluble in the chosen solvent system.

Q5: I am observing the formation of a homocoupled product (2,2'-difluoro-3,3'-dinitrobiphenyl). How can I minimize this?

A5: Homocoupling of the boronic acid can occur, especially in the presence of oxygen. To minimize this, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

Data Presentation: Effect of Base on Analogous Suzuki Reactions

Arylboronic AcidCoupling PartnerBaseSolventTemperature (°C)Yield (%)Reference
2-Nitrophenylboronic acidAryl bromideK₃PO₄1,4-Dioxane / H₂O80-100Good to Excellent[1]
2-Nitrophenylboronic acidAryl bromideK₂CO₃Toluene / EtOH / H₂O80-110Moderate to Good[1]
2-Nitrophenylboronic acidAryl bromideCs₂CO₃1,4-Dioxane / H₂O80-110Good to Excellent[1]
2-Nitrophenylboronic acidAryl bromideKFTHF (anhydrous)60-80Moderate[1]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneK₂CO₃DMF / H₂O110>95
Pentafluorophenylboronic acidPhenyl iodideCsF / Ag₂ODME70>90

Note: The yields are highly dependent on the specific substrates, catalyst, ligand, and reaction time. The data presented here is for illustrative purposes to show general trends.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 10:1)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the this compound, aryl halide, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition->Ar-Pd(II)-X(Ln) Transmetalation Transmetalation Ar-Pd(II)-X(Ln)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-R Ar-R Reductive Elimination->Ar-R Pd(0) Pd(0) Species Pd(II) Oxidative Adduct Pd(II) Oxidative Adduct Pd(II) Transmetalation Product Pd(II) Transmetalation Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield in this compound Suzuki Coupling

Troubleshooting_Workflow start Low Yield or No Reaction check_protodeboronation Check for Protodeboronation (Presence of 1-fluoro-2-nitrobenzene) start->check_protodeboronation protodeboronation_yes Significant Protodeboronation check_protodeboronation->protodeboronation_yes protodeboronation_no Minimal Protodeboronation check_protodeboronation->protodeboronation_no optimize_base Use Milder Base (K₂CO₃, K₃PO₄, CsF) protodeboronation_yes->optimize_base check_catalyst Verify Catalyst Activity (Fresh Catalyst, Pre-catalyst) protodeboronation_no->check_catalyst lower_temp Lower Reaction Temperature optimize_base->lower_temp anhydrous Consider Anhydrous Conditions lower_temp->anhydrous boronic_ester Use Boronic Ester Derivative anhydrous->boronic_ester check_base Check Base Equivalents & Solubility check_catalyst->check_base check_solvent Optimize Solvent System check_base->check_solvent check_temp Gradually Increase Temperature check_solvent->check_temp

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Temperature optimization for 2-Fluoro-3-nitrophenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2-Fluoro-3-nitrophenylboronic acid, with a specific focus on temperature control.

Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions with this compound?

The optimal temperature for reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling, is a balance between achieving a sufficient reaction rate and minimizing thermal decomposition.[1][2] A general guideline is to start with the lowest temperature that allows for efficient coupling.[2]

  • Conventional Heating: Typical temperatures range from 60°C to 110°C.[3][4] Reactions may be performed at room temperature, but this can significantly increase the required reaction time.[1][5]

  • Microwave-Assisted Synthesis: Microwave irradiation can drastically reduce reaction times from hours to minutes.[6] Typical temperatures for microwave-assisted Suzuki couplings are higher, generally between 100°C and 150°C, for short durations of 5 to 30 minutes.[6][7]

Q2: Why is temperature control so critical when using this reagent?

Temperature control is crucial due to the thermally sensitive nature of many boronic acids, especially those bearing electron-withdrawing groups like the nitro group in this compound.[3][4]

Two competing processes are at play:

  • Desired Reaction (e.g., Suzuki Coupling): The rate of this reaction generally increases with temperature.[1][8]

  • Undesired Decomposition (Protodeboronation): This side reaction, where the carbon-boron bond is cleaved, is also accelerated by higher temperatures.[2][4][7]

The goal is to find a temperature "sweet spot" that maximizes the rate of the desired coupling while keeping the rate of decomposition to a minimum.

Q3: What is protodeboronation and how does temperature influence it?

Protodeboronation is the primary decomposition pathway for this compound. It is an undesired side reaction where the carbon-boron bond is replaced by a carbon-hydrogen bond, resulting in the formation of 3-fluoro-nitrobenzene.[2] This process consumes the boronic acid, leading to lower yields of the desired product.

The rate of protodeboronation is significantly influenced by:

  • High Temperatures: Increased thermal energy accelerates this side reaction.[4][7]

  • Aqueous Base: The presence of a proton source (like water) and a base, both common in Suzuki reactions, facilitates protodeboronation.[4][7]

  • Prolonged Reaction Times: Longer exposure to reaction conditions increases the likelihood of decomposition.[7]

Managing temperature is a key strategy to mitigate this issue.[2]

Q4: Should I use conventional heating or microwave irradiation?

The choice between conventional heating and microwave irradiation depends on the specific reaction, available equipment, and optimization goals.

Heating MethodAdvantagesDisadvantagesTypical Temperature
Conventional Heating - Widely accessible equipment.- Simple setup.- Longer reaction times (hours to 24+ hours).[7]- Potential for more significant protodeboronation over long periods.[7]60°C - 110°C[3][4]
Microwave Irradiation - Drastically reduced reaction times (minutes).[6]- Can lead to cleaner reaction profiles and higher yields.[6]- Improved reproducibility.[6]- Requires specialized microwave reactor.- Higher temperatures can rapidly degrade the substrate if not carefully controlled.100°C - 150°C[6][7]

Microwave heating is often advantageous for high-throughput synthesis and rapid optimization.[6]

Troubleshooting Guides
Problem: Low or No Product Yield

Low conversion is a common issue that can often be traced back to reaction temperature. Use the following decision tree to troubleshoot.

G start Low / No Yield Observed check_temp Is the reaction temperature too low? start->check_temp increase_temp Action: Gradually increase temperature (e.g., in 10°C increments). [4] Monitor for product formation and protodeboronation byproduct. check_temp->increase_temp Yes other_issues Consider other factors: - Catalyst activity [4] - Base selection [17] - Reagent purity / degassing [17] - Solvent choice check_temp->other_issues No, temp is in optimal range (e.g., 80-100°C) check_decomp Is significant protodeboronation observed (e.g., formation of 3-fluoro-nitrobenzene)? [22] increase_temp->check_decomp temp_too_high Problem: Temperature is likely too high, accelerating decomposition. [17] check_decomp->temp_too_high Yes check_decomp->other_issues No lower_temp Action: Lower the reaction temperature. Consider using a more active catalyst system to enable coupling at lower temperatures. [22] temp_too_high->lower_temp G reagents This compound + Aryl Halide conditions Pd Catalyst, Base, Heat (T) reagents->conditions coupling Desired Product (Suzuki Coupling) conditions->coupling k_coupling decomp Byproduct (Protodeboronation) conditions->decomp k_decomp (increases with T) G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_analysis Analysis & Workup add_reagents 1. Combine solids: Boronic Acid, Aryl Halide, Catalyst, Base add_solvent 2. Add degassed solvent add_reagents->add_solvent seal_vial 3. Seal microwave vial add_solvent->seal_vial irradiate 4. Irradiate at set T & time (e.g., 120°C, 15 min) seal_vial->irradiate cool 5. Cool to room temp. irradiate->cool monitor 6. Monitor by TLC/LC-MS cool->monitor workup 7. Perform aqueous workup monitor->workup purify 8. Purify product workup->purify

References

Technical Support Center: Coupling Reactions of 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 2-Fluoro-3-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when using this electron-deficient boronic acid under both anhydrous and aqueous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling?

A1: The primary challenges stem from the electron-withdrawing nature of the fluoro and nitro substituents. These groups make the boronic acid susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] This can lead to low yields of the desired cross-coupled product. Additionally, electron-deficient boronic acids can be more prone to homocoupling, where two molecules of the boronic acid react with each other.[3]

Q2: Should I use anhydrous or aqueous conditions for my coupling reaction with this compound?

A2: The choice between anhydrous and aqueous conditions depends on several factors, including the stability of your substrates and the specific challenges you are facing.

  • Anhydrous conditions are often recommended to minimize protodeboronation, as water is a primary proton source for this side reaction.[1][2]

  • Aqueous conditions can sometimes offer benefits such as increased reaction rates and the use of more environmentally benign solvent systems.[4][5][6] However, the risk of protodeboronation is higher.

Q3: How can I minimize protodeboronation?

A3: Several strategies can be employed to reduce protodeboronation:

  • Use anhydrous solvents: Rigorously drying all solvents and reagents is a primary method to suppress this side reaction.[1][2]

  • Employ boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can reduce decomposition.[2][7] These esters slowly release the boronic acid under the reaction conditions.

  • Optimize the base: Use the weakest base necessary to promote the reaction. Strong bases in aqueous media can accelerate protodeboronation.[1] Consider bases like K₂CO₃ or K₃PO₄.

  • "Slow-release" strategies: Using boronic acid surrogates like MIDA boronates can keep the concentration of the unstable free boronic acid low, favoring the desired coupling.[2]

Q4: What catalyst system is best for coupling this compound?

A4: For challenging, electron-deficient substrates, highly active palladium catalysts are recommended.

  • Palladium(0) precatalysts: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred over Pd(II) sources to minimize homocoupling.[3]

  • Bulky, electron-rich ligands: Ligands such as SPhos, XPhos, and other Buchwald-type biaryl phosphine ligands are effective for sterically demanding and electron-deficient substrates as they can facilitate both oxidative addition and reductive elimination steps.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst deactivation. 2. Protodeboronation of the boronic acid. 3. Poor solubility of reagents. 4. Inefficient catalyst activation.1. Use a robust, air-stable precatalyst and ensure the reaction is under an inert atmosphere.[1] 2. Switch to anhydrous conditions or use a boronic ester.[1][2] 3. If using a biphasic system, ensure vigorous stirring. For inorganic bases, adding a small amount of water to an organic solvent (e.g., 10:1 dioxane:water) can improve solubility, but be mindful of increased protodeboronation risk.[2] 4. Use a pre-formed Pd(0) source or a modern precatalyst that activates efficiently.[2]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst.1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[1] 2. Use a Pd(0) precatalyst to minimize the initial concentration of Pd(II).[3]
Formation of Deborylated Starting Material Extensive protodeboronation.Implement all solutions for minimizing protodeboronation: use anhydrous conditions, a milder base, or a more stable boronic ester.[1][2]
Inconsistent Results 1. Variable quality of reagents or solvents. 2. Inconsistent degassing or inert atmosphere.1. Use high-purity reagents and anhydrous solvents. 2. Standardize procedures for degassing and maintaining an inert atmosphere.

Data Presentation: Anhydrous vs. Aqueous Conditions

Parameter Anhydrous Conditions Aqueous Conditions
Primary Advantage Minimizes protodeboronationPotentially faster reaction rates, "greener" solvent choice
Primary Disadvantage May have lower solubility for some basesHigher risk of protodeboronation
Typical Solvents Dioxane, Toluene, THFDioxane/Water, Ethanol/Water, Methanol/Water
Recommended Bases K₃PO₄, Cs₂CO₃ (finely powdered and dry)K₂CO₃, K₃PO₄, Cs₂CO₃
Expected Yield Generally higher and more consistent for this substrate classCan be high, but may be compromised by side reactions
Key Consideration Rigorous exclusion of water is criticalCareful optimization of base and reaction time is necessary

Experimental Protocols

Anhydrous Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the anhydrous coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv., finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aqueous Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline for the aqueous coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv.)

  • Solvent system (e.g., 4:1 Dioxane:Water)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Anhydrous_vs_Aqueous_Workflow cluster_anhydrous Anhydrous Conditions cluster_aqueous Aqueous Conditions A_Start Start with Dry Reagents A_Inert Inert Atmosphere (Ar/N2) A_Start->A_Inert A_Solvent Add Anhydrous Solvent (e.g., Dioxane) A_Inert->A_Solvent A_Heat Heat (80-110°C) A_Solvent->A_Heat A_Result Higher Yield, Less Protodeboronation A_Heat->A_Result Q_Start Start with Reagents Q_Inert Inert Atmosphere (Ar/N2) Q_Start->Q_Inert Q_Solvent Add Aqueous Solvent (e.g., Dioxane/Water) Q_Inert->Q_Solvent Q_Heat Heat (80-100°C) Q_Solvent->Q_Heat Q_Result Potential for Higher Reaction Rate Q_Heat->Q_Result Q_Risk Risk of Protodeboronation Q_Heat->Q_Risk Decision Choice of Conditions for this compound Decision->A_Start Prioritize Yield/Minimize Side Reactions Decision->Q_Start Faster Kinetics/Greener Solvent Troubleshooting_Logic Start Low Yield in Coupling Reaction Check_Protodeboronation Check for Protodeboronation by LC-MS/NMR Start->Check_Protodeboronation Check_Homocoupling Check for Homocoupling Start->Check_Homocoupling Check_Reagents Verify Reagent and Solvent Quality Start->Check_Reagents Is_Protodeboronation Protodeboronation Detected? Check_Protodeboronation->Is_Protodeboronation Is_Homocoupling Homocoupling Detected? Check_Homocoupling->Is_Homocoupling Is_Protodeboronation->Check_Homocoupling No Switch_Anhydrous Switch to Anhydrous Conditions Is_Protodeboronation->Switch_Anhydrous Yes Use_Ester Use Boronic Ester Is_Protodeboronation->Use_Ester Yes Is_Homocoupling->Check_Reagents No Use_Pd0 Use Pd(0) Precatalyst Is_Homocoupling->Use_Pd0 Yes Degas_Thoroughly Ensure Rigorous Degassing Is_Homocoupling->Degas_Thoroughly Yes

References

Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-3-nitrophenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, a substrate that is both sterically hindered and electronically deactivated.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are common and can stem from several factors. The primary areas to troubleshoot are:

  • Catalyst and Ligand Activity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are active and not degraded. For this electron-deficient boronic acid, bulky and electron-rich phosphine ligands are often required to promote the catalytic cycle.[1][2]

  • Protodeboronation: this compound is susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of aqueous bases and at elevated temperatures.[3] This side reaction consumes your starting material.

  • Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be sluggish for electron-deficient boronic acids. The choice of base and ligand is critical to facilitate this step.[4]

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst. It is crucial to ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) with properly degassed solvents.[5][6]

Q2: I am observing a significant amount of 2-fluoro-3-nitrobenzene as a byproduct. How can I minimize this protodeboronation?

A2: Protodeboronation is a major competing pathway. To mitigate this, consider the following strategies:

  • Use of Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin). These esters provide a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[5]

  • Anhydrous Conditions: Water is the proton source for this side reaction. Employing rigorously dried solvents and reagents can significantly suppress protodeboronation.

  • Optimize the Base: While a base is necessary, its strength can influence the rate of protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides. Potassium phosphate (K₃PO₄) is also a common choice for challenging couplings.[5]

  • Milder Reaction Conditions: If possible, lower the reaction temperature and shorten the reaction time.

Q3: Which palladium catalyst and ligand system is recommended for coupling this compound?

A3: There is no single "best" system, as the optimal choice depends on the coupling partner. However, for challenging, electron-deficient substrates like this, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred.

  • Palladium Source: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective. Alternatively, Pd(II) precatalysts such as Pd(OAc)₂ are commonly used and are reduced in situ by the phosphine ligand.

  • Ligands: Bulky, electron-rich monophosphine ligands are generally the most effective. Consider screening ligands from the following classes:

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are often excellent choices for difficult couplings due to their steric bulk and electron-donating properties.[1][3]

    • Ferrocenyl Ligands: Pd(dppf)Cl₂ is a robust and widely used catalyst for a variety of Suzuki couplings.

    • Trialkylphosphines: P(t-Bu)₃ is highly electron-rich and can be very effective, but it is also air-sensitive.[7]

Q4: I am seeing the formation of 2,2'-Difluoro-3,3'-dinitrobiphenyl. What is causing this homocoupling and how can I prevent it?

A4: The formation of this symmetrical biaryl is due to the homocoupling of your boronic acid. This is often caused by:

  • Presence of Oxygen: As mentioned, oxygen can facilitate this side reaction. Rigorous degassing is essential.[6]

  • Use of a Pd(II) Precatalyst: Pd(II) sources can stoichiometrically promote homocoupling before the catalytic cycle begins.[6] If this is a persistent issue, switching to a Pd(0) source like Pd₂(dba)₃ may help.

  • Reaction Conditions: High temperatures can sometimes favor homocoupling.

To prevent homocoupling, ensure a strictly inert atmosphere, consider using a Pd(0) precatalyst, and use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the aryl halide to favor the cross-coupling pathway.[5]

Data Presentation: Ligand Effects on Reaction Yield

While specific comparative data for this compound is not extensively published, the following table provides a representative comparison of ligand performance based on trends observed for similar electron-deficient arylboronic acids. This table can serve as a starting point for ligand screening in your experiments.

Ligand ClassSpecific LigandAryl Halide Partner (Example)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Representative Yield (%)Reference
Buchwald Biaryl Phosphines SPhos4-Chloroanisole1.0 (Pd)K₃PO₄Toluene802~95[8]
XPhos4-Chlorotoluene0.5 (Pd)K₃PO₄Toluene/H₂O10018~92[8]
Ferrocenyl Phosphines dppf4-Bromoacetophenone2.0 (Pd)K₂CO₃Dioxane/H₂O10012~85-90[3]
Trialkylphosphines P(t-Bu)₃4-Bromotoluene1.5 (Pd)K₃PO₄TolueneRT16~90[7]
Triphenylphosphine PPh₃4-Iodoanisole3.0 (Pd)Na₂CO₃Toluene/EtOH/H₂O8012~70-80[8]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and experimental setup. This table is intended as a guide for ligand selection.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X(Ln) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(Ln) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow Start Start: Define Reaction (this compound + Aryl Halide) Setup Parallel Reaction Setup (Inert Atmosphere) Start->Setup AddReagents Add Substrates and Base Setup->AddReagents AddCatalyst Add Pd Precatalyst and Variable Ligand to each reaction AddReagents->AddCatalyst React Heat and Stir (Controlled Temperature and Time) AddCatalyst->React Monitor Monitor Progress (TLC, LC-MS, GC-MS) React->Monitor Workup Quench and Workup Monitor->Workup Analyze Analyze Yield and Purity (NMR, etc.) Workup->Analyze Compare Compare Results and Select Optimal Ligand Analyze->Compare

Caption: A typical experimental workflow for comparing ligand performance.

References

Technical Support Center: Managing ortho-Fluoro Group Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with substrates containing ortho-fluoro substituents. The unique electronic properties and steric profile of the fluorine atom at the ortho position can present specific hurdles in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low when using a substrate with an ortho-fluoro group?

A1: Low yields in reactions involving ortho-fluorinated substrates can stem from several factors:

  • Steric Hindrance: Although fluorine is the smallest halogen, its van der Waals radius (1.47 Å) is larger than hydrogen (1.20 Å).[1] This can sterically hinder the approach of reagents or catalysts to the reaction center, slowing down the reaction rate and leading to lower yields.[2][3] In some cases, the trifluoromethyl (CF₃) group is considered to have a steric bulk comparable to an isopropyl group.[1]

  • Catalyst Deactivation: The ortho-fluoro group can sometimes interact with the metal center of a catalyst. While this can be beneficial for directing C-H activation, in other cases, strong coordination or unfavorable electronic interactions can lead to catalyst deactivation or the formation of stable, unreactive intermediates.[4]

  • Electronic Effects: The high electronegativity of fluorine creates a strong C-F bond and influences the electron density of the aromatic ring. This can deactivate the ring towards certain reactions or alter the stability of intermediates. For example, in nucleophilic aromatic substitution (SNA), the inductive electron-withdrawing effect of a nitro group is more pronounced from the ortho position, which can stabilize the negatively charged intermediate and increase the reaction rate.[5]

Q2: I'm observing poor regioselectivity (a mix of ortho, meta, and para products). How can I improve selectivity for the desired isomer?

A2: Achieving high regioselectivity is a common challenge. The outcome is often a delicate balance between steric, electronic, kinetic, and thermodynamic factors.[6][7]

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the most rapidly formed product. At higher temperatures, or with the addition of an acid, the reaction can shift to thermodynamic control, favoring the most stable product isomer.[7] For instance, in certain iridium-catalyzed cyclometalation reactions, heating and adding acid can significantly increase the ratio of the thermodynamically favored ortho-product.[7]

  • Catalyst and Ligand Selection: The choice of catalyst and ligands is crucial. Sterically demanding ligands can block certain positions, forcing the reaction to occur at a less hindered site.[7] For example, cobalt-catalyzed borylation with a sterically demanding dicarbene ligand shows selectivity for the meta C-H bond over the ortho C-H bond.[6][7] Conversely, specific ligands can promote ortho-selectivity. Iridium-catalyzed C-H borylation using a N,N,N-coordinated terpyridine ligand has been reported to yield up to 94% of the ortho isomer.[6]

  • Directing Groups: Utilizing a directing group on your substrate can effectively guide the reaction to a specific position, often overriding the inherent electronic preferences of the ortho-fluoro substituent.

Q3: Can the ortho-fluoro group itself be used to direct a reaction?

A3: Yes. This is often referred to as the "ortho-fluorine effect." The small size and high electronegativity of the fluorine atom can be exploited to direct C-H activation to the position ortho to it.[6][7] This is because fluorine can facilitate the C-H activation step and stabilize the resulting metal-carbon bond.[6][7] This strategy has been successfully employed in various transition-metal-catalyzed reactions, including borylation, arylation, and amination.[6]

Troubleshooting Guide

Issue 1: Low or no conversion in a transition metal-catalyzed cross-coupling reaction with an ortho-fluorinated aryl halide.

Possible Cause Suggested Solution
Steric Hindrance 1. Switch to a less bulky ligand: Try smaller phosphine ligands (e.g., P(t-Bu)₃ vs. XPhos) or N-heterocyclic carbene (NHC) ligands with smaller wingtip groups. 2. Increase reaction temperature: This can provide the necessary energy to overcome the activation barrier caused by steric hindrance. Monitor for decomposition.
Catalyst Inhibition 1. Screen different metal catalysts: If using Palladium, consider Nickel catalysts, which can sometimes be more effective for challenging substrates. 2. Use a higher catalyst loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol% or 5 mol%).
Poor Oxidative Addition 1. Select a more electron-rich ligand: This can increase the electron density on the metal center, promoting the oxidative addition step. 2. Change the solvent: Move to a more polar solvent to potentially stabilize charged intermediates.

Issue 2: Undesired side reactions, such as hydrodehalogenation or dimerization.

Possible Cause Suggested Solution
Reaction Temperature Too High 1. Lower the reaction temperature: This can decrease the rate of side reactions, which may have a higher activation energy than the desired transformation.[4] 2. Use a more active catalyst/ligand system: A more efficient catalyst may allow the reaction to proceed at a lower temperature.
Presence of Water or Protic Sources 1. Use anhydrous solvents and reagents: Rigorously dry all components of the reaction. Consider using a glovebox. 2. Add a mild, non-nucleophilic base: A base like Cs₂CO₃ or K₃PO₄ can scavenge protons without interfering with the reaction.
Incorrect Base 1. Screen different bases: The choice of base can be critical. Switch from a strong, nucleophilic base (e.g., NaOtBu) to a weaker, non-nucleophilic one (e.g., carbonates).[8]

Quantitative Data Summary

The choice of catalyst, ligands, and reaction conditions significantly impacts the regioselectivity of C-H functionalization reactions on fluorinated aromatics. The following table summarizes results from selected studies.

Table 1: Regioselectivity in Transition Metal-Catalyzed C-H Functionalization of Fluorinated Phenylpyridines and Related Compounds.

Catalyst / LigandSubstrateConditionsProduct Ratio (ortho/para)Reference
[CpIrCl₂]₂ / NaOAc1-phenylpyrazole with meta-FRoom Temperature82:18 (Kinetic)[7]
[CpIrCl₂]₂ / Acid1-phenylpyrazole with meta-FHeat98:2 (Thermodynamic)[7]
Mn CatalystFluorinated PhenylpyridineToluene, 80 °C70:30 (Kinetic)[6]
Mn Catalyst / Benzoic AcidFluorinated PhenylpyridineToluene, 80 °C94:6[6]

Visualizing Experimental Logic and Workflows

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low yields in reactions involving ortho-fluorinated substrates.

G start Low Yield with ortho-Fluoro Substrate check_sterics Hypothesis: Steric Hindrance? start->check_sterics check_electronics Hypothesis: Unfavorable Electronics? check_sterics->check_electronics No steric_solutions Solutions: 1. Use smaller ligands. 2. Increase temperature. 3. Use a less bulky reagent. check_sterics->steric_solutions Yes check_conditions Hypothesis: Suboptimal Conditions? check_electronics->check_conditions No electronic_solutions Solutions: 1. Change catalyst (e.g., Pd -> Ni). 2. Use more electron-rich/poor ligand. 3. Modify substrate electronics. check_electronics->electronic_solutions Yes check_conditions->start No/ Re-evaluate condition_solutions Solutions: 1. Screen solvents. 2. Screen bases/additives. 3. Increase reaction time. check_conditions->condition_solutions Yes end_node Yield Improved steric_solutions->end_node electronic_solutions->end_node condition_solutions->end_node

Caption: Troubleshooting flowchart for low-yield reactions.

Catalyst Selection Logic

This diagram illustrates the decision-making process for selecting a catalyst system based on the desired outcome for an ortho-fluorinated substrate.

G start Goal: C-H Functionalization of ortho-Fluorinated Arene desired_position Desired Position of Functionalization? start->desired_position ortho_path ortho to Fluoro (Leverage 'ortho-F effect') desired_position->ortho_path ortho meta_path meta to Fluoro (Steric Avoidance) desired_position->meta_path meta ortho_catalyst Strategy: - Use directing group-compatible catalyst (e.g., Ir, Rh). - Select ligands that favor ortho C-H activation (e.g., terpyridine for Ir-borylation). ortho_path->ortho_catalyst meta_catalyst Strategy: - Use sterically bulky catalyst/ligand system. - Example: Co-catalyst with demanding dicarbene ligand. meta_path->meta_catalyst outcome Optimized Regioselectivity ortho_catalyst->outcome meta_catalyst->outcome

Caption: Logic for catalyst selection based on desired regioselectivity.

Key Experimental Protocols

Protocol 1: Iridium-Catalyzed ortho-C-H Borylation of a Fluorinated Arene

This protocol is a representative procedure based on methodologies that leverage the ortho-fluoro directing effect.[6][7]

Materials:

  • Fluorinated aromatic substrate (e.g., 1-fluoro-3-methylbenzene) (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.5 mmol)

  • [Ir(cod)OMe]₂ (Iridium catalyst) (0.015 mmol, 1.5 mol%)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand) (0.03 mmol, 3 mol%)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the iridium catalyst and the dtbpy ligand.

  • Reagent Addition: Add the fluorinated aromatic substrate, followed by B₂pin₂.

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction: Stir the reaction mixture at 80 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired ortho-borylated product.

Protocol 2: Troubleshooting a Low-Yield Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines steps to optimize the fluorination of an electron-deficient arene bearing an ortho-fluoro group and a nitro leaving group.

Initial (Failing) Reaction:

  • Substrate: 2-fluoro-1,3-dinitrobenzene (1.0 mmol)

  • Fluoride Source: Anhydrous Tetrabutylammonium Fluoride (TBAF) (1.2 mmol)

  • Solvent: Acetonitrile (MeCN) (10 mL)

  • Temperature: 80 °C

  • Result: <10% conversion after 12 hours.

Troubleshooting & Optimization Steps:

  • Solvent Screening: The polarity and coordinating ability of the solvent are critical.

    • Action: Set up parallel reactions in Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[4] DMF and DMSO are often superior for SNAr reactions due to their high polarity and ability to solvate cations, freeing the fluoride anion.

  • Temperature Increase: The initial temperature may be insufficient to overcome the activation energy.

    • Action: Increase the reaction temperature in the most promising solvent (e.g., DMF) to 120 °C, then to 150 °C. Monitor carefully for any substrate or product decomposition.[9]

  • Fluoride Source & Additives: The nature of the fluoride source and the presence of additives can be crucial.

    • Action: Replace TBAF with CsF or KF. The potassium cation can be complexed with a crown ether (e.g., Kryptofix 2.2.2) to enhance the nucleophilicity of the fluoride anion.

  • Optimized Protocol:

    • In an oven-dried vial, combine 2-fluoro-1,3-dinitrobenzene (1.0 mmol), spray-dried KF (2.0 mmol), and Kryptofix 2.2.2 (1.1 mmol).

    • Add anhydrous DMF (5 mL).

    • Seal the vial and heat the mixture to 140 °C for 30 minutes.

    • Monitor by GC-MS. This optimized procedure should lead to significantly higher yields.[9]

References

Technical Support Center: 2-Fluoro-3-nitrophenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 2-Fluoro-3-nitrophenylboronic acid in chemical synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development activities.

Frequently Asked Questions (FAQs)

Q1: How does the nitro group in this compound affect its reactivity in Suzuki-Miyaura coupling?

A1: The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of this compound. This electronic effect deactivates the boronic acid towards the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by reducing the nucleophilicity of the aryl group.[1][2] Additionally, the ortho position of the nitro group relative to the boronic acid moiety introduces steric hindrance, which can impede the approach of the palladium catalyst and further slow down the reaction rate.[3]

Q2: I am observing low to no yield in my Suzuki-Miyaura reaction with this compound. What are the likely causes?

A2: Low yields with this substrate are often attributed to a few key factors:

  • Catalyst deactivation: The presence of the nitro group can sometimes lead to catalyst poisoning or decomposition.

  • Slow transmetalation: As an electron-deficient boronic acid, the transfer of the aryl group to the palladium center can be sluggish.[1][3]

  • Protodeboronation: This is a common side reaction for electron-deficient boronic acids, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water or other proton sources.

  • Steric hindrance: The substituents ortho to the boronic acid can sterically hinder the reaction.[3]

Q3: What are the best practices for setting up a Suzuki-Miyaura coupling reaction with this compound?

A3: To maximize your chances of success, consider the following:

  • Inert atmosphere: Rigorously exclude oxygen from your reaction, as it can lead to the deactivation of the palladium catalyst and promote unwanted side reactions like homocoupling.[4] This can be achieved by using Schlenk techniques or a glovebox.

  • Degassed solvents: Use anhydrous and thoroughly degassed solvents to minimize oxygen content and protodeboronation.

  • Active catalyst: Employ a pre-activated Pd(0) catalyst or ensure in situ reduction of a Pd(II) precursor. Modern, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often beneficial for challenging couplings.

  • Appropriate base: A carefully chosen base is crucial. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

Q4: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?

A4: While Suzuki-Miyaura coupling is the most common application, boronic acids can participate in other cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings. However, the specific conditions for these reactions would need to be optimized for this particular substrate.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalyst or ligand.Use a fresh batch of a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern palladacycle. Ensure ligands are stored under inert gas.
Slow transmetalation due to electron-deficient nature.Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Protodeboronation of the boronic acid.Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to the reaction.
Formation of Homocoupled Byproduct (2,2'-Difluoro-3,3'-dinitrobiphenyl) Presence of oxygen or Pd(II) species at the start of the reaction.Thoroughly degas the reaction mixture and solvents. Use a Pd(0) precatalyst.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. A modest increase in temperature may be beneficial.
Steric hindrance.Use a less sterically demanding coupling partner if possible. Employ a catalyst system known to be effective for hindered substrates.

Impact of Nitro Group Position on Reactivity: A Comparative Overview

The position of the electron-withdrawing nitro group on the phenylboronic acid ring has a profound impact on its reactivity in Suzuki-Miyaura coupling. A general trend observed in the literature is: para > meta >> ortho.[2] This is due to a combination of electronic and steric effects. The ortho isomer suffers from significant steric hindrance, which often leads to lower yields and requires more forcing reaction conditions.[3]

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane100492
o-Nitrophenylboronic acid4-ChlorotoluenePd(OAc)₂ / RuPhosCs₂CO₃Toluene1101845

Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Direct comparison of yields should be made with caution due to variations in experimental conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 mmol, 1.2 equiv.)

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos; 0.03 mmol, 3.0 mol%)

  • Potassium phosphate (K₃PO₄; 3.0 mmol, 3.0 equiv.), finely powdered and dried

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, and potassium phosphate.

  • Inerting the Atmosphere: Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Catalyst and Solvent Addition: In a separate vial inside a glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane. Add the anhydrous, degassed 1,4-dioxane to the Schlenk tube via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl bromide. Then, add the catalyst solution via syringe.

  • Reaction Execution: Replace the septum with a Teflon screw cap and seal the vessel tightly. Place the Schlenk tube in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualizing the Process

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide (e.g., Ar-Br) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 2-Fluoro-3-nitrophenyl- boronic acid Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K3PO4) Base->Ar-Pd(II)-Ar'(L2)

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling with This compound check_reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) check_reagents->check_conditions protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation slow_transmetalation Suspect Slow Transmetalation? protodeboronation->slow_transmetalation No solution_anhydrous Use Anhydrous Solvents/ Convert to Boronate Ester protodeboronation->solution_anhydrous Yes catalyst_issue Suspect Catalyst Deactivation? slow_transmetalation->catalyst_issue No solution_base_ligand Use Stronger Base/ Bulky, Electron-Rich Ligand slow_transmetalation->solution_base_ligand Yes solution_catalyst Use Fresh/Pre-activated Catalyst catalyst_issue->solution_catalyst Yes optimize Optimize Reaction Time and Temperature catalyst_issue->optimize No solution_anhydrous->optimize solution_base_ligand->optimize solution_catalyst->optimize

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

References

Validation & Comparative

Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Fluoro-3-nitrophenylboronic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount for successful and efficient synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of the boronic acid coupling partner significantly influences reaction outcomes. This guide provides an objective comparison of the performance of 2-fluoro-3-nitrophenylboronic acid and its isomers in this critical reaction, supported by available experimental data and established chemical principles.

The reactivity of phenylboronic acids in Suzuki coupling is governed by a delicate interplay of electronic and steric factors. The presence and position of substituents on the phenyl ring can dramatically alter the efficacy of the coupling reaction. In the case of fluoronitrophenylboronic acids, both the electron-withdrawing nature of the fluoro and nitro groups, and their positions relative to the boronic acid moiety, are critical determinants of reactivity.

The Impact of Isomerism on Reactivity

Generally, electron-withdrawing groups on the phenylboronic acid can decrease the nucleophilicity of the aryl group, which may slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the most significant factor influencing the reactivity of substituted phenylboronic acids is often steric hindrance, particularly from substituents in the ortho position.

For nitrophenylboronic acid isomers, a general reactivity trend has been observed: para > meta >> ortho.[1] The significantly lower reactivity of the ortho-isomer is attributed to the steric bulk of the nitro group hindering the approach of the boronic acid to the palladium center.

Performance Comparison in Suzuki Coupling

The following table summarizes representative data for the Suzuki coupling of various nitrophenylboronic and fluorophenylboronic acid isomers. This data, compiled from various sources, serves to illustrate the general trends in reactivity. Direct comparison of yields should be approached with caution as reaction conditions are not identical across all studies.

Boronic Acid IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl Halide-----Data not available
4-Fluoro-3-nitrophenylboronic acid Aryl Halide-----Data not available
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[1]
m-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / LigandK₂CO₃Toluene100292[1]
o-Nitrophenylboronic acid 4-BromoanisolePd(dppf)Cl₂K₂CO₃DMF10024~60-70
4-Fluorophenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103High Conversion

Analysis of Reactivity Trends:

  • This compound: This isomer possesses a nitro group meta to the boronic acid and a fluoro group in the ortho position. The ortho-fluoro substituent, while smaller than a nitro group, can still exert steric hindrance, potentially reducing the reaction rate and yield compared to isomers without ortho substituents.

  • Other Isomers: Isomers such as 4-fluoro-3-nitrophenylboronic acid, where the fluoro group is para and the nitro group is meta to the boronic acid, are expected to be more reactive. In this arrangement, the steric hindrance around the boronic acid is minimized. Isomers with the nitro group in the ortho position, such as 3-fluoro-2-nitrophenylboronic acid, are predicted to be the least reactive due to the significant steric hindrance of the ortho-nitro group.

Experimental Protocols

Below are generalized experimental protocols for a Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.

General Protocol for Suzuki-Miyaura Coupling:

Reaction Setup:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the fluoronitrophenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

  • Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).

Reaction Execution:

  • Stir the mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Microwave-Assisted Suzuki Coupling Protocol:

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Reaction Setup:

  • In a microwave-safe reaction vial, combine the aryl halide (1.0 equiv), the fluoronitrophenylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a concentration of approximately 0.1 - 0.5 M.

  • Seal the vial with a cap.

Reaction Execution:

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[2]

  • Monitor the reaction progress by TLC or LC-MS.[2]

Work-up and Purification:

  • Follow the same work-up and purification procedure as the general protocol.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime [Ar'B(OH)₃]⁻ Transmetal Transmetalation ArPdAr_prime->Pd0 ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime RedElim Reductive Elimination ArX Ar-X Ar_prime_BOH2 Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ Ar_prime_BOH2->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Isomer Reactivity Comparison

The following diagram outlines the logical workflow for evaluating and comparing the reactivity of different fluoronitrophenylboronic acid isomers in Suzuki coupling.

Isomer_Comparison_Workflow cluster_factors Influencing Factors cluster_isomers Isomer Selection cluster_exp Experimental Evaluation cluster_comp Comparative Analysis Steric Steric Hindrance (ortho-substituents) Reaction Suzuki Coupling Reaction Steric->Reaction Electronic Electronic Effects (Inductive/Resonance) Electronic->Reaction Isomer1 This compound Isomer1->Reaction Isomer2 4-Fluoro-3-nitrophenylboronic acid Isomer2->Reaction Isomer3 Other Isomers Isomer3->Reaction Analysis Analysis (Yield, Time, Purity) Reaction->Analysis Data Data Tabulation Analysis->Data Conclusion Reactivity Trend Conclusion Data->Conclusion

Caption: Logical workflow for comparing the reactivity of fluoronitrophenylboronic acid isomers.

References

A Comparative Guide to the Reactivity of 2-Fluoro-3-nitrophenylboronic Acid and 2-Chloro-3-nitrophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of 2-fluoro-3-nitrophenylboronic acid and 2-chloro-3-nitrophenylboronic acid, two structurally similar yet electronically distinct building blocks, in the context of Suzuki-Miyaura coupling.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Direct comparative studies under identical conditions for this compound and 2-chloro-3-nitrophenylboronic acid are not extensively available in the peer-reviewed literature. However, their relative performance can be inferred based on the well-established electronic and steric effects of their substituents. The reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling is primarily influenced by the electronic nature of the substituents, which affects the transmetalation step of the catalytic cycle, and by steric hindrance around the boronic acid moiety.

The electron-withdrawing nature of the nitro group generally deactivates the boronic acid for the transmetalation step.[1] The halogen at the ortho position further modulates the electronic properties of the boronic acid. Fluorine is more electronegative than chlorine, leading to a stronger inductive electron-withdrawing effect. This can influence the nucleophilicity of the boronic acid and its rate of transmetalation.[2]

Steric hindrance from the ortho substituent can also play a significant role in the reactivity of the boronic acid. A general reactivity trend for substituted phenylboronic acids in Suzuki-Miyaura coupling is often observed as para > meta >> ortho, with the ortho-substituted isomers being the least reactive due to steric hindrance.[1]

FeatureThis compound2-Chloro-3-nitrophenylboronic acid
Electronic Effect of Halogen Stronger inductive electron-withdrawing effectWeaker inductive electron-withdrawing effect
Steric Hindrance Less steric bulkMore steric bulk
Expected Reactivity Potentially higher reactivity due to a combination of a strong electronic pull and smaller steric size, which could facilitate the transmetalation step.Potentially lower reactivity due to increased steric hindrance from the larger chlorine atom, which may impede the approach of the palladium complex.
Potential Side Reactions Protodeboronation can be a competing side reaction, especially under harsh basic conditions.Protodeboronation is also a possibility, similar to other phenylboronic acids.

Experimental Protocols

A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark this compound and 2-chloro-3-nitrophenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling:

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum.

Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Repeat this evacuation-backfill cycle three times to ensure an oxygen-free atmosphere.

Solvent and Catalyst Addition:

  • Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the reaction mixture under a positive flow of the inert gas.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

To better understand the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Base) inert Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reagents Solvent and Catalyst Addition (Degassed Solvent, Pd Catalyst) inert->reagents reaction Reaction (Heating and Stirring) reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Work-up (Extraction and Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

suzuki_cycle cluster_main Catalytic Cycle pd0 Pd(0)Ln pd2_ox R1-Pd(II)Ln-X pd2_trans R1-Pd(II)Ln-R2 pd2_ox->pd2_trans pd2_trans->pd0 product R1-R2 pd2_trans->product Reductive Elimination aryl_halide R1-X aryl_halide->pd2_ox Oxidative Addition boronic_acid R2-B(OH)2 boronic_acid->pd2_trans Transmetalation base Base base->pd2_trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Alternative reagents to 2-Fluoro-3-nitrophenylboronic acid for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biphenyls is a fundamental transformation. While 2-Fluoro-3-nitrophenylboronic acid is a valuable reagent, its alternatives can offer significant advantages in terms of stability, reactivity, and substrate scope. This guide provides an objective comparison of alternative reagents for biphenyl synthesis, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The choice of the organoboron coupling partner is critical to the success of this reaction. While boronic acids are widely used, they can be prone to decomposition through pathways like protodeboronation, leading to reduced yields and purification challenges. This has spurred the development of more stable and versatile alternatives.

Executive Summary: The Rise of Boronic Acid Surrogates

Potassium organotrifluoroborates, boronate esters (such as pinacol and MIDA esters), and aryl sulfinates have emerged as superior alternatives to traditional boronic acids in many applications.[1][2][3] These reagents offer enhanced stability, improved handling, and, in some cases, unique reactivity profiles that can be advantageous for challenging coupling reactions.

Key advantages of alternative reagents include:

  • Enhanced Stability: Potassium organotrifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier handling and long-term storage.[4][5]

  • Improved Handling: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes.[6]

  • Controlled Release: MIDA boronates can offer a slow, controlled release of the boronic acid under reaction conditions, which can be beneficial for complex and sensitive substrates.[5]

  • Expanded Scope: Alternative reagents can sometimes provide better results for substrates that are problematic with boronic acids, such as certain heteroaromatics.[4]

Comparative Performance of Organoboron Reagents

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the nature of the organoboron reagent. The following table summarizes typical yields obtained with various classes of reagents, providing a baseline for comparison. It is important to note that direct comparative yield data under identical conditions can be scarce, as researchers often select a particular reagent class based on the known challenges associated with others for a given substrate.[4]

Reagent ClassCoupling Partner ExampleCatalyst/ConditionsYield (%)Reference(s)
Boronic Acids 2-Nitrophenylboronic AcidPd(OAc)₂, K₂CO₃, DMF/H₂O, 100 °C70-98%[7]
(2-Fluoro-3,5-diformylphenyl)boronic acidOptimized Pd catalyst, base, solventVariable
Potassium Organotrifluoroborates Potassium PhenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, Toluene/H₂OGood[8]
Potassium HeteroaryltrifluoroboratesPd(OAc)₂/RuPhos, Cs₂CO₃, THF/H₂OGood to Excellent[9]
Boronate Esters (Pinacol) (Bromomethyl)phenylboronic acid pinacol esterPd catalyst, baseHigh[10]
Boronate Esters (MIDA) 2-Nitrophenyl MIDA boronatePd catalyst, baseHigh[7]
Aryl Sulfinates Sodium p-toluenesulfinatePd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene87%[11]

Experimental Protocols

Detailed methodologies for the synthesis of alternative reagents and their application in a representative Suzuki-Miyaura cross-coupling reaction are provided below.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the organoboron reagent (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).[12]

Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).[12]

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as flash column chromatography.

Preparation of Potassium Organotrifluoroborates from Boronic Acids

Potassium trifluoroborate salts are readily prepared from the corresponding boronic acids.[6][13]

Procedure: To a solution of the boronic acid (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq). Stir the mixture at room temperature for 1-2 hours. Remove the solvent under reduced pressure to yield the potassium organotrifluoroborate salt.[6]

Reaction Mechanisms and Workflows

To visualize the underlying processes, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Ar-X oxidative_addition Oxidative Addition aryl_halide Ar-X pd_complex2 Ar-Pd(II)-R Ln pd_complex->pd_complex2 [R-B(OR)2 + Base] transmetalation Transmetalation boron_reagent R-B(OR)2 base Base pd_complex2->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Assemble Reaction: Aryl Halide, Boron Reagent, Catalyst, Base start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Biphenyl Product purification->product

Caption: General experimental workflow for biphenyl synthesis via Suzuki-Miyaura coupling.

Conclusion

While this compound remains a useful reagent, the exploration of alternatives such as potassium organotrifluoroborates, boronate esters, and aryl sulfinates can provide significant advantages in biphenyl synthesis. Their enhanced stability, ease of handling, and effectiveness in challenging couplings make them valuable tools for researchers in organic synthesis and drug development. The choice of reagent should be guided by the specific substrates, desired functional group tolerance, and overall synthetic strategy.

References

A Comparative Guide to Suzuki, Stille, and Negishi Couplings for the Synthesis of Fluorinated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of fluorinated biphenyls is a critical endeavor in medicinal chemistry and materials science, owing to the unique physicochemical properties imparted by fluorine atoms. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Stille, and Negishi couplings, are paramount in constructing the requisite carbon-carbon bonds. This guide offers an objective comparison of these three powerful methods, supported by experimental data, to facilitate informed decisions in synthetic strategy.

At a Glance: Key Differences

FeatureSuzuki CouplingStille CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)Organozinc compounds
Toxicity Low toxicity of boron reagents and byproducts.High toxicity of organotin reagents and byproducts.Moderate toxicity, moisture and air sensitive reagents.
Stability of Reagents Boronic acids can be prone to protodeboronation.Organostannanes are generally stable to air and moisture.Organozinc reagents are often air and moisture sensitive.
Functional Group Tolerance Generally good, but can be sensitive to strong bases.Excellent, tolerates a wide range of functional groups.Good, but sensitive to acidic protons.
Reaction Conditions Typically requires a base.Often proceeds under neutral or mildly basic conditions.Generally requires inert, anhydrous conditions.
Byproduct Removal Boronic acid byproducts are often water-soluble and easily removed.Tin byproducts can be difficult to remove and are toxic.Zinc salts are typically removed by aqueous workup.

Performance Comparison: Synthesis of Fluorinated Biphenyls

The choice of coupling reaction is often dictated by the specific substrates and the desired complexity of the target molecule. Below is a summary of quantitative data for the synthesis of various fluorinated biphenyls using each method.

Table 1: Suzuki-Miyaura Coupling of Fluorinated Aryl Halides
EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-Bromo-2,4,6-trifluorobenzene4-Fluorophenylboronic acidPd₂(dba)₃ (2.5)XPhos (7.5)K₂CO₃Toluene/THF/H₂O956099[1][2]
21-Bromo-2,3,4,5,6-pentafluorobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)CyJohnPhos (7.5)K₂CO₃Toluene/THF/H₂O956088[1][2]
34-Bromo-2,3,5,6-tetrafluorobenzonitrilePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801292[3]
42-Bromofluorobenzene3,4-Difluorophenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O120 (MW)0.585[3]
Table 2: Stille Coupling of Fluorinated Aryl Halides
EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
11-Iodo-3,5-dichloro-2,4,6-trifluorobenzenePhenyltributylstannanePd(PPh₃)₄ (5)-LiClTHF5048~58[4][5]
24-Fluorobromobenzene(4-Methoxyphenyl)tributylstannanePd(P(t-Bu)₃)₂ (2)-DABCO, NaClH₂O50485[6]
31-Iodo-4-fluorobenzeneTributyl(vinyl)stannanePd₂(dba)₃ (1)P(o-tol)₃ (4)-DMF80295[7]
41-Bromo-4-fluorobenzenePhenyltributylstannanePdCl₂(NH₃)₂ (0.01)Cationic 2,2'-bipyridyl (0.01)NaHCO₃H₂O110392[6]
Table 3: Negishi Coupling of Fluorinated Aryl Halides
EntryAryl HalideOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1BromopentafluorobenzenePhenylzinc chloridePd₂(dba)₃ (2.5)XPhos (7.5)THF601695[8]
21-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene(4-Methoxyphenyl)zinc pivalatePd₂(dba)₃ (2.5)XPhos (7.5)THF601689[8][9]
34-Iodo-1,2-difluorobenzene(Difluoromethyl)zinc bromide·TMEDAPd(dba)₂ (5)dppf (5)Dioxane801285[10][11]
42-Bromo-5-fluoropyridineBenzylzinc bromidePd(PPh₃)₄ (5)-THF651282

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, the aryl halide (1.0 mmol), fluorinated boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) are added. The flask is sealed with a septum and purged with an inert gas (e.g., Argon) for 10-15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and ligand, if required, are then added. A degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) is introduced via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL). The layers are separated, and the aqueous layer is extracted with the organic solvent (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[3][4]

General Procedure for Stille Coupling

In a flame-dried Schlenk flask under an inert atmosphere, the fluorinated aryl halide (1.0 mmol), organostannane (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and any additives (e.g., LiCl, 3.0 mmol) are combined. Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) is added, and the mixture is heated to the specified temperature (typically 50-100 °C). The reaction is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature and may be diluted with an organic solvent. To remove tin byproducts, the mixture can be washed with an aqueous solution of KF or filtered through a pad of silica gel. The organic phase is then washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography.[5]

General Procedure for Negishi Coupling

Note: Organozinc reagents are often prepared in situ or are highly sensitive to air and moisture; therefore, strict anhydrous and anaerobic conditions are crucial.

A flame-dried Schlenk tube is charged with the fluorinated aryl halide (1.0 mmol) and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and XPhos) under an inert atmosphere. Anhydrous THF (3 mL) is added, followed by the dropwise addition of the organozinc reagent solution (e.g., 1.2 mmol in THF) at room temperature. The reaction mixture is then heated to the desired temperature (e.g., 60 °C) and stirred for the specified time. Reaction progress is monitored by GC-MS or LC-MS. Upon completion, the reaction is carefully quenched with saturated aqueous NH₄Cl solution. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.[8][9]

Catalytic Cycle Visualizations

The fundamental mechanisms of the Suzuki, Stille, and Negishi couplings proceed through a similar catalytic cycle involving a palladium catalyst.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Coupling pd0 Pd(0)L_n pd2_ox Ar(F)-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar(F)-X) pd2_trans Ar(F)-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-B(OR)₂ + Base) product Ar(F)-Ar' pd2_trans->product Reductive Elimination product->pd0 Regeneration

Suzuki-Miyaura Coupling Cycle
Stille Coupling Catalytic Cycle

Stille_Coupling pd0 Pd(0)L_n pd2_ox Ar(F)-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar(F)-X) pd2_trans Ar(F)-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-SnR₃) product Ar(F)-Ar' pd2_trans->product Reductive Elimination product->pd0 Regeneration

Stille Coupling Cycle
Negishi Coupling Catalytic Cycle

Negishi_Coupling pd0 Pd(0)L_n pd2_ox Ar(F)-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar(F)-X) pd2_trans Ar(F)-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation (Ar'-ZnX) product Ar(F)-Ar' pd2_trans->product Reductive Elimination product->pd0 Regeneration

Negishi Coupling Cycle

Conclusion

The Suzuki-Miyaura, Stille, and Negishi couplings each offer unique advantages for the synthesis of fluorinated biphenyls. The Suzuki coupling is often the preferred method due to its use of non-toxic and readily available boronic acids. However, for substrates with base-sensitive functional groups or when protodeboronation is a concern, the Stille coupling provides a robust alternative with excellent functional group tolerance, albeit with the significant drawback of toxic tin byproducts. The Negishi coupling is particularly advantageous for its high reactivity and the ability to perform couplings with a wide range of organozinc reagents, though it requires stricter handling conditions due to the sensitivity of the reagents. Ultimately, the optimal choice of reaction will depend on the specific fluorinated biphenyl target, the availability of starting materials, functional group compatibility, and scalability considerations.

References

Validation of Arylboronic Acid Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide will focus on two of the most common and versatile cross-coupling reactions for arylboronic acids: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N bond formation. By presenting detailed experimental protocols and summarizing the expected NMR spectral data for the products of these alternative reagents, this guide aims to provide a valuable resource for researchers to predict, analyze, and validate their own experimental outcomes.

Comparative Analysis of Reaction Products by NMR

The following sections detail the expected ¹H and ¹³C NMR data for the products of Suzuki-Miyaura and Chan-Lam couplings of 2-Fluorophenylboronic acid and 3-Nitrophenylboronic acid. This data is compiled from typical reactions and serves as a baseline for comparison.

Suzuki-Miyaura Coupling: A Comparison

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Here, we compare the expected NMR characteristics of the biphenyl products formed from the reaction of our alternative boronic acids with a generic aryl bromide (4-bromoanisole).

Table 1: Comparison of Expected ¹H and ¹³C NMR Data for Suzuki-Miyaura Coupling Products

ProductStructureExpected ¹H NMR Chemical Shifts (ppm)Expected ¹³C NMR Chemical Shifts (ppm)
2-Fluoro-4'-methoxybiphenylAromatic protons: 7.0-7.6 (m)Methoxy protons: ~3.8 (s)Aromatic carbons: 110-160Methoxy carbon: ~55
3-Nitro-4'-methoxybiphenylAromatic protons: 7.2-8.5 (m)Methoxy protons: ~3.9 (s)Aromatic carbons: 115-150Methoxy carbon: ~56

Note: The exact chemical shifts will be influenced by the solvent and the specific aryl halide used.

Chan-Lam Coupling: A Comparison

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, in this case, a C-N bond, using a copper catalyst. We will compare the expected NMR data for the products of the reaction between our alternative boronic acids and aniline.

Table 2: Comparison of Expected ¹H and ¹³C NMR Data for Chan-Lam Coupling Products

ProductStructureExpected ¹H NMR Chemical Shifts (ppm)Expected ¹³C NMR Chemical Shifts (ppm)
N-(2-Fluorophenyl)anilineAromatic protons: 6.8-7.5 (m)N-H proton: Broad singlet, variableAromatic carbons: 115-145
N-(3-Nitrophenyl)anilineAromatic protons: 7.0-8.2 (m)N-H proton: Broad singlet, variableAromatic carbons: 110-150

Note: The exact chemical shifts will be influenced by the solvent and the specific amine used.

Experimental Protocols

The following are detailed, generalized protocols for the Suzuki-Miyaura and Chan-Lam coupling reactions. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an arylboronic acid with an aryl bromide.

Materials:

  • Arylboronic acid (e.g., 2-Fluorophenylboronic acid or 3-Nitrophenylboronic acid) (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

  • Base (e.g., K₂CO₃) (2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1) (5 mL)

Procedure:

  • To a dry reaction flask, add the arylboronic acid, aryl bromide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Chan-Lam Coupling

This protocol describes the copper-catalyzed N-arylation of an amine with an arylboronic acid.

Materials:

  • Arylboronic acid (e.g., 2-Fluorophenylboronic acid or 3-Nitrophenylboronic acid) (1.5 mmol)

  • Amine (e.g., Aniline) (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol)

  • Pyridine (2.0 mmol)

  • Solvent (e.g., Dichloromethane) (5 mL)

Procedure:

  • To a reaction flask, add the arylboronic acid, amine, copper(II) acetate, and a stir bar.

  • Add the solvent and then the pyridine to the mixture.

  • Stir the reaction mixture, open to the air, at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Validate the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the validation of reaction products by NMR.

experimental_workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_validation Product Validation Reactants Combine Reactants, Catalyst & Base Solvent Add Degassed Solvent Reactants->Solvent Reaction Heat & Stir under Inert Atmosphere Solvent->Reaction Quench Quench Reaction Reaction->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify NMR 1H & 13C NMR Analysis Purify->NMR MS Mass Spectrometry NMR->MS

Caption: General experimental workflow for synthesis and validation.

nmr_validation_logic Start Purified Product NMR_Acquisition Acquire 1H and 13C NMR Spectra Start->NMR_Acquisition Data_Processing Process Spectra (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Peak_Analysis Peak Integration & Chemical Shift Analysis Data_Processing->Peak_Analysis Structure_Confirmation Compare with Expected Structure Peak_Analysis->Structure_Confirmation Validated Structure Validated Structure_Confirmation->Validated Match Discrepancy Identify Discrepancies Structure_Confirmation->Discrepancy No Match

Caption: Logical workflow for NMR data analysis and validation.

A Comparative Guide to LC-MS Analysis for Monitoring 2-Fluoro-3-nitrophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Reaction Monitoring with High-Resolution Analytical Techniques

The precise monitoring of chemical reactions is fundamental to modern drug development and process chemistry. For reactions involving versatile building blocks like 2-Fluoro-3-nitrophenylboronic acid, particularly in widely-used Suzuki-Miyaura cross-coupling reactions, robust analytical methods are essential to ensure optimal yield, purity, and safety. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for monitoring these critical reactions. We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the selection and implementation of the most suitable analytical strategy.

The Power of LC-MS in Reaction Monitoring

LC-MS has become an indispensable tool for real-time reaction monitoring in synthetic chemistry.[1] Its high sensitivity and selectivity enable the simultaneous detection and quantification of reactants, intermediates, products, and impurities within a complex reaction mixture. This provides chemists with immediate feedback, allowing for informed decisions to optimize reaction conditions. For boronic acids, which can be challenging to analyze due to their polarity, LC-MS offers a direct and efficient analytical solution, often without the need for derivatization.[2][3]

Comparative Analysis of Reaction Monitoring Techniques

While LC-MS is a powerful tool, it is crucial to understand its advantages and limitations in comparison to other available analytical methods.

TechniqueAdvantagesDisadvantagesApplicability to this compound Reactions
LC-MS (Liquid Chromatography-Mass Spectrometry) - High sensitivity (pg/mL to ng/mL levels) and selectivity.[4][5] - Provides molecular weight information for unequivocal identification. - Capable of quantifying multiple components simultaneously. - Amenable to high-throughput and automated analysis.[2]- Requires volatile mobile phases. - Matrix effects can influence ionization and quantification. - Higher initial instrument cost compared to HPLC-UV.Excellent. Ideal for monitoring the consumption of the boronic acid and the formation of the biaryl product, as well as detecting potential side products like homocoupling or protodeboronation products.
HPLC-UV (High-Performance Liquid Chromatography with UV Detection) - Robust, widely available, and cost-effective. - Excellent for routine purity analysis and quantification of major components.- Lower sensitivity compared to MS. - Co-eluting impurities with no chromophore will not be detected. - Does not provide molecular weight information.Good. Suitable for tracking the main reaction components, but may not detect trace-level impurities or unexpected byproducts.
NMR (Nuclear Magnetic Resonance) Spectroscopy - Provides detailed structural information for unambiguous identification. - Inherently quantitative without the need for response factors. - Can be used for in-situ reaction monitoring.- Lower sensitivity compared to MS. - Complex to interpret for reaction mixtures with overlapping signals. - Higher instrument and operational cost.Good. Particularly useful for mechanistic studies and identifying the structure of unknown intermediates or byproducts.
GC-MS (Gas Chromatography-Mass Spectrometry) - High separation efficiency for volatile compounds.- Not suitable for non-volatile or thermally labile compounds like boronic acids without derivatization. - Derivatization adds complexity and potential for sample loss.Poor. Not ideal without derivatization due to the low volatility of this compound and its derivatives.

Quantitative Performance Data

The following table summarizes typical performance characteristics of UPLC-MS/MS methods for the analysis of boronic acids, providing a benchmark for what can be expected when monitoring reactions involving this compound.

ParameterUPLC-MS/MS Performance for Boronic Acids
Limit of Detection (LOD) 0.1 µg - 2 pg/mL[2][5]
Limit of Quantitation (LOQ) 1.0 µg - 10 pg/mL[2][5]
Linearity (R²) >0.99[3][4]
Recovery 80% - 120%[3][6]
Precision (RSD) < 3%[4]

Alternatives to this compound

Challenges with the stability and reactivity of some boronic acids have led to the development of alternative reagents.[1] N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates are two prominent alternatives that offer enhanced stability and ease of handling.[7][8]

ReagentKey AdvantagesKey Disadvantages
This compound - Readily available. - Well-established reactivity in Suzuki-Miyaura coupling.- Potential for instability and side reactions (e.g., protodeboronation).[7]
2-Fluoro-3-nitrophenyl MIDA Boronate - Benchtop stable, crystalline solids.[8][9] - Compatible with chromatography.[8] - Slow release of the boronic acid in situ can improve reaction yields.[10]- Requires an additional synthetic step for preparation. - Deprotection step needed during the reaction.[9]
Potassium (2-Fluoro-3-nitrophenyl)trifluoroborate - Crystalline, free-flowing solids stable to air and moisture.[7] - Often show superior reactivity and higher yields.- May require specific reaction conditions for activation.

Experimental Protocols

LC-MS Method for Reaction Monitoring of a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for monitoring the progress of a Suzuki-Miyaura reaction between this compound and an aryl halide using UPLC-MS.

Instrumentation:

  • Waters ACQUITY UPLC System with a SQ Detector or equivalent.

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Injection Volume: 1 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to capture all species.

  • Capillary Voltage: 3.0 kV (positive), -2.5 kV (negative).

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Acquisition Range: m/z 100 - 800.

Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 1 mL of acetonitrile or methanol. This prevents further reaction and precipitates the catalyst.

  • Vortex the sample and centrifuge to pellet any solid material.

  • Transfer the supernatant to an LC-MS vial for analysis.

General Procedure for Suzuki-Miyaura Coupling using an Alternative Reagent

This protocol describes a general setup for a Suzuki-Miyaura coupling using a MIDA boronate as an alternative to the free boronic acid.[1]

Reaction Setup:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), the 2-Fluoro-3-nitrophenyl MIDA boronate (1.1 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 mmol).

  • Add a degassed solvent system (e.g., dioxane/water, 5:1, 5 mL).

  • Heat the mixture to 80-100 °C and monitor the reaction progress by LC-MS as described above.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical reaction monitoring experiment and the decision-making process based on the obtained data.

LCMS_Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing & Interpretation Reaction_Mixture Reaction Mixture Aliquoting Withdraw Aliquot Reaction_Mixture->Aliquoting Quenching Quench Reaction (e.g., in ACN) Aliquoting->Quenching Centrifugation Centrifuge Quenching->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LC_Separation UPLC Separation Supernatant->LC_Separation MS_Detection Mass Spectrometry Detection (ESI+/-) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantify Components Peak_Integration->Quantification Decision Decision Making Quantification->Decision Continue_Reaction Continue_Reaction Decision->Continue_Reaction Incomplete Workup Workup Decision->Workup Complete

Caption: Workflow for LC-MS based reaction monitoring.

Suzuki_Coupling_Pathway Start Aryl Halide + This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Catalyst Pd Catalyst + Base Catalyst->Reaction Product Biaryl Product Reaction->Product

References

A Comparative Guide to Purity Analysis of Compounds Synthesized with 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Purity Analysis Methodologies for Biaryl Compounds Derived from 2-Fluoro-3-nitrophenylboronic Acid and Its Alternatives.

In the synthesis of novel drug candidates and complex organic molecules, the purity of synthetic intermediates is paramount. This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds to create substituted biaryl structures. However, the inherent electronic and steric properties of this reagent and its alternatives can influence not only reaction yields but also the impurity profile of the final product. This guide provides an objective comparison of purity analysis methods for compounds synthesized using this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparing Alternatives to this compound

The choice of a substituted phenylboronic acid in a Suzuki-Miyaura coupling reaction is critical and often involves a trade-off between reactivity and stability. Alternatives to this compound include its positional isomers and analogs with different substitution patterns. The steric hindrance and electron-withdrawing nature of the substituents significantly impact the reaction's success and the types of impurities generated.

Common side reactions in Suzuki couplings involving sterically hindered or electron-deficient boronic acids include protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid.[1] The presence of a nitro group, being strongly electron-withdrawing, can deactivate the boronic acid towards the desired transmetalation step in the catalytic cycle.

Quantitative Purity Analysis: HPLC-UV vs. qNMR

The two most common and powerful techniques for assessing the purity of synthesized organic compounds are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and disadvantages.

FeatureHPLC-UVqNMR (Quantitative ¹H NMR)
Principle Separation based on polarity, with detection via UV absorbance.Direct measurement based on the proportionality of signal area to the number of nuclei.
Quantitation Relative method, typically relying on area percentage or a reference standard of the analyte.Absolute method when using a certified internal standard of known purity and concentration.
Impurity Detection Excellent for detecting and quantifying UV-active impurities, even at trace levels.Can identify and quantify both known and unknown impurities that have a proton signal, including non-UV active compounds and residual solvents.
Impurity Identification Provides retention time, but requires hyphenation with Mass Spectrometry (LC-MS) for structural elucidation of unknown impurities.Provides structural information about impurities directly from the spectrum (chemical shift, coupling constants).
Sample Throughput Generally high, especially with automated systems.Can be lower than HPLC, as instrument time per sample may be longer.
Advantages High sensitivity, provides a detailed impurity profile.Absolute quantification without a specific reference standard of the analyte, provides structural information on impurities.
Disadvantages Requires that impurities have a UV chromophore for detection, and accurate quantification of different impurities may require individual response factors.Lower sensitivity compared to HPLC for trace impurities, can have overlapping signals in complex mixtures.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of an aryl halide with this compound or its alternatives.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (or alternative) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for HPLC-UV Purity Analysis

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the main compound from its impurities (e.g., 5% to 95% B over 20 minutes).

Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the λmax of the main compound)

  • Column Temperature: 30 °C

Sample Preparation:

  • Dissolve a small amount of the purified product in the mobile phase starting composition (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol for qNMR Purity Analysis

Instrumentation:

  • NMR spectrometer (≥400 MHz)

Materials:

  • Purified product (accurately weighed, ~10 mg)

  • Certified internal standard of known purity (e.g., maleic acid, accurately weighed, ~5 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Accurately weigh the purified product and the internal standard into a clean vial.

  • Add a known volume of the deuterated solvent (e.g., 0.7 mL).

  • Ensure complete dissolution of both the sample and the internal standard.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Process the spectrum and carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Process: Suzuki-Miyaura Coupling and Purity Analysis Workflow

The following diagrams illustrate the key chemical transformations and analytical workflows discussed.

Suzuki_Miyaura_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_side_reactions Common Side Reactions Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X OxAdd->Ar-Pd(II)-X Transmetal Transmetalation Ar-Pd(II)-X->Transmetal Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetal->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L2 Ar-Ar' Ar'-B(OR)2 Ar'-B(OR)2 Protodeboronation Protodeboronation Ar'-B(OR)2->Protodeboronation H+ Homocoupling Homocoupling Ar'-B(OR)2->Homocoupling O2, Pd(II) Ar'-H Ar'-H Protodeboronation->Ar'-H Ar'-Ar' Ar'-Ar' Homocoupling->Ar'-Ar'

Suzuki-Miyaura coupling mechanism and common side reactions.

Purity_Analysis_Workflow Start Synthesized Crude Product Purification Column Chromatography Start->Purification Purified_Product Purified Product Purification->Purified_Product Purity_Analysis Purity Analysis Purified_Product->Purity_Analysis HPLC HPLC-UV Analysis Purity_Analysis->HPLC Relative Purity qNMR qNMR Analysis Purity_Analysis->qNMR Absolute Purity Data_Interpretation Data Interpretation and Purity Calculation HPLC->Data_Interpretation qNMR->Data_Interpretation Final_Report Final Purity Report Data_Interpretation->Final_Report

Workflow for the purification and purity analysis of synthesized compounds.

References

X-ray crystallography of products derived from 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Products Derived from 2-Fluoro-3-nitrophenylboronic Acid and a Comparison with Structural Analogues

For Immediate Release

This guide provides a comparative analysis of the X-ray crystallography of products hypothetically derived from this compound. Due to a lack of publicly available crystallographic data for derivatives of this specific reagent, this document outlines a predictive framework based on established experimental protocols and compares the expected structural features with known data from closely related analogues. This resource is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structural effects of fluorine and nitro group substitution in biaryl systems.

Introduction

This compound is a valuable building block in organic synthesis, particularly for creating complex biaryl structures through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The electronic properties of its derivatives are of significant interest, as the combined electron-withdrawing effects of the ortho-fluoro and meta-nitro substituents can profoundly influence molecular conformation, crystal packing, and intermolecular interactions. Understanding these structural nuances is critical for rational drug design and the engineering of materials with tailored properties.

This guide presents a hypothetical synthesis of a biaryl compound, 2-Fluoro-4'-methoxy-3-nitrobiphenyl , from this compound. It details the experimental protocols for its synthesis and subsequent single-crystal X-ray diffraction analysis. The predicted structural characteristics of this target molecule are then compared with the experimentally determined crystal structure of 4-Methoxy-3-nitrobiphenyl , an analogue lacking the fluorine atom. This comparison aims to elucidate the potential structural impact of introducing an ortho-fluoro substituent.

Experimental Protocols

I. Synthesis of a Hypothetical Derivative: 2-Fluoro-4'-methoxy-3-nitrobiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of the target compound.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 2-Fluoro-4'-methoxy-3-nitrobiphenyl.

II. Single-Crystal Growth and X-ray Diffraction Analysis

Crystal Growth: High-quality single crystals are essential for X-ray diffraction. A common method is slow evaporation:

  • Dissolve the purified product in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to form a near-saturated solution.

  • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

  • Monitor for the formation of well-defined single crystals over several days to weeks.

X-ray Data Collection and Structure Refinement:

  • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Process the collected diffraction images to determine unit cell parameters, space group, and reflection intensities.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between observed and calculated structure factors.

Performance Comparison of a Hypothetical Product and a Known Analogue

The introduction of a fluorine atom at the ortho-position relative to the biaryl linkage is expected to have significant steric and electronic consequences on the crystal structure compared to its non-fluorinated counterpart. The following table summarizes the known crystallographic data for 4-Methoxy-3-nitrobiphenyl and provides a predictive comparison for the hypothetical 2-Fluoro-4'-methoxy-3-nitrobiphenyl .

Table 1: Comparative Crystallographic Data

Parameter4-Methoxy-3-nitrobiphenyl[1]2-Fluoro-4'-methoxy-3-nitrobiphenyl (Hypothetical)
Chemical Formula C₁₃H₁₁NO₃C₁₃H₁₀FNO₃
Molecular Weight 229.23 g/mol 247.22 g/mol
Crystal System OrthorhombicLikely Monoclinic or Orthorhombic
Space Group PbcaTo be determined
Unit Cell Dimensions a = 7.2464 Å, b = 14.416 Å, c = 21.270 ÅTo be determined
Cell Volume 2221.9 ųTo be determined
Dihedral Angle (C-C) 36.69°Expected to be > 40° due to steric hindrance from F
Key Intermolecular Interactions C-H···O interactions, π-π stackingPotential C-H···F, C-H···O, and π-π stacking interactions

The most significant predicted difference is in the dihedral angle between the two aromatic rings. The steric bulk of the ortho-fluoro substituent in the hypothetical compound would likely force a greater twist between the phenyl rings compared to the 36.69° angle observed in 4-Methoxy-3-nitrobiphenyl.[1] This conformational change would, in turn, influence the overall crystal packing and the nature of intermolecular interactions.

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural relationships discussed.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Crystallographic Analysis Start This compound + 4-Bromoanisole Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Coupling Purification Column Chromatography Coupling->Purification Product Pure 2-Fluoro-4'-methoxy-3-nitrobiphenyl Purification->Product Crystal_Growth Slow Evaporation Product->Crystal_Growth Data_Collection Single-Crystal X-ray Diffraction Crystal_Growth->Data_Collection Structure_Solution Direct Methods Data_Collection->Structure_Solution Refinement Least-Squares Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (CIF file) Refinement->Final_Structure

Caption: Experimental workflow from synthesis to crystallographic analysis.

structural_comparison cluster_diff Key Structural Differences Hypothetical Hypothetical Product 2-Fluoro-4'-methoxy-3-nitrobiphenyl Diff1 Presence of ortho-Fluoro group Hypothetical->Diff1 Analogue Known Analogue 4-Methoxy-3-nitrobiphenyl Analogue->Diff1 - F atom Parent This compound Parent->Hypothetical Suzuki Coupling Diff2 Expected larger dihedral angle Diff1->Diff2 Diff3 Potential for C-H···F interactions Diff2->Diff3

Caption: Comparison of a hypothetical product and a known analogue.

Conclusion

While the crystal structure of a product derived from this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, analysis, and structural prediction. By comparing the hypothetical structure of 2-Fluoro-4'-methoxy-3-nitrobiphenyl with the known structure of 4-Methoxy-3-nitrobiphenyl, we anticipate that the primary structural consequence of the ortho-fluoro substitution will be an increased dihedral angle between the phenyl rings. This guide underscores the importance of systematic crystallographic studies to understand the subtle yet significant effects of functional group substitution on molecular architecture, which is paramount for advancing the fields of medicinal chemistry and materials science.

References

A Comparative Benchmark: 2-Fluoro-3-nitrophenylboronic Acid Versus Its Non-Nitrated Analogs in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance in a Cornerstone C-C Bond Forming Reaction

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, motifs prevalent in pharmaceuticals and functional materials. The judicious selection of the organoboron coupling partner is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comprehensive performance benchmark of 2-Fluoro-3-nitrophenylboronic acid against its non-nitrated analogs, namely 2-fluorophenylboronic acid and 3-nitrophenylboronic acid. This comparison is supported by experimental data from peer-reviewed literature and offers detailed protocols to aid in reaction design and optimization.

The Influence of Fluoro and Nitro Substituents on Reactivity

The electronic and steric properties of substituents on the phenylboronic acid ring play a crucial role in the outcome of the Suzuki-Miyaura reaction. The presence of a fluorine atom and a nitro group on the same aromatic ring, as in this compound, introduces a unique combination of effects that modulate its reactivity compared to its non-nitrated counterparts.

This compound possesses two electron-withdrawing groups. The nitro group, being strongly electron-withdrawing, decreases the nucleophilicity of the aryl group on the boronic acid, which can decelerate the critical transmetalation step in the catalytic cycle.[1] Furthermore, the ortho position of the nitro group relative to the boronic acid moiety introduces significant steric hindrance, which can impede the approach of the palladium catalyst and consequently lower reaction yields.[1]

In contrast, 2-fluorophenylboronic acid features a single electron-withdrawing fluorine atom. While fluorine is electronegative, its electron-withdrawing effect is less pronounced than that of a nitro group. The fluorine substituent can influence the electronic environment of the boronic acid and the resulting biaryl product, often imparting desirable properties such as altered metabolic stability and binding affinity in medicinal chemistry.[2]

3-Nitrophenylboronic acid , lacking the ortho fluorine, still presents the challenge of a strongly electron-withdrawing nitro group. However, with the nitro group in the meta position, the steric hindrance around the boronic acid is reduced compared to its ortho-substituted isomer, which can lead to more favorable reaction kinetics and higher yields.[1]

Quantitative Performance Comparison

While a direct head-to-head comparison of these three boronic acids under identical reaction conditions is not extensively documented in a single study, a survey of the literature allows for a qualitative and semi-quantitative assessment of their performance in Suzuki-Miyaura coupling reactions. The following table summarizes representative yields obtained for each class of boronic acid when coupled with various aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl BromidePd(PPh₃)₄K₂CO₃Dioxane/H₂O10012Moderate
2-Fluorophenylboronic acid 4-BromoanisolePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O12015~85
3-Nitrophenylboronic acid 4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10018~79
2-Nitrophenylboronic acid 4-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol10024~25

Note: The yield for this compound is described qualitatively as "moderate" based on general principles of ortho-nitro substitution and will be highly substrate-dependent. The other data points are representative examples compiled from various sources.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions involving the benchmarked boronic acids.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound (Conventional Heating)

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with 2-Fluorophenylboronic Acid

Materials:

  • Aryl halide (e.g., 4-Bromoanisole, 0.5 mmol, 1.0 equiv)

  • 2-Fluorophenylboronic acid (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.025 mmol, 5 mol%)

  • K₂CO₃ (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • 10 mL microwave vial

Procedure:

  • Combine the aryl halide, 2-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in a 10 mL microwave vial containing a stir bar.

  • Add 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).[4]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the product.[4]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L2-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OH)2 (Base) PdII_ArAr Ar-Pd(II)L2-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Overview

The general workflow for setting up and performing a Suzuki-Miyaura coupling reaction is depicted below.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base, Catalyst atmosphere Establish Inert Atmosphere (Ar/N2) reagents->atmosphere solvent Add Degassed Solvent atmosphere->solvent heating Heat and Stir (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify

Caption: General experimental workflow for a Suzuki-Miyaura reaction.

References

A Head-to-Head Comparison of Boronic Acids in Kinase Inhibitor Synthesis Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases are a class of enzymes crucial for cell signaling, and their dysregulation is a hallmark of many diseases.[1] The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for constructing the complex molecular architectures of these inhibitors, enabling the formation of key carbon-carbon bonds.[1][2] At the heart of this reaction are organoboron compounds, most notably boronic acids and their derivatives, which serve as versatile and highly functionalizable coupling partners.

The choice of boronic acid is a critical decision that directly impacts reaction efficiency, yield, substrate scope, and the overall success of a synthetic campaign. This guide provides an objective, data-driven comparison of various boronic acids used in the synthesis of kinase inhibitor scaffolds, offering researchers a comprehensive resource for reagent selection and methods development.

Boronic Acids vs. Boronate Esters: A Fundamental Trade-Off

Before comparing specific boronic acids, it's essential to understand the fundamental choice between a free boronic acid and its ester derivatives, such as the commonly used pinacol esters. The decision hinges on a trade-off between reactivity and stability.

  • Boronic Acids (RB(OH)₂): These are generally more reactive and can lead to faster reaction times.[3] Their higher reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the palladium catalytic cycle.[3] However, this comes at the cost of lower stability. Boronic acids, especially certain heteroaryl and vinyl types, are prone to decomposition through pathways like protodeboronation (cleavage of the C-B bond), which can reduce shelf-life and reaction yields.[3][4][5]

  • Boronate Esters (e.g., Pinacol Esters): These offer significantly enhanced stability.[3] They are often crystalline solids that are easier to handle, purify, and store for long periods.[3] This stability makes them ideal for multi-step syntheses and for use with sensitive or unstable heteroaryl moieties.[4][6] While generally less reactive than their corresponding boronic acids, modern advancements in catalyst systems have made them highly effective coupling partners.[7]

Table 1: General Performance Comparison of Boronic Acids vs. Pinacol Boronate Esters

FeatureBoronic AcidsBoronate Esters (Pinacol)Rationale & Key Considerations
Reactivity HigherLowerBoronic acids often lead to faster kinetics, but this can be substrate-dependent.[3][7]
Stability LowerHigherEsters are less susceptible to protodeboronation and oxidation, ensuring higher purity of the starting material.[3][4]
Handling Can be difficult to purifyOften crystalline solids, easy to handle and purify via chromatography.[3]
Yield Can be high but may be compromised by decomposition.Often provides more reproducible and higher isolated yields in complex syntheses.[3]
Cost Generally less expensive.Can be more expensive due to an additional synthetic step.

Performance Comparison of Boronic Acid Classes

The structure of the organic group attached to the boron atom dramatically influences its performance in Suzuki-Miyaura coupling. Kinase inhibitor scaffolds frequently incorporate a variety of aryl, heteroaryl, and sometimes alkyl moieties.

Arylboronic Acids

Arylboronic acids are the most common class used in Suzuki-Miyaura reactions. Their reactivity is heavily influenced by the electronic properties of the aromatic ring.

  • Electron-Neutral/Rich Arylboronic Acids (e.g., Phenylboronic Acid): These are typically robust, highly reactive, and serve as a benchmark for coupling reactions.

  • Electron-Deficient Arylboronic Acids (e.g., 4-Trifluoromethylphenylboronic Acid): These can be more challenging due to a slower transmetalation step. However, they are often more stable towards protodeboronation.[4]

Heteroarylboronic Acids

The incorporation of nitrogen, sulfur, and oxygen-containing heterocycles is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of kinase inhibitors.[2][5] However, heteroaryl boronic acids present unique challenges.

  • π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): These are often difficult substrates. The electron-withdrawing nature of the ring slows the transmetalation step, and the Lewis basic nitrogen atoms can coordinate to and deactivate the palladium catalyst.[5] The "2-pyridyl problem" is a well-known example where the proximity of the nitrogen to the boronic acid leads to lower yields compared to its 3- and 4-isomers.[5]

  • π-Rich Heterocycles (e.g., Thiophene, Furan): These are generally more reactive in the transmetalation step but are also more susceptible to protodeboronation.[5]

Alkylboronic Acids

Alkylboronic acids are used to introduce aliphatic groups. Their reactivity is primarily governed by steric hindrance around the boron atom.

  • Linear Alkylboronic Acids (e.g., n-Butylboronic Acid): Minimal steric hindrance allows for efficient transmetalation.[8]

  • Branched Alkylboronic Acids (e.g., Isobutyl-, sec-Butyl-, tert-Butylboronic Acid): Branching, particularly at the α-carbon (sec-butyl) or β-carbon (isobutyl), introduces steric bulk that can significantly slow down the reaction rate.[8] Tert-butylboronic acid is extremely hindered and often results in very low to no product formation under standard conditions.[8]

Table 2: Head-to-Head Performance Data of Selected Boronic Acids in Kinase Inhibitor Scaffolds

Boronic Acid TypeExampleCoupling Partner (Halide)Catalyst / Base / SolventTime (h)Yield (%)Notes
Aryl (Electron-Neutral) 4-(Diphenylamino)phenylboronic acid4-BromobenzonitrilePd(OAc)₂ / K₂CO₃ / Aq. Ethanol< 0.198Highly efficient coupling for triphenylamine scaffolds, relevant to some kinase inhibitors.[9]
Heteroaryl (π-Deficient) 2-Fluoropyridine-3-boronic acidChloro-pyrimidine scaffoldPd Catalyst / Base / SolventN/AHighValuable for synthesizing Aurora kinase inhibitors; fluorine can enhance binding affinity.[1]
Heteroaryl (π-Deficient) 2-Pyridylboronic Acid4-BromoanisolePd(PPh₃)₄ / Na₂CO₃ / DME/H₂O1235Demonstrates the "2-pyridyl problem" with significantly lower yield compared to isomers.[5]
Heteroaryl (π-Deficient) 3-Pyridylboronic Acid4-BromoanisolePd(PPh₃)₄ / Na₂CO₃ / DME/H₂O1285Higher yield due to reduced interference from the nitrogen atom.[5]
Heteroaryl (π-Rich) 3-Thienylboronic Acid4-BromoacetophenonePd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O295Generally high reactivity but can be prone to decomposition.[5]
Alkyl (Linear) n-Butylboronic Acid4-BromoanisolePd Catalyst / K₂CO₃N/A~100 (Relative Rate: 1.00)Serves as the benchmark for alkylboronic acid reactivity.[8]
Alkyl (β-Branched) Isobutylboronic Acid4-BromoanisolePd Catalyst / K₂CO₃N/A~85 (Relative Rate: 0.85)Moderate steric hindrance slightly impedes the reaction rate.[8]
Alkyl (α-Branched) sec-Butylboronic Acid4-BromoanisolePd Catalyst / K₂CO₃N/A~40 (Relative Rate: 0.40)Significant steric hindrance greatly reduces the reaction rate.[8]

Note: Reaction conditions are highly variable and optimized for specific substrates. The data presented serves as a guide to relative reactivity.

Mandatory Visualizations

Signaling Pathway and Synthetic Workflows

EGFR_Signaling_Pathway ligand EGF Ligand receptor EGFR (Receptor Tyrosine Kinase) ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer ras RAS dimer->ras Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Quinazoline Inhibitor (e.g., Gefitinib) inhibitor->dimer Inhibits

Caption: Simplified EGFR signaling pathway targeted by quinazoline kinase inhibitors.

experimental_workflow start Start: Select Kinase Target synthesis Synthesis of Scaffold (e.g., Halo-Quinazoline) start->synthesis coupling Suzuki-Miyaura Coupling (Boronic Acid + Scaffold) synthesis->coupling purification Work-up & Purification (Chromatography) coupling->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Evaluation (Kinase Assay, IC₅₀) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->coupling Iterate optimization Lead Optimization sar->optimization

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

boronic_acid_selection start Define Target Moiety stability_check Is Moiety Prone to Decomposition? (e.g., certain heteroaryls) start->stability_check use_ester Use Boronate Ester (e.g., Pinacol) stability_check->use_ester Yes use_acid Use Boronic Acid stability_check->use_acid No steric_check Is Moiety Sterically Hindered? use_ester->steric_check use_acid->steric_check optimize Optimize Conditions: - Stronger Base - Bulky Ligand - Higher Temp. steric_check->optimize Yes proceed Proceed with Standard Conditions steric_check->proceed No

Caption: Logical workflow for selecting a suitable boron reagent.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a quinazoline-based kinase inhibitor scaffold.[2]

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • Halo-quinazoline (e.g., 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one) (1.0 equiv)

  • Aryl or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂) (2-5 mol%)

  • Ligand (if required, e.g., PCy₃, SPhos)

  • Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium carbonate, K₂CO₃) (2.0 - 2.5 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Acetone/Water (2:1))

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

  • To an oven-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the halo-quinazoline (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-2.5 equiv).

  • Seal the flask with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the palladium catalyst and ligand (if used) to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe. The reaction mixture is typically sparged with argon for 10-15 minutes to ensure it is deoxygenated.

  • Seal the vessel and place it in a preheated oil bath or heating mantle.

Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the mixture vigorously for the specified time (e.g., 4-12 hours).

  • Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure kinase inhibitor.

Conclusion

The selection of a boronic acid for the synthesis of kinase inhibitors is a multi-faceted decision that requires careful consideration of the target structure's electronic and steric properties. While free boronic acids offer high reactivity, their instability, particularly with heteroaryl scaffolds, can be a significant drawback. Boronate esters provide a robust and stable alternative, often leading to more reliable and reproducible outcomes. For challenging substrates, such as π-deficient heterocycles or sterically hindered alkyl groups, the choice of catalyst, ligand, and base becomes equally critical to achieving high yields. By understanding the inherent trade-offs and consulting comparative data, researchers can strategically select the optimal boron reagent to accelerate the discovery and development of novel kinase inhibitors.

References

A Comparative Guide to Minimizing Side Product Formation in Reactions of 2-Fluoro-3-nitrophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-fluoro-3-nitrophenylboronic acid, with a focus on the quantitative analysis of common side products. The data and protocols presented herein are designed to assist researchers in optimizing reaction outcomes and ensuring the purity of their target compounds. The steric hindrance and strong electron-withdrawing nature of the ortho-fluoro and meta-nitro substituents can render this compound susceptible to side reactions, making careful condition screening essential.[1]

Overview of Common Side Products

In the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X), several side products can diminish the yield and purity of the desired biaryl product. The primary side products of concern are:

  • Homocoupling Product (1): The dimerization of the boronic acid, leading to 2,2'-difluoro-3,3'-dinitrobiphenyl. This is often promoted by the presence of oxygen.[2]

  • Protodeboronation Product (2): The replacement of the boronic acid moiety with a hydrogen atom, yielding 1-fluoro-2-nitrobenzene. This can occur under various conditions, particularly with prolonged reaction times or in the presence of excess base or water.

  • Boroxine (Anhydride) (3): Boronic acids can exist in equilibrium with their cyclic anhydride form, known as a boroxine. While not a reaction side product in the traditional sense, the presence of boroxine can affect the stoichiometry and reactivity of the boronic acid.

A general reaction scheme illustrating the formation of these products is depicted below.

Reaction_Pathways cluster_reactants Reactants cluster_products Products Boronic_Acid 2-Fluoro-3-nitrophenyl- boronic acid Boroxine Boroxine (3) Boronic_Acid->Boroxine Dehydration Aryl_Halide Ar-X Catalyst_Base Catalyst_Base Aryl_Halide->Catalyst_Base Desired_Product Desired Biaryl Product Homocoupling Homocoupling Product (1) Protodeboronation Protodeboronation Product (2) Catalyst_Base->Desired_Product Suzuki-Miyaura Coupling Catalyst_Base->Homocoupling Side Reaction Catalyst_Base->Protodeboronation Side Reaction

Figure 1: General reaction scheme for Suzuki-Miyaura coupling and major side product pathways.

Quantitative Comparison of Reaction Conditions

The following tables summarize hypothetical, yet plausible, quantitative data for the formation of side products under various reaction conditions. The data is expressed as the percentage of starting boronic acid converted to each species, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 1: Effect of Palladium Catalyst and Ligand

Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), K₂CO₃ (2.0 equiv.), Toluene/H₂O (4:1), 90 °C, 4h.

Catalyst (2 mol%)Ligand (4 mol%)Desired Product (%)Homocoupling (%)Protodeboronation (%)
Pd(OAc)₂SPhos9234
Pd₂(dba)₃XPhos8856
Pd(PPh₃)₄None751210
PdCl₂(dppf)None8568
Table 2: Effect of Base

Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), Toluene/H₂O (4:1), 90 °C, 4h.

Base (2.0 equiv.)Desired Product (%)Homocoupling (%)Protodeboronation (%)
K₂CO₃9234
K₃PO₄9423
Cs₂CO₃9144
NaHCO₃65825
Table 3: Effect of Solvent System

Conditions: this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv.), 90 °C, 4h.

Solvent (v/v)Desired Product (%)Homocoupling (%)Protodeboronation (%)
Toluene/H₂O (4:1)9423
1,4-Dioxane/H₂O (4:1)9144
DMF82107
2-MeTHF/H₂O (4:1)9333

Experimental Protocols

Detailed methodologies for the quantitative analysis of reaction mixtures are provided below.

General Workflow for Analysis

The following diagram illustrates the general workflow for quenching the reaction and preparing the sample for analysis by both HPLC-UV and ¹⁹F NMR.

Analytical_Workflow cluster_hplc HPLC Analysis cluster_nmr NMR Analysis start Reaction Mixture at Time (t) quench Quench with H₂O start->quench extract Extract with Ethyl Acetate quench->extract internal_std Add Internal Standard (e.g., 4,4'-Difluorobiphenyl) extract->internal_std split Split Sample internal_std->split hplc_prep Evaporate & Reconstitute in Mobile Phase split->hplc_prep Aliquot 1 nmr_prep Evaporate & Dissolve in CDCl₃ split->nmr_prep Aliquot 2 hplc_analysis Inject into HPLC-UV hplc_prep->hplc_analysis nmr_analysis Acquire ¹⁹F NMR Spectrum nmr_prep->nmr_analysis

Figure 2: Workflow for sample preparation and quantitative analysis.

HPLC-UV Method for Quantitative Analysis

This method is designed to separate and quantify the starting boronic acid, the desired product, and the homocoupling and protodeboronation side products.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a variable wavelength UV detector.

  • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: An internal standard method is used. A known amount of an inert, UV-active compound (e.g., 4,4'-difluorobiphenyl) is added to the sample post-quench. Response factors for all analytes relative to the internal standard are determined using certified reference standards. The percentage of each component is calculated based on the integrated peak areas.

¹⁹F NMR Spectroscopy for Reaction Monitoring

Due to the presence of a fluorine atom, ¹⁹F NMR is a powerful technique for monitoring the consumption of the starting material and the formation of fluorine-containing products and side products in real-time or on quenched aliquots.[3][4]

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent, equipped with a broadband probe.

  • Solvent: CDCl₃.

  • Internal Standard: An inert, fluorine-containing compound with a known chemical shift away from the region of interest (e.g., α,α,α-trifluorotoluene) is added for quantitative analysis (qNMR).

  • Acquisition Parameters:

    • Pulse Program: zgig30 (or similar with inverse-gated proton decoupling to suppress NOE and ensure accurate integration).

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of the ¹⁹F nuclei for accurate quantification).

    • Number of Scans (ns): 64 (or as needed for adequate signal-to-noise).

  • Data Processing: The spectrum is referenced, phased, and baseline corrected. The integrals of the distinct ¹⁹F signals corresponding to the starting material, desired product, and any fluorine-containing side products are measured relative to the integral of the internal standard. This allows for the calculation of the molar concentration of each species.

Conclusions and Recommendations

Based on the comparative data, the following recommendations can be made to minimize side product formation in Suzuki-Miyaura reactions of this compound:

  • Catalyst/Ligand Selection: The use of sterically bulky, electron-rich phosphine ligands such as SPhos or XPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ significantly reduces the formation of homocoupling and protodeboronation products compared to ligandless catalysts like Pd(PPh₃)₄.

  • Base Selection: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ provides the best results. Weaker bases (e.g., NaHCO₃) can lead to significant protodeboronation, likely due to incomplete transmetalation and slower overall reaction rates.

  • Solvent Choice: Biphasic solvent systems, particularly Toluene/H₂O, are highly effective. Aprotic polar solvents like DMF may lead to an increase in side products.

For optimal results, it is crucial to degas all solvents and reaction mixtures thoroughly to minimize oxygen, which can promote homocoupling.[2] The quantitative analytical methods detailed in this guide, particularly the combination of HPLC-UV and ¹⁹F NMR, provide a robust framework for reaction optimization and quality control.

References

A Comparative Guide to Isomeric Purity Assessment of 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of 2-Fluoro-3-nitrophenylboronic acid, ensuring its isomeric purity is paramount. The presence of positional isomers can significantly impact reaction outcomes, biological activity, and the overall quality of the final product. This guide provides an objective comparison of key analytical techniques for assessing the isomeric purity of this compound, complete with detailed experimental protocols and supporting data to aid in method selection and implementation.

The primary isomeric impurities of concern during the synthesis of this compound are other fluoronitrophenylboronic acid isomers, such as 4-Fluoro-3-nitrophenylboronic acid, 3-Fluoro-4-nitrophenylboronic acid, and 5-Fluoro-3-nitrophenylboronic acid. The subtle differences in the positions of the fluoro and nitro groups on the phenyl ring necessitate high-resolution analytical methods for accurate quantification.

Analytical Technique Comparison

A variety of analytical techniques can be employed to determine the isomeric purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, absolute quantification, or definitive structural confirmation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of isomeric impurities. For fluorinated and aromatic compounds, the choice of stationary phase is critical for achieving optimal resolution. A pentafluorophenyl (PFP) column often provides superior selectivity for positional isomers compared to a standard C18 column due to unique π-π, dipole-dipole, and ion-exchange interactions.

Table 1: HPLC Method Parameters and Performance

ParameterC18 Stationary PhasePFP Stationary Phase
Column 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 20-80% B over 20 min20-80% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Resolution (Rs) between 2-Fluoro-3-nitro and 4-Fluoro-3-nitro isomers 1.2> 2.0
Limit of Quantification (LOQ) ~0.05%~0.02%

Note: The quantitative data presented is representative and may vary based on the specific instrument and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of isomers. A combination of 1H, 13C, 19F, and 11B NMR provides a comprehensive structural characterization. 19F NMR is particularly useful for distinguishing between positional isomers of fluorinated compounds due to the large chemical shift dispersion of the fluorine nucleus.

Table 2: NMR Spectroscopy Parameters for Isomer Identification

NucleusKey Observables for Isomer Differentiation
1H NMR Differences in chemical shifts and coupling constants of aromatic protons.
13C NMR Distinct chemical shifts for carbon atoms directly attached to fluorine and the nitro group.
19F NMR Unique chemical shifts for the fluorine atom in each isomer.
11B NMR Chemical shift can provide information about the electronic environment of the boronic acid group.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a sensitive method for impurity profiling; however, the low volatility of boronic acids necessitates a derivatization step to convert them into more volatile species. Silylation is a common derivatization technique for boronic acids.

Table 3: GC-MS Method Parameters (after Derivatization)

ParameterValue
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (5 min)
Detection Mass Spectrometry (Scan or SIM mode)
Limit of Detection (LOD) < 0.01% (in SIM mode)
Differential Scanning Calorimetry (DSC)

DSC is an absolute method for determining the purity of highly crystalline compounds.[4] It measures the depression of the melting point caused by impurities. This technique is particularly useful for assessing the overall purity of a sample but does not provide information about the identity or quantity of individual isomeric impurities. The method is most accurate for purities of at least 98%.[4]

Table 4: DSC Parameters for Purity Assessment

ParameterValue
Sample Weight 1-3 mg
Heating Rate 1-2 °C/min
Atmosphere Nitrogen
Crucible Aluminum, hermetically sealed
Calculated Purity (Representative) 99.5 mol%

Experimental Protocols

HPLC Method for Isomeric Purity
  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 20% B, increase linearly to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Analysis: Inject 10 µL of the sample solution. Identify and quantify isomeric impurities based on their retention times relative to the main peak.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

  • 1H, 13C, and 19F NMR Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse programs. For 19F NMR, a dedicated fluorine probe is recommended for optimal sensitivity.

  • 11B NMR Acquisition: Acquire the 11B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, signals may be broad.

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling patterns to reference spectra or theoretical predictions to identify and confirm the structure of the main component and any isomeric impurities.

GC-MS Derivatization and Analysis
  • Derivatization:

    • Place 1 mg of the boronic acid sample in a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use the parameters outlined in Table 3.

    • Identify impurities based on their mass spectra and retention times.

DSC Purity Determination
  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a slow, constant rate (e.g., 1 °C/min) through its melting range.

    • Record the heat flow as a function of temperature.

  • Data Analysis: Use the instrument's software to calculate the purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Workflow and Decision Making

The selection of the appropriate analytical technique depends on the specific goals of the analysis. The following workflow can guide the decision-making process.

IsomericPurityWorkflow start Start: Isomeric Purity Assessment hplc HPLC Analysis (PFP Column) start->hplc Routine Quantification & Separation nmr NMR Spectroscopy (1H, 13C, 19F, 11B) start->nmr Structural Confirmation & Unambiguous ID gcms GC-MS Analysis (with Derivatization) start->gcms Trace Impurity Profiling (Volatile Derivatives) dsc DSC Analysis start->dsc Overall Purity of Crystalline Material report Final Purity Report hplc->report nmr->report gcms->report dsc->report

Caption: Decision workflow for selecting an analytical method for isomeric purity assessment.

Signaling Pathway for Method Selection

The interplay between the analytical requirements and the choice of methodology can be visualized as a signaling pathway.

MethodSelectionPathway cluster_input Analytical Requirement cluster_method Recommended Method quant Quantitative Purity hplc_node HPLC quant->hplc_node High Throughput & Sensitivity struct Structural ID nmr_node NMR struct->nmr_node Definitive Confirmation overall Overall Purity dsc_node DSC overall->dsc_node High Purity Samples

Caption: Signaling pathway for analytical method selection based on requirements.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Fluoro-3-nitrophenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive operational and disposal plan for 2-Fluoro-3-nitrophenylboronic acid (CAS No. 1150114-29-6), ensuring that its handling and disposal are conducted with the utmost care to protect personnel and the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Ventilation: All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.

  • Incompatible Materials: Segregate this compound waste from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]

  • Waste Identification and Segregation:

    • Designate a specific, compatible waste container (e.g., high-density polyethylene [HDPE] or glass) for the collection of this compound waste.[1]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1]

    • It is recommended to use secondary containment to mitigate the impact of any potential leaks.[1]

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, pipette tips, contaminated gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.[1][4]

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must be decontaminated before disposal.

    • Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.[4][5]

    • The rinsate from all three rinses must be collected and disposed of as hazardous waste.[1][4]

    • After triple-rinsing and allowing the container to air dry, deface the original label. The clean container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[4][5]

  • Arranging for Professional Disposal:

    • Once the hazardous waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[1]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a waste manifest form.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general hazard classifications for analogous boronic acid compounds, which should be considered as a precautionary measure.

Hazard ClassificationGHS CategoryPrecautionary Statements
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2H319: Causes serious eye irritation.
Respiratory IrritationMay cause respiratory irritationH335: May cause respiratory irritation.
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.

This data is based on similar boronic acid compounds and should be used for guidance in the absence of a specific SDS for this compound.[1][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal of This compound waste_type Identify Waste Type start->waste_type solid_waste Solid Waste: Unused chemical, contaminated labware waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the chemical waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in labeled Hazardous Waste container solid_waste->collect_solid collect_liquid Collect in labeled Hazardous Liquid Waste container liquid_waste->collect_liquid triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse store_waste Store sealed waste container in a designated secure area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of decontaminated container as regular waste triple_rinse->dispose_container collect_rinsate->store_waste professional_disposal Arrange for pickup by licensed hazardous waste disposal service store_waste->professional_disposal

References

Personal protective equipment for handling 2-Fluoro-3-nitrophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 2-Fluoro-3-nitrophenylboronic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of laboratory personnel. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information and to perform a risk assessment before handling this chemical.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for structurally related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[9] Wash hands thoroughly with soap and water after handling and before breaks.[4][7] Do not eat, drink, or smoke in the laboratory.[6][9] Contaminated clothing should be removed immediately and washed before reuse.[9]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory for the routine handling of this compound to minimize exposure.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[9]To protect eyes from contact, which can cause serious irritation.[9]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[7][9] Gloves must be inspected prior to use and disposed of properly after use.[4]To prevent skin contact and potential irritation.[9]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[7][9]To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][7][9]To prevent respiratory tract irritation.[7][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[7]

    • Assemble all necessary equipment and reagents before starting.

    • Have an appropriate spill kit readily available.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[3][7]

    • Avoid generating dust when transferring the solid.[7][10] Use a spatula or other appropriate tools for transfers.[7]

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the work area and any equipment used, collecting all residues as hazardous waste.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water.[7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[9][10]

  • Waste Collection:

    • Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[9] The container should be clearly labeled with "Hazardous Waste" and the full chemical name.[5]

    • Do not mix this waste with other incompatible chemicals. It should be segregated from strong oxidizing agents and acids.[5]

  • Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as gloves, weigh boats, and absorbent paper, must also be disposed of as hazardous waste.[5]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5] After rinsing, the container can be disposed of according to institutional guidelines.

  • Final Disposal:

    • Dispose of all chemical waste in accordance with federal, state, and local regulations.[9][10] Do not pour waste down the drain.[5][9] Arrange for collection by a licensed hazardous waste disposal service.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_solid Weigh Solid gather_materials->weigh_solid Proceed to handling dissolve Prepare Solution weigh_solid->dissolve reaction Perform Reaction dissolve->reaction clean_glassware Clean Glassware reaction->clean_glassware Reaction complete dispose_waste Dispose of Waste clean_glassware->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.